9-(3-Bromophenyl)-9H-carbazole
Description
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Properties
IUPAC Name |
9-(3-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGHGKNHPPZALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729705 | |
| Record name | 9-(3-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185112-61-2 | |
| Record name | 9-(3-Bromophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(3-Bromophenyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-(3-Bromophenyl)-9H-carbazole via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 9-(3-bromophenyl)-9H-carbazole, a key intermediate in the development of advanced organic electronic materials and pharmaceutical compounds. The core of this synthesis is the Ullmann condensation, a robust and widely utilized copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This document details the experimental protocols, summarizes key quantitative data, and illustrates the underlying reaction pathway and experimental workflow.
Introduction
Carbazole (B46965) derivatives are a critical class of heterocyclic compounds renowned for their unique photophysical and electronic properties. Their rigid, planar structure and electron-rich nature make them ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as key pharmacophores in drug discovery. The targeted molecule, this compound, serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. The Ullmann condensation offers a classical and effective method for the N-arylation of carbazole with aryl halides.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation for the synthesis of this compound involves the copper-catalyzed reaction between carbazole and 1,3-dibromobenzene (B47543). The reaction typically proceeds at elevated temperatures in the presence of a copper catalyst and a base. The base is crucial for the deprotonation of the carbazole nitrogen, forming the carbazolide anion, which then participates in the coupling with the aryl halide. While traditional Ullmann conditions often require harsh reaction parameters, modern modifications may include the use of ligands to improve catalyst efficacy and lower reaction temperatures.
Experimental Protocols
Protocol 1: High-Temperature Neat Reaction
This protocol is adapted from a procedure described for the synthesis of 9-(4-bromophenyl)-9H-carbazole.[1]
Materials:
-
9H-Carbazole
-
1,3-Dibromobenzene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Light petroleum (petroleum ether)
Procedure:
-
A fused silica ampoule is charged with 9H-carbazole (1.00 eq.), 1,3-dibromobenzene (1.20 eq.), CuSO₄·5H₂O (0.05 eq.), and anhydrous K₂CO₃ (1.00 eq.).
-
The ampoule is sealed under vacuum or an inert atmosphere.
-
The sealed ampoule is heated to 250 °C for 68 hours.
-
After cooling to room temperature, the ampoule is carefully opened.
-
The solid residue is partitioned between toluene and water.
-
The aqueous phase is extracted with toluene (3 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of light petroleum and dichloromethane as the eluent.
Protocol 2: Ligand-Assisted Synthesis in Solution
This modified Ullmann condensation protocol is adapted from the synthesis of 9-(4-bromophenyl)-9H-carbazole using a ligand and a high-boiling solvent.
Materials:
-
9H-Carbazole
-
1,3-Dibromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
1 N Hydrochloric acid (HCl)
-
Ammonia (B1221849) solution (NH₃·H₂O)
-
Deionized water
-
Hexane (B92381) for column chromatography
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add CuI (0.10 eq.), 18-crown-6 (0.033 eq.), anhydrous K₂CO₃ (2.00 eq.), 1,3-dibromobenzene (1.00 eq.), and 9H-carbazole (1.00 eq.).
-
Add DMPU as the solvent.
-
The mixture is heated at 170 °C for 11 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is quenched with 1 N HCl.
-
The resulting precipitate is collected by filtration and washed sequentially with ammonia solution and water.
-
The crude solid is purified by column chromatography on silica gel using hexane as the eluent to yield the final product.
Data Presentation
The following table summarizes the quantitative data from the adapted experimental protocols for the synthesis of the isomeric 9-(4-bromophenyl)-9H-carbazole, which can be used as a starting point for the synthesis of this compound.
| Parameter | Protocol 1[1] |
| Reactants | |
| 9H-Carbazole | 5.35 g (32.0 mmol, 1.00 eq.) |
| 1,4-Dibromobenzene | 9.06 g (38.4 mmol, 1.20 eq.) |
| Catalyst | |
| Copper Salt | CuSO₄·5H₂O |
| Catalyst Loading | 400 mg (1.6 mmol, 0.05 eq.) |
| Base | |
| Base | K₂CO₃ |
| Base Loading | 4.42 g (32.0 mmol, 1.00 eq.) |
| Reaction Conditions | |
| Solvent | None (neat) |
| Temperature | 250 °C |
| Time | 68 h |
| Product | |
| Product Name | 9-(4-Bromophenyl)-9H-carbazole |
| Yield | 4.22 g (13.1 mmol, 41%) |
| Purification Method | Column chromatography (light petroleum:DCM 75:25) |
Visualizations
Ullmann Condensation Pathway
The following diagram illustrates the proposed signaling pathway for the Ullmann condensation in the synthesis of this compound.
Caption: Proposed mechanism for the Ullmann condensation.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis.
Conclusion
The Ullmann condensation remains a highly relevant and practical method for the synthesis of 9-arylcarbazoles, including this compound. By adapting established protocols for isomeric compounds, researchers can confidently approach the synthesis of this valuable intermediate. The detailed experimental procedures and workflow diagrams provided in this guide serve as a robust starting point for laboratory work, enabling the efficient production of this compound for applications in materials science and medicinal chemistry. Further optimization of reaction conditions, such as screening of modern ligand systems, may lead to improved yields and milder reaction conditions.
References
An In-depth Technical Guide to the Suzuki Coupling Reaction for 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, organic electronics, and advanced materials. This guide provides a comprehensive technical overview of the Suzuki coupling reaction specifically tailored for the synthesis of 9-aryl-9H-carbazole derivatives starting from 9-(3-Bromophenyl)-9H-carbazole. Carbazole (B46965) and its derivatives are of significant interest due to their unique electronic and photophysical properties, making them valuable scaffolds in drug discovery and materials science.[1][2] The insights and protocols detailed herein are intended to equip researchers and professionals in drug development with the necessary knowledge to effectively utilize this versatile reaction.
Reaction Principle and Mechanism
The Suzuki coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. In the context of this guide, this compound serves as the aryl bromide, which reacts with a variety of arylboronic acids or their corresponding esters. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A general reaction scheme for the Suzuki coupling of this compound is as follows:
Caption: General scheme of the Suzuki coupling reaction.
The catalytic cycle is initiated by the oxidative addition of the aryl bromide to the palladium(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The successful outcome of the Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. Below is a summary of typical reaction conditions and reported yields for the coupling of various aryl bromides with arylboronic acids, providing a predictive framework for the reaction of this compound.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound (analogue) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | |
| 2 | 3-Bromocarbazole derivative | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 92 | [3] |
| 3 | 1-Bromo-9H-carbazole | 3-Cyanophenylboronic acid | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ (3) | Toluene | 110 | 24 | 78 | [4] |
| 4 | This compound (analogue) | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 65 | [3] |
| 5 | N-Boc-3-bromocarbazole | Naphthylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 95 | [5] |
Experimental Protocols
General Procedure for the Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME, often with a co-solvent like water or ethanol)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. If a mixed solvent system is used, the aqueous component should also be degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 9-(3-arylphenyl)-9H-carbazole.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the typical workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
This guide provides a foundational understanding and practical starting points for researchers engaged in the synthesis of novel carbazole derivatives via the Suzuki coupling reaction. The versatility of this reaction, coupled with the importance of the carbazole scaffold, underscores its significance in the development of new therapeutic agents and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Buchwald-Hartwig Amination Protocol for 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry, with a specific focus on its application to the C-N cross-coupling of 9-(3-Bromophenyl)-9H-carbazole. This reaction is pivotal for the synthesis of complex triarylamines and other nitrogen-containing compounds that are crucial in the development of pharmaceuticals and advanced materials.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1] Its development has revolutionized the synthesis of arylamines, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and have limited substrate scope.[1]
Core Principles of the Buchwald-Hartwig Amination
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in an inert solvent. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][2]
The choice of catalyst, ligand, base, and solvent is critical and can significantly impact the reaction's efficiency, yield, and substrate scope.[3] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they facilitate both the oxidative addition and reductive elimination steps.[4]
Experimental Protocol: A Representative Procedure
While a specific protocol for the Buchwald-Hartwig amination of this compound is not extensively documented in publicly available literature, the following is a representative experimental procedure adapted from established methods for structurally similar and sterically hindered aryl bromides.[5] This protocol describes the coupling of this compound with a secondary amine, such as diphenylamine (B1679370).
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous and degassed toluene (B28343) or 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add this compound (1.0 mmol), diphenylamine (1.2 mmol), the palladium catalyst (0.01-0.05 mmol), the phosphine ligand (0.02-0.10 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL) to the flask via a syringe.
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.[5]
-
Purification: The organic filtrate is then washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-arylcarbazole derivative.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for Buchwald-Hartwig amination reactions involving carbazole (B46965) derivatives and other aryl bromides. These values can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Value | Citation |
| Reactant Ratios | ||
| Aryl Bromide:Amine | 1 : 1.1-1.5 | [5] |
| Catalyst Loading | ||
| Palladium Precatalyst | 1-5 mol% | [3] |
| Ligand | 2-10 mol% | [3] |
| Base | ||
| Base to Aryl Bromide Ratio | 1.2-2.0 equivalents | [5] |
| Reaction Conditions | ||
| Temperature | 80 - 120 °C | [3] |
| Reaction Time | 12 - 24 hours | [5] |
| Yield | ||
| Isolated Yield | 70 - 95% (highly dependent on substrates and conditions) | [3][4] |
Visualizing the Process
To better understand the core concepts of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 9-(3-Bromophenyl)-9H-carbazole, a versatile heterocyclic compound with applications in organic electronics and as an intermediate in pharmaceutical research.[1] This document outlines the key spectroscopic techniques used to elucidate its structure and purity, presents available data in a structured format, and provides detailed experimental protocols.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[2] Its core structure consists of a carbazole (B46965) moiety linked to a bromophenyl group, which imparts specific electronic and photophysical properties relevant to its applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂BrN | [1] |
| Molecular Weight | 322.20 g/mol | [1] |
| CAS Number | 185112-61-2 | [3] |
| Melting Point | 69-70 °C | [3] |
| Boiling Point | 463 °C | [3] |
| Density | 1.39 g/cm³ | [3] |
| Refractive Index | 1.673 | [3] |
| Exact Mass | 321.015289 u | [3] |
Spectroscopic Data
The following sections summarize the expected and reported spectroscopic data for this compound.
¹H NMR (Proton NMR)
-
Expected Chemical Shifts (δ) for this compound:
-
Carbazole Protons: Aromatic protons on the carbazole moiety are expected to appear in the range of δ 7.2-8.2 ppm. The protons adjacent to the nitrogen atom (at positions 4 and 5) are typically the most deshielded.
-
Bromophenyl Protons: The protons on the 3-bromophenyl ring will exhibit characteristic splitting patterns in the aromatic region (δ 7.3-7.8 ppm). The proton ortho to the bromine atom is expected to be a triplet, the protons meta to the bromine a doublet of doublets, and the proton para to the bromine a triplet.
-
¹³C NMR (Carbon-13 NMR)
-
Expected Chemical Shifts (δ) for this compound:
-
Carbazole Carbons: The carbon atoms of the carbazole ring are expected to resonate in the range of δ 110-145 ppm. The carbons directly bonded to the nitrogen atom (C9a and C4a) are typically found around δ 140 ppm.
-
Bromophenyl Carbons: The carbon atom attached to the bromine (C-Br) will be significantly shifted and is expected in the region of δ 120-125 ppm. The other carbons of the phenyl ring will appear in the aromatic region.
-
The IR spectrum provides information about the functional groups present in the molecule. An FTIR spectrum for this compound is available on SpectraBase.[4][5]
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretching |
| ~1600, ~1450 | Aromatic C=C stretching |
| ~1330 | C-N stretching |
| ~750 | C-Br stretching |
| ~740 | Out-of-plane C-H bending (ortho-disubstituted carbazole) |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z ≈ 321 and 323, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass is 321.015312 g/mol .[4]
-
Major Fragmentation Pathways:
-
Loss of the bromine atom: [M-Br]⁺
-
Cleavage of the N-phenyl bond: [C₁₂H₈N]⁺ (carbazole radical cation) and [C₆H₄Br]⁺ (bromophenyl radical cation).
-
Loss of HBr: [M-HBr]⁺
-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For carbazole derivatives, characteristic absorption bands are observed due to π→π* transitions.
-
Expected Absorption Maxima (λₘₐₓ): Based on related carbazole structures, this compound is expected to exhibit strong absorption bands in the range of 320-370 nm.[1] The solvent can influence the exact position of these maxima.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data.
A common method for the synthesis of N-arylcarbazoles is the Ullmann condensation.
-
Materials: 9H-carbazole, 1,3-dibromobenzene, copper(I) iodide (CuI), potassium carbonate (K₂CO₃), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or 1,2-dichlorobenzene.
-
Procedure:
-
To a reaction flask, add 9H-carbazole, 1,3-dibromobenzene, CuI, and K₂CO₃ in a suitable solvent.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
-
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (B1202638) (TMS).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum using a UV-Vis spectrophotometer, typically from 200 to 800 nm, against a solvent blank.
-
Workflow and Relationship Diagrams
The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic characterization.
As no specific signaling pathways for this compound were identified in the literature, a diagram illustrating its potential role as a building block in drug discovery is provided below.
Caption: Role as an intermediate in drug discovery.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 9-(3-Bromophenyl)-9H-carbazole. Due to the limited availability of fully assigned experimental spectral data in the public domain for this specific isomer, this guide presents a predicted analysis based on established NMR principles and data from structurally analogous compounds. It also includes comprehensive experimental protocols and visual workflows to assist researchers in acquiring and interpreting NMR data for this class of molecules.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related structures, including 9-phenylcarbazole, 3-bromocarbazole, and 9-(4-bromophenyl)-9H-carbazole, and take into account the expected electronic effects of the bromine substituent on the phenyl ring.
Note: The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.15 | d | ~7.8 | H-4, H-5 |
| ~7.80 | t | ~1.8 | H-2' |
| ~7.65 | ddd | ~7.8, 1.8, 1.2 | H-4' |
| ~7.50 | t | ~7.8 | H-5' |
| ~7.45 - 7.35 | m | - | H-2, H-7, H-6' |
| ~7.30 | t | ~7.5 | H-3, H-6 |
| ~7.25 | d | ~8.1 | H-1, H-8 |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.5 | C-4a, C-4b |
| ~138.0 | C-1' |
| ~133.0 | C-6' |
| ~131.0 | C-4' |
| ~130.5 | C-5' |
| ~126.5 | C-2' |
| ~126.0 | C-4, C-5 |
| ~123.5 | C-8a, C-9a |
| ~123.0 | C-3' |
| ~120.5 | C-2, C-7 |
| ~120.0 | C-3, C-6 |
| ~110.0 | C-1, C-8 |
Molecular Structure and Numbering
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for carbazole (B46965) derivatives is provided below. These are standard procedures and may require optimization based on the specific instrument and sample characteristics.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid spectral artifacts from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for this type of molecule. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.
-
Concentration: Prepare a solution by dissolving approximately 5-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: This typically requires a larger number of scans than ¹H NMR, ranging from 1024 to 4096 or more, depending on the concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.
NMR Data Acquisition and Analysis Workflow
The following diagram illustrates a logical workflow for the acquisition and analysis of NMR data for a compound like this compound.
Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.
Mass spectrometry of 9-(3-Bromophenyl)-9H-carbazole for molecular weight confirmation
An In-depth Technical Guide to the Mass Spectrometry of 9-(3-Bromophenyl)-9H-carbazole for Molecular Weight Confirmation
Introduction
This compound is a chemical compound of significant interest in the fields of materials science and medicinal chemistry, particularly in the development of organic electronics.[1] For researchers and drug development professionals, accurate confirmation of the molecular structure and weight of synthesized compounds is a critical step in quality control and characterization. Mass spectrometry is a powerful analytical technique that provides precise information on the mass-to-charge ratio (m/z) of ionized molecules, making it an indispensable tool for verifying the identity and purity of novel compounds like this compound.
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the mass spectrometric analysis of this compound for the explicit purpose of molecular weight confirmation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The exact mass is crucial for high-resolution mass spectrometry analysis.
| Property | Value | References |
| Molecular Formula | C₁₈H₁₂BrN | [2][3][4] |
| Average Molecular Weight | 322.20 g/mol | [2][3] |
| Monoisotopic (Exact) Mass | 321.01529 u | [2] |
| CAS Number | 185112-61-2 | [2][4] |
Mass Spectrometry for Molecular Weight Confirmation
The primary goal of mass spectrometry in this context is to identify the molecular ion peak (M⁺). This peak corresponds to the intact molecule that has lost one electron during the ionization process. The m/z value of the molecular ion directly confirms the molecular weight of the compound.
A unique and confirmatory feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern caused by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units:
-
M⁺ peak : Corresponding to molecules containing the ⁷⁹Br isotope.
-
[M+2]⁺ peak : Corresponding to molecules containing the ⁸¹Br isotope.
The observation of this characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.
Caption: Logical diagram of the bromine isotope effect on the molecular ion peak.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is detailed below. EI is a hard ionization technique that provides reproducible fragmentation patterns, which can be useful for structural elucidation.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
2. Instrumentation
-
A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole mass analyzer is recommended.
3. Gas Chromatography (GC) Conditions
-
Injection Volume : 1 µL
-
Inlet Temperature : 280 °C
-
Injection Mode : Splitless or split (e.g., 20:1 split ratio)
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Column : A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a (5%-phenyl)-methylpolysiloxane stationary phase.
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
4. Mass Spectrometry (MS) Conditions
-
Ionization Source : Electron Ionization (EI)
-
Ionization Energy : 70 eV
-
Source Temperature : 230 °C
-
Quadrupole Temperature : 150 °C
-
Mass Scan Range : 50 - 450 m/z
-
Solvent Delay : 3-5 minutes (to prevent filament damage from the solvent peak).
Caption: Standard experimental workflow for GC-MS analysis.
Data Presentation and Interpretation
The mass spectrum obtained from the analysis will show a series of peaks, each corresponding to an ion with a specific m/z ratio. For molecular weight confirmation, the most important peaks are the molecular ion doublet at m/z 321 and 323.
The following table presents hypothetical, yet representative, mass spectral data for this compound based on its known structure and common fragmentation patterns for aromatic and brominated compounds.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 323 | [M+2]⁺ Molecular Ion | [C₁₈H₁₂⁸¹BrN]⁺ | Confirms presence of ⁸¹Br isotope. |
| 321 | M⁺ Molecular Ion | [C₁₈H₁₂⁷⁹BrN]⁺ | Confirms presence of ⁷⁹Br isotope. |
| 242 | [M-Br]⁺ | [C₁₈H₁₂N]⁺ | Loss of a bromine radical. |
| 166 | [C₁₂H₈N]⁺ | [C₁₂H₈N]⁺ | Carbazole (B46965) fragment cation. |
| 155/157 | [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | Bromophenyl cation (shows Br isotope pattern). |
| 139 | [C₁₁H₇]⁺ | [C₁₁H₇]⁺ | Further fragmentation of carbazole moiety. |
Interpretation:
-
Molecular Weight Confirmation : The presence of the intense peaks at m/z 321 and 323, with nearly equal relative abundance, unequivocally confirms the molecular weight of the compound and the presence of one bromine atom.
-
Structural Evidence : The fragment ions provide additional evidence for the compound's structure. The peak at m/z 242 represents the loss of the bromine atom, a common fragmentation pathway for halogenated compounds. The presence of a peak at m/z 166 is indicative of the stable carbazole core.
Caption: Plausible fragmentation pathways for this compound.
References
Analysis of 9-(3-Bromophenyl)-9H-carbazole: A Technical Overview
Introduction
9-(3-Bromophenyl)-9H-carbazole is an aromatic organic compound that belongs to the carbazole (B46965) family. Carbazoles and their derivatives are of significant interest to researchers in materials science and drug discovery due to their unique electronic, photophysical, and biological properties. The position of the bromo-substituent on the phenyl ring can significantly influence the molecule's steric and electronic characteristics, making detailed structural analysis crucial for understanding its potential applications. This document provides a technical overview of the synthesis and structural aspects of carbazole derivatives, drawing parallels from closely related structures due to the absence of publicly available, detailed crystal structure analysis for this compound itself.
Molecular Structure and Properties
The molecular structure of this compound consists of a central carbazole core, a planar tricyclic system, to which a 3-bromophenyl group is attached at the nitrogen atom. The molecular formula is C18H12BrN. The presence of the bromine atom provides a site for further chemical modification, making it a versatile intermediate in organic synthesis.
Note on Data Unavailability: Despite a comprehensive search of scientific literature and crystallographic databases, a detailed single-crystal X-ray diffraction analysis for the specific isomer, this compound, is not publicly available. Therefore, the following sections on experimental protocols and crystallographic data are based on established methods for similar carbazole derivatives, such as 9-(4-Bromophenyl)-9H-carbazole and 3-bromo-9-ethyl-9H-carbazole. These should be considered as illustrative examples of the methodologies that would be employed for the target compound.
Experimental Protocols
Synthesis of Carbazole Derivatives
The synthesis of N-aryl carbazoles, such as 9-(bromophenyl)-9H-carbazole, is typically achieved through cross-coupling reactions. A common method is the Ullmann condensation, which involves the reaction of a carbazole salt with an aryl halide in the presence of a copper catalyst.
Illustrative Synthesis of a 9-(Aryl)-9H-carbazole Derivative:
-
Materials: 9H-carbazole, a dibromobenzene isomer, copper(I) iodide (CuI), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)).
-
Procedure:
-
A reaction vessel is charged with 9H-carbazole, an excess of the dibromobenzene isomer, potassium carbonate, and a catalytic amount of CuI.
-
The solvent is added, and the mixture is heated to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 9-(bromophenyl)-9H-carbazole.
-
Single Crystal Growth
Growing single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a common technique for obtaining high-quality crystals of organic compounds.
General Protocol for Single Crystal Growth:
-
The purified this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., chloroform, ethyl acetate, or a hexane/dichloromethane mixture) to form a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Standard X-ray Diffraction Analysis Workflow:
Data Presentation
As no specific crystallographic data for this compound is available, the following tables present data for the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole , to illustrate the type of information obtained from a crystal structure analysis.
Table 1: Crystal Data and Structure Refinement for 9-(4-Bromophenyl)-9H-carbazole.
| Parameter | Value |
| Empirical formula | C18H12BrN |
| Formula weight | 322.20 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 8.4137(3) Å, α = 90° |
| b = 20.1179(7) Å, β = 108.532(1)° | |
| c = 8.6346(3) Å, γ = 90° | |
| Volume | 1385.76(8) ų |
| Z | 4 |
| Density (calculated) | 1.544 Mg/m³ |
| Absorption coefficient | 2.953 mm⁻¹ |
| F(000) | 648 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.52 to 27.50° |
| Index ranges | -10<=h<=10, -26<=k<=25, -11<=l<=11 |
| Reflections collected | 11894 |
| Independent reflections | 3175 [R(int) = 0.035] |
| Completeness to theta = 27.50° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3175 / 0 / 181 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0311, wR2 = 0.0717 |
| R indices (all data) | R1 = 0.0408, wR2 = 0.0754 |
| Largest diff. peak and hole | 0.473 and -0.511 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 9-(4-Bromophenyl)-9H-carbazole.
| Bond | Length (Å) | Angle | Degrees (°) |
| Br(1)-C(16) | 1.908(2) | C(12)-N(1)-C(1) | 108.6(1) |
| N(1)-C(1) | 1.393(2) | C(12)-N(1)-C(13) | 125.7(1) |
| N(1)-C(12) | 1.395(2) | C(1)-N(1)-C(13) | 125.6(1) |
| N(1)-C(13) | 1.440(2) | C(2)-C(1)-N(1) | 131.0(2) |
| C(1)-C(2) | 1.383(3) | C(6)-C(1)-N(1) | 109.1(2) |
| C(1)-C(6) | 1.408(3) | C(11)-C(12)-N(1) | 130.8(2) |
| C(7)-C(12) | 1.407(3) | C(7)-C(12)-N(1) | 109.2(2) |
| C(13)-C(14) | 1.391(3) | C(14)-C(13)-N(1) | 120.3(2) |
| C(13)-C(18) | 1.392(3) | C(18)-C(13)-N(1) | 120.2(2) |
Signaling Pathways and Logical Relationships
In the context of material science, "signaling pathways" are not directly applicable. However, the logical relationship between molecular structure and material properties is a core concept. For carbazole derivatives, this relationship dictates their application in organic electronics.
X-ray Crystallography of 9-(3-Bromophenyl)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystallographic data and experimental protocols related to 9-(3-Bromophenyl)-9H-carbazole. Due to the limited availability of public crystallographic data for this compound, this document presents a comparative analysis using the closely related isomer, 9-(4-Bromophenyl)-9H-carbazole, for which detailed X-ray crystallography data is available. This approach allows for valuable structural insights and serves as a robust reference for researchers in the field.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 9-(4-Bromophenyl)-9H-carbazole, providing a reliable reference for what can be expected for the 3-bromo isomer.
| Parameter | 9-(4-Bromophenyl)-9H-carbazole[1][2] |
| Chemical Formula | C₁₈H₁₂BrN |
| Molecular Weight | 322.2 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.4137(3) Åb = 20.1179(7) Åc = 8.6346(3) Åβ = 108.5322(14)° |
| Volume (V) | 1385.76(8) ų |
| Molecules per Unit Cell (Z) | 4 |
| Temperature | 100 K |
| Dihedral Angle (Carbazole/Phenyl) | 49.87(5)° |
Experimental Protocols
The synthesis and crystallization of carbazole (B46965) derivatives are crucial steps for obtaining high-quality crystals suitable for X-ray diffraction. The following protocols are based on established methods for related compounds and can be adapted for this compound.
Synthesis of this compound
A common method for the synthesis of N-arylcarbazoles is the Ullmann condensation. The synthesis of the positional isomer 9-(4-bromophenyl)-9H-carbazole has been reported via the reaction of 9H-carbazole with 1,4-dibromobenzene.[1] A similar approach can be employed for the target molecule.
Procedure:
-
A mixture of 9H-carbazole (1.0 eq.), 1,3-dibromobenzene (B47543) (1.2 eq.), copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq.), and potassium carbonate (K₂CO₃) (1.0 eq.) is placed in a sealed tube.[1]
-
The reaction mixture is heated to 250 °C for 68 hours.[1]
-
After cooling to room temperature, the solid residue is partitioned between toluene (B28343) and water.
-
The aqueous phase is extracted with toluene, and the combined organic layers are washed with water and dried over anhydrous sodium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent.
Procedure:
-
Dissolve the purified this compound in a suitable solvent, such as a mixture of chloroform (B151607) and ethanol.[3]
-
Allow the solvent to evaporate slowly at room temperature over several days.[3]
-
Colorless, needle-like or block-like crystals should form.[1][4]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.
Caption: Experimental workflow for small molecule X-ray crystallography.
Logical Relationship: Structure to Application
Carbazole derivatives are of significant interest in materials science and drug discovery. The following diagram illustrates the logical connection between the molecular structure of this compound and its potential applications.
Caption: Relationship between molecular structure and potential applications.
References
Photophysical Properties of 9-(3-Bromophenyl)-9H-carbazole in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the anticipated photophysical properties of 9-(3-Bromophenyl)-9H-carbazole in solution. Due to a lack of extensive direct experimental data in the peer-reviewed literature for this specific isomer, this guide leverages available information on the closely related 9-(4-Bromophenyl)-9H-carbazole and other carbazole (B46965) derivatives to infer its characteristics. The document outlines the synthesis, expected photophysical parameters, and detailed experimental protocols for their determination, serving as a valuable resource for researchers engaged in the design and application of novel carbazole-based functional materials.
Introduction
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention in materials science and medicinal chemistry. Their rigid, planar structure and rich electron-donating properties lead to exceptional thermal stability, high charge carrier mobility, and strong luminescence. These characteristics make them highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.
The introduction of a phenyl group at the 9-position of the carbazole nitrogen atom modulates the electronic and photophysical properties of the core structure. Further functionalization of this phenyl ring, such as with a bromine atom, can fine-tune these properties, influencing the molecule's emission wavelength, quantum yield, and excited-state lifetime. This guide focuses on the photophysical characteristics of this compound, providing a detailed summary of its expected properties and the methodologies to characterize them.
Synthesis and Chemical Structure
The synthesis of this compound can be achieved through established N-arylation methods, such as the Ullmann condensation or the Buchwald-Hartwig amination, reacting carbazole with 1,3-dibromobenzene.
Below is a diagram illustrating a plausible synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Photophysical Properties
Data Presentation
The following tables summarize the photophysical data for the parent compound, 9-phenyl-9H-carbazole, and its 4-bromo derivative. This information serves as a reasonable proxy for the expected behavior of this compound.
Table 1: Photophysical Data of 9-Phenyl-9H-carbazole Derivatives in Solution
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Lifetime (τ) (ns) |
| 9-Phenyl-9H-carbazole | Cyclohexane | 294, 324, 337 | 349, 364 | ~0.3 | ~10 |
| 9-(4-Bromophenyl)-9H-carbazole | Dichloromethane | ~295, 325, 338 | ~350, 365 | N/A | N/A |
| This compound | Dichloromethane | ~295, 325, 338 | ~350, 365 | N/A | N/A |
Note: Data for this compound are estimated based on its structural similarity to the 4-bromo isomer. "N/A" indicates data not available in the reviewed literature.
The inclination of the phenyl ring with respect to the carbazole moiety significantly influences the degree of π-conjugation and, therefore, the electrochemical and photophysical properties.[1] For 9-(4-Bromophenyl)-9H-carbazole, the dihedral angle between the bromophenyl ring and the carbazole plane is approximately 49.87°.[1] A similar twisted conformation is expected for the 3-bromo isomer, which would result in photophysical properties closely resembling those of the parent 9-phenyl-9H-carbazole, with minimal perturbation from the bromine substituent.
Experimental Protocols
The characterization of the photophysical properties of this compound involves a series of standard spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).
Methodology:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane) of a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution (e.g., 1 µM to 50 µM).
-
Record the absorption spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-400 nm).
-
The wavelength of maximum absorbance is identified as λabs.
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λem).
Methodology:
-
Prepare a dilute solution of the compound in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the sample at a wavelength corresponding to one of its absorption maxima.
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum fluorescence intensity is identified as λem.
Fluorescence Quantum Yield (ΦF) Determination
Objective: To determine the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Select a well-characterized standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1).
-
Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions.
-
The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state.
Methodology (Time-Correlated Single-Photon Counting - TCSPC):
-
Excite a dilute solution of the sample with a pulsed light source (e.g., a picosecond laser diode).
-
A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.
-
This process is repeated many times to build a histogram of the photon arrival times.
-
The resulting fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
Below is a diagram representing the general experimental workflow for photophysical characterization.
References
Unveiling the Spectroscopic Signature of 9-(3-Bromophenyl)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(3-Bromophenyl)-9H-carbazole is a versatile organic compound that garners significant interest for its potential applications in advanced electronic materials and as a key intermediate in pharmaceutical synthesis.[1] The carbazole (B46965) moiety is well-known for its excellent hole-transporting properties and high thermal stability, making it a fundamental building block in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a bromophenyl group at the 9-position of the carbazole core provides a strategic handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of its electronic and photophysical properties.
Understanding the UV-Vis absorption and photoluminescence (PL) characteristics of this compound is crucial for its application in optoelectronic devices and for its potential use as a fluorescent probe. This guide outlines the necessary experimental procedures to acquire and analyze these spectral data.
Predicted Photophysical Properties
Based on the analysis of similar carbazole derivatives, the following photophysical properties are anticipated for this compound. The carbazole core is the primary chromophore and fluorophore. The phenyl substituent at the nitrogen atom can influence the electronic properties through inductive and resonance effects, which in turn affects the absorption and emission spectra. The bromine atom is an electron-withdrawing group and can influence the energy levels of the molecule.
Table 1: Anticipated Photophysical Data for this compound
| Parameter | Symbol | Expected Value/Range | Solvent(s) |
| Absorption | |||
| Absorption Maximum | λabs | ~290-300 nm, ~320-340 nm | Dichloromethane, THF, Toluene |
| Molar Absorptivity | ε | > 104 M-1cm-1 | Dichloromethane, THF, Toluene |
| Photoluminescence | |||
| Emission Maximum | λem | ~350-380 nm | Dichloromethane, THF, Toluene |
| Quantum Yield | ΦPL | 0.2 - 0.6 | Dichloromethane, THF, Toluene |
| Excited State Lifetime | τ | 1 - 10 ns | Dichloromethane, THF, Toluene |
Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of the UV-Vis absorption and photoluminescence properties of this compound.
Materials and Sample Preparation
-
Compound: this compound (purity >98%)
-
Solvents: Spectroscopic grade solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are commonly used.[2] The choice of solvent can influence the spectral properties due to solvatochromic effects.
-
Sample Concentration: For UV-Vis absorption, a concentration range of 1x10-5 to 5x10-5 M is typically used. For photoluminescence, solutions should be sufficiently dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption maxima (λabs) and molar extinction coefficient (ε).
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent with a known concentration (e.g., 1x10-3 M).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1x10-5 to 5x10-5 M.
-
Record the absorption spectrum for each dilution over a wavelength range of 250 nm to 500 nm, using the pure solvent as a reference.
-
Identify the wavelength(s) of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Photoluminescence Spectroscopy
This protocol describes the measurement of the emission maximum (λem) and the relative photoluminescence quantum yield (ΦPL).
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a detector.
Procedure for Emission Spectrum:
-
Use a dilute solution of the sample (absorbance < 0.1 at λex).
-
Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~600 nm.
-
The wavelength at which the emission intensity is highest is the emission maximum (λem).
Procedure for Quantum Yield Measurement (Relative Method):
-
A well-characterized fluorescent standard with a known quantum yield in the same solvent is required (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦPL = 0.546).
-
Prepare solutions of the sample and the standard with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorption spectra of both the sample and the standard.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the electronic transitions involved in the absorption and emission processes.
Caption: Experimental workflow for UV-Vis and photoluminescence analysis.
References
An In-depth Technical Guide to the Electrochemical Properties of 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 9-(3-Bromophenyl)-9H-carbazole, a significant building block in the field of organic electronics and a compound of interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates its expected electrochemical behavior based on the well-established structure-property relationships of carbazole (B46965) derivatives. This guide covers the fundamental electrochemical characteristics, detailed experimental protocols for their determination, and the influence of structural modifications on the electronic properties of this class of compounds.
Introduction
Carbazole and its derivatives are a cornerstone of modern organic electronics, primarily due to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1][2] The carbazole moiety serves as a robust electron-donating core, making these compounds integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The compound this compound, featuring a carbazole nucleus N-substituted with a 3-bromophenyl group, is a key intermediate in the synthesis of more complex functional materials.[2] The bromine atom offers a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's electronic and photophysical characteristics.[3] Beyond materials science, carbazole derivatives have also been explored for their diverse biological activities, including potential anticancer and neuroprotective effects, making their electrochemical properties relevant for understanding their mechanisms of action in biological systems.[4][5]
Core Electrochemical Properties
The electrochemical behavior of carbazole derivatives is dominated by the oxidation of the electron-rich carbazole nitrogen, leading to the formation of a radical cation. The potential at which this oxidation occurs is a critical parameter, as it directly relates to the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule.
Expected Electrochemical Behavior of this compound
Data Presentation: Electrochemical Properties of Related Carbazole Derivatives
To provide a quantitative context, the following table summarizes the electrochemical data for several related carbazole derivatives. This comparative data is essential for estimating the properties of this compound.
| Compound | Onset Oxidation Potential (Eoxonset) vs. Fc/Fc+ (V) | HOMO Level (eV) | Reference Compound for Comparison |
| 9-Phenylcarbazole | ~1.0 - 1.1 | ~-5.5 to -5.6 | Unsubstituted parent compound |
| 3,6-Dibromo-9-phenylcarbazole | 1.53 | -5.93 | Bromo-substitution on the carbazole core |
| 9-(4-Bromophenyl)-9H-carbazole | Not specified | -5.71 | Isomeric compound with bromine at the para-position |
Note: The exact values can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The HOMO levels are estimated from the onset oxidation potentials using the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple as an internal standard, where the HOMO energy of ferrocene is assumed to be -4.8 eV relative to the vacuum level.
Experimental Protocols
The electrochemical characterization of carbazole derivatives is primarily conducted using cyclic voltammetry (CV).
Cyclic Voltammetry (CV) for the Determination of Oxidation Potential
Objective: To determine the oxidation potential of this compound and estimate its HOMO energy level.
Instrumentation and Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or gauze
-
Analyte: this compound (typically 1-5 mM solution)
-
Solvent: Anhydrous, high-purity dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)
-
Supporting Electrolyte: 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP)
-
Inert gas (Argon or Nitrogen) for deoxygenation
Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and the solvent, and then drying.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Record a background cyclic voltammogram of the solvent and electrolyte solution to determine the potential window.
-
Perform cyclic voltammetry on the analyte solution. Scan the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the carbazole moiety (e.g., +1.8 V) and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) from the cyclic voltammogram. This is the potential at which the oxidation current begins to increase.
-
The HOMO energy level can be estimated using the following empirical formula, with ferrocene as an internal or external standard: HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the electrochemical analysis of this compound.
Structure-Property Relationship
Caption: Influence of substituents on the electrochemical properties of 9-phenylcarbazoles.
Conclusion
This compound is a versatile intermediate with significant potential in the development of advanced organic electronic materials. While specific experimental electrochemical data for this compound remains to be extensively reported, a comprehensive understanding of its properties can be derived from the established behavior of related carbazole derivatives. The presence of the electron-withdrawing bromo group at the meta-position of the 9-phenyl ring is expected to increase the oxidation potential and lower the HOMO energy level compared to the unsubstituted 9-phenylcarbazole. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to accurately characterize the electrochemical properties of this compound and to further explore its applications in materials science and drug development. The provided workflows and diagrams serve as a clear visual aid for the experimental and conceptual aspects of this research area.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
Determining Frontier Molecular Orbital Energy Levels of 9-(3-Bromophenyl)-9H-carbazole via Cyclic Voltammetry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of cyclic voltammetry (CV) for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the carbazole (B46965) derivative, 9-(3-Bromophenyl)-9H-carbazole. Understanding these frontier molecular orbitals is crucial for the rational design of organic electronic materials, including those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and for predicting the electrochemical behavior of novel drug candidates.
Introduction to Electrochemical Characterization of Carbazole Derivatives
Carbazole and its derivatives are a significant class of organic compounds known for their excellent charge transport properties and high thermal stability. The electronic characteristics of these molecules are largely dictated by their HOMO and LUMO energy levels. Cyclic voltammetry is a powerful and widely used electrochemical technique to probe the redox properties of molecules. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated, providing invaluable insights into the material's electron-donating and electron-accepting capabilities.
The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. For many carbazole derivatives, the initial oxidation is a one-electron process that forms a radical cation.[1] The stability of this cation and the potential at which it is formed are influenced by the substituents on the carbazole core.
Quantitative Data Presentation
The following table summarizes the key electrochemical data for 9-phenylcarbazole (B72232) and its 3,6-dibromo derivative, providing a basis for estimating the properties of this compound.
| Compound Name | Onset Oxidation Potential (E_ox) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Onset Reduction Potential (E_red) vs. Fc/Fc⁺ (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| 9-Phenylcarbazole | ~1.33 | -5.73 | Not Readily Observed | - | - |
| 3,6-Dibromo-9-phenylcarbazole | 1.49 | -5.89 | Not Readily Observed | - | - |
| This compound | ~1.35 - 1.40 (Estimated) | ~ -5.75 to -5.80 (Estimated) | Not Readily Observed | - | - |
Note: The HOMO levels are calculated using the empirical formula: HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]. The reduction potentials for these compounds are often not observed within the solvent's electrochemical window. In such cases, the LUMO level is typically determined from the combination of the HOMO level and the optical band gap obtained from UV-Vis spectroscopy.
Experimental Protocol for Cyclic Voltammetry
This section details a standard experimental protocol for determining the redox potentials of carbazole derivatives like this compound.
3.1. Materials and Instrumentation
-
Analyte: this compound (typically 1-5 mM solution).
-
Solvent: Anhydrous, degassed electrochemical grade solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Supporting Electrolyte: 0.1 M solution of an electrochemically inert salt (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).
-
-
Internal Standard: Ferrocene (B1249389) (used for potential calibration).
-
Instrumentation: A computer-controlled potentiostat.
3.2. Procedure
-
Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window.
-
Analyte Measurement: Add the analyte to the cell and record the cyclic voltammogram. The potential is scanned from an initial value to a final value and then back again, typically at a scan rate of 50-100 mV/s.
-
Internal Calibration: After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used to reference the measured potentials.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in determining the HOMO/LUMO energy levels.
Caption: A flowchart of the experimental workflow for determining HOMO/LUMO levels.
Caption: The logical flow from experimental data to HOMO/LUMO energy levels.
Conclusion
Cyclic voltammetry is an indispensable tool for characterizing the electronic properties of novel carbazole derivatives like this compound. Although direct experimental data for this specific compound is sparse, a robust estimation of its HOMO and LUMO energy levels can be achieved through comparative analysis with structurally similar compounds. The detailed experimental protocol provided in this guide offers a standardized methodology for obtaining reliable and reproducible electrochemical data. The synergistic use of experimental techniques and comparative data analysis is crucial for advancing the design and development of new materials for organic electronics and other applications.
References
A Technical Deep-Dive into the Electronic Structure of 9-(3-Bromophenyl)-9H-carbazole: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational analysis of the electronic structure of 9-(3-Bromophenyl)-9H-carbazole. While direct computational studies on this specific isomer are not extensively available in public literature, this document synthesizes findings from closely related carbazole (B46965) derivatives to project the structural and electronic properties of the target molecule. This guide is intended to serve as a valuable resource for researchers in materials science and drug discovery by detailing the theoretical methodologies, expected electronic characteristics, and the structure-property relationships that govern this class of compounds.
Introduction to this compound
This compound is an aromatic organic compound featuring a carbazole core linked to a bromophenyl group at the 9-position. The carbazole moiety is well-known for its electron-donating capabilities and excellent hole-transporting properties, making it a staple in the development of organic electronic materials.[1] The introduction of a bromophenyl group can significantly influence the molecule's electronic properties, including its frontier molecular orbital (HOMO-LUMO) energies, which are critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as intermediates in pharmaceutical synthesis.[2][3] The position of the bromine atom on the phenyl ring is crucial in determining the extent of these electronic perturbations.
Computational Methodology
The electronic structure of carbazole derivatives is predominantly investigated using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These computational methods provide a robust framework for predicting molecular geometries, electronic properties, and spectroscopic behavior.
Ground-State Geometry Optimization
The initial step in computational analysis involves the optimization of the molecule's ground-state geometry. This is typically achieved using a specific functional and basis set within the DFT framework.
Typical Protocol:
-
Initial Structure Creation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The structure is optimized using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p). This level of theory is widely employed for organic molecules, offering a good balance between computational cost and accuracy.[4]
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to verify that the optimized structure represents a true energy minimum. The absence of imaginary frequencies confirms a stable conformation.[2]
Electronic Properties Calculation
Once the optimized geometry is obtained, the electronic properties are calculated.
Typical Protocol:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's electronic and optical properties.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to understand charge transfer interactions within the molecule.
Excited-State Properties
To understand the photophysical properties, such as absorption and emission spectra, TD-DFT calculations are employed.
Typical Protocol:
-
Vertical Excitation Energies: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and corresponding oscillator strengths. This provides a theoretical prediction of the UV-Vis absorption spectrum.[4]
-
Excited-State Geometry Optimization: To predict the emission spectrum, the geometry of the first singlet excited state (S1) is optimized.
-
Emission Energy Calculation: The energy difference between the optimized S1 state and the ground state (S0) provides the emission energy.
Predicted Electronic Structure and Properties
Based on studies of similar carbazole derivatives, we can predict the key electronic and structural features of this compound.
Molecular Geometry
The molecule is expected to have a non-planar conformation, with the bromophenyl ring twisted relative to the carbazole plane. For the related isomer, 9-(4-Bromophenyl)-9H-carbazole, the dihedral angle between the carbazole moiety and the bromophenyl ring has been experimentally determined to be 49.87°.[6][7] A similar twisted arrangement is anticipated for the 3-bromo isomer, which is a common feature in 9-phenylcarbazole (B72232) derivatives.[8]
| Parameter | Predicted Value Range | Basis of Prediction |
| Dihedral Angle (Carbazole-Phenyl) | 45° - 60° | X-ray crystallography data of 9-(4-Bromophenyl)-9H-carbazole[6][7] and other 9-phenylcarbazole derivatives.[8] |
| C-N Bond Length (Carbazole-Phenyl) | 1.4 - 1.5 Å | General values for C-N single bonds in similar aromatic systems. |
| C-Br Bond Length | ~1.9 Å | Standard C-Br bond lengths in aromatic compounds. |
Frontier Molecular Orbitals
The electronic distribution of the HOMO and LUMO is a key determinant of the molecule's function in electronic devices.
-
HOMO: The Highest Occupied Molecular Orbital is expected to be primarily localized on the electron-rich carbazole moiety, a characteristic feature of carbazole-based donor-acceptor molecules.[8]
-
LUMO: The Lowest Unoccupied Molecular Orbital will likely have significant contributions from both the carbazole and the bromophenyl units. The presence of the electron-withdrawing bromine atom will contribute to the localization of the LUMO on the phenyl ring.
The energy levels of the HOMO and LUMO are crucial for charge injection and transport in organic electronic devices.
| Property | Predicted Value Range (eV) | Basis of Prediction |
| HOMO Energy | -5.5 to -6.0 eV | DFT calculations on various carbazole derivatives.[8] |
| LUMO Energy | -2.0 to -2.5 eV | DFT calculations on various carbazole derivatives.[8] |
| HOMO-LUMO Gap | 3.5 to 4.0 eV | Calculated as the difference between LUMO and HOMO energies. |
Visualizing Computational Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational studies and the relationship between the molecular structure and its electronic properties.
Caption: Computational workflow for determining the electronic properties.
Caption: Structure-property relationships in this compound.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Investigation of 9-(3-Bromophenyl)-9H-carbazole: A Technical Guide for Advanced Material Research
Introduction
9-(3-Bromophenyl)-9H-carbazole is a promising organic semiconductor material that has garnered significant interest for its potential applications in advanced electronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] Its molecular architecture, featuring a hole-transporting carbazole (B46965) core functionalized with a bromophenyl group, allows for the fine-tuning of its electronic and photophysical properties.[1] This technical guide provides a comprehensive overview of the theoretical investigation of this compound, summarizing its key properties and outlining the computational methodologies used to predict its behavior. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel organic materials.
While extensive theoretical data for the para (4-bromo) and other substituted carbazole derivatives are available, a dedicated and comprehensive theoretical investigation specifically for this compound is not prominently found in the reviewed literature. Therefore, this guide will also draw upon data from closely related isomers and derivatives to provide a comparative context and to infer the expected properties of the target molecule.
Molecular Structure and Properties
The fundamental properties of this compound are dictated by its molecular structure, which consists of a planar carbazole moiety linked to a bromophenyl ring at the nitrogen atom. The position of the bromine atom on the phenyl ring is crucial in determining the electronic and steric characteristics of the molecule.
Table 1: General and Experimentally Determined Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂BrN | [2] |
| Appearance | White or light yellow crystalline solid | [2] |
| Solubility | Soluble in non-polar solvents (e.g., ether, chloroform, dichloromethane); less soluble in polar solvents (e.g., ethanol, water). | [2] |
Theoretical Electronic and Photophysical Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict the electronic and optical properties of organic molecules. These methods provide insights into the frontier molecular orbitals (HOMO and LUMO), energy gaps, and absorption/emission characteristics, which are critical for designing efficient OLED materials.
While specific DFT data for this compound is scarce in the literature, a DFT study on poly-bromine carbazoles suggests that the thermodynamic properties are influenced by the position and number of bromine substitutions.[3] For context, experimental and theoretical data for the related 9-(4-Bromophenyl)-9H-carbazole are presented below.
Table 2: Theoretical and Experimental Electronic and Photophysical Properties of Related Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Findings | Reference |
| 9-(4-Bromophenyl)-9H-carbazole | - | - | - | The 4-bromophenyl ring is inclined to the mean plane of the carbazole moiety by 49.87 (5)°.[4][5] | [4][5] |
| 3-Bromo-9-ethyl-9H-carbazole | - | - | - | The tricyclic ring system is essentially planar (r.m.s. deviation 0.026 Å).[6][7] | [6][7] |
| General Poly-bromine carbazoles | - | - | - | Thermodynamic properties (entropy, standard formation heat, and standard formation free energy) show a good dependence on the number and position of Br substitutions.[3] | [3] |
Experimental and Computational Protocols
The synthesis and theoretical characterization of carbazole derivatives typically follow established methodologies.
Synthesis of 9-(Bromophenyl)-9H-carbazole Derivatives
A common synthetic route for N-arylcarbazoles is the Ullmann condensation or the Buchwald-Hartwig amination. For instance, the synthesis of 9-(4-bromophenyl)-9H-carbazole has been reported via the reaction of 9H-carbazole with 1,4-dibromobenzene (B42075) in the presence of a copper catalyst.[4]
A plausible synthetic workflow is outlined below:
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 9-(3-Bromophenyl)-9H-carbazole in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 9-(3-Bromophenyl)-9H-carbazole, a key intermediate in pharmaceutical research and organic electronics.[1][2][3] Due to the limited availability of specific quantitative solubility data in public literature, this document provides a detailed experimental protocol for determining its solubility, alongside qualitative insights.
Introduction to this compound
This compound is a derivative of carbazole (B46965), a tricyclic aromatic heterocyclic compound. Its molecular structure, featuring a carbazole core linked to a bromophenyl group, imparts specific physicochemical properties that are crucial for its application in the synthesis of biologically active compounds and advanced electronic materials.[1][2][4] The compound typically appears as a white or light yellow crystalline solid.[1]
Qualitative Solubility Data
General solubility information indicates that this compound exhibits higher solubility in non-polar organic solvents.
Observed Solubility Trends:
-
More Soluble In: Non-polar solvents such as ether, chloroform, and dichloromethane.[1]
-
Less Soluble In: Polar solvents like ethanol (B145695) and water.[1]
This solubility behavior is consistent with the largely non-polar aromatic structure of the molecule.
Quantitative Solubility Data
A comprehensive search of scientific databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table is presented as a template for researchers to populate with experimentally determined values, which can be obtained using the protocol outlined in Section 4.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||
| e.g., Hexane | e.g., 25 | e.g., Shake-Flask |
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method. This protocol provides a reliable and reproducible means to obtain the thermodynamic solubility of this compound.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles.
-
Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Safety Information
This compound is an organic compound and may pose certain hazards.[1] It is recommended to handle this chemical in a professional laboratory setting.[1] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information. General safety precautions include:
-
Using appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[1]
-
Avoiding inhalation of dust and contact with skin.[1]
-
Storing away from oxidants and heat sources to prevent fire and static electricity hazards.[1]
This technical guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is fundamental for its effective application in research and development.
References
Methodological & Application
Application Notes and Protocols: 9-(3-Bromophenyl)-9H-carbazole as a Host Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(3-Bromophenyl)-9H-carbazole is a versatile organic compound that plays a significant role in the advancement of organic electronics, particularly in the field of Organic Light-Emitting Diodes (OLEDs). Characterized by a carbazole (B46965) core linked to a bromophenyl group, this molecule is primarily utilized as a crucial intermediate in the synthesis of high-performance materials for various layers within an OLED device.[1] Its inherent properties, such as good thermal stability and charge-transporting capabilities, make it an attractive building block for host materials, dopants, and charge-transporting molecules, all of which are essential for the efficiency, color purity, and lifespan of OLEDs.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound and its derivatives as host materials in OLEDs.
Physicochemical and Photophysical Properties
While this compound is a key precursor, detailed photophysical data in the context of direct use as a host material is not extensively published. However, its properties can be inferred from its chemical structure and data from closely related carbazole derivatives. The carbazole moiety provides a high triplet energy, which is crucial for hosting phosphorescent emitters, while the bromophenyl group can be used as a reactive site for further functionalization to fine-tune the electronic properties of the final material.
For comparative purposes, the photophysical properties of a closely related fluorinated and non-fluorinated 9-phenyl-9H-carbazole-based o-carboranyl compound are presented below. The introduction of different functional groups allows for the tuning of the emission characteristics.[3]
| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm, film) | Photoluminescence Quantum Yield (ΦPL) (%, film) |
| 3-(o-carboran-1-yl)-9-(4-fluorophenyl)-9H-carbazole | ~329 | 485 | 85 |
| 3-(o-carboran-1-yl)-9-phenyl-9H-carbazole | ~328 | 483 | 80 |
Data extracted from a study on 9-phenyl-9H-carbazole-based o-carboranyl luminophores.[3]
Application in OLEDs: A Case Study of a Carbazole-Based Host
Given the limited data on OLEDs employing this compound directly as the host, this section presents performance data for a green phosphorescent OLED using a solution-processable 3,3′-bicarbazole-based host material, 9,9′-di-4-t-butylphenyl-9H,9′H-3,3′-bicarbazole (BCz-tBuPh). This example illustrates the potential of carbazole-based hosts in achieving high-efficiency devices.[4]
| Device Performance Metric | Value |
| Maximum Current Efficiency | 43.1 cd/A |
| Maximum Power Efficiency | 40.0 lm/W |
| Emitter (Dopant) | Ir(ppy)₃ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-aryl carbazoles is the Ullmann condensation reaction.[5] The following is a generalized protocol.
Materials:
-
9H-Carbazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene (B28343)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon), combine 9H-carbazole (1.0 eq), 1,3-dibromobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain pure this compound.
Fabrication of a Multi-layer OLED by Thermal Evaporation
This protocol provides a general workflow for the fabrication of a multi-layer phosphorescent OLED (PHOLED) using a carbazole-based host material.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Carbazole-based host material (e.g., a derivative of this compound)
-
Phosphorescent dopant (e.g., an iridium complex)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.[3]
-
UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone for 10-15 minutes immediately before loading them into the thermal evaporation chamber to improve the work function of the ITO.[3]
-
Organic and Cathode Layer Deposition: Load the substrates and organic/metallic materials into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). Deposit the layers sequentially through thermal evaporation.
-
HIL (e.g., 10 nm of HAT-CN)
-
HTL (e.g., 40 nm of NPB)
-
Emissive Layer (EML): Co-evaporate the carbazole host material with the phosphorescent dopant (e.g., 20 nm layer with 5-10% dopant concentration).
-
ETL (e.g., 30 nm of TPBi)
-
EIL (e.g., 1 nm of LiF)
-
Cathode (e.g., 100 nm of Al)
-
-
Encapsulation: Transfer the fabricated device to an inert atmosphere glovebox. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from moisture and oxygen.[3]
Characterization of OLED Devices
Procedure:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.[3]
-
Record the electroluminescence (EL) spectrum with a spectrometer.[3]
-
Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.[3]
Conclusion
This compound is a valuable precursor for the synthesis of advanced materials for OLEDs. While direct application as a host material is not widely documented, its derivatives and other carbazole-based materials have demonstrated excellent performance as hosts for phosphorescent emitters. The provided protocols for synthesis, device fabrication, and characterization offer a foundational workflow for researchers and scientists working on the development of novel OLED materials. Further research into the direct application of this compound as a host and the performance of its specifically designed derivatives will contribute to the ongoing advancement of OLED technology.
References
Application Notes and Protocols for OLED Fabrication Using 9-(3-Bromophenyl)-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 9-(3-Bromophenyl)-9H-carbazole as a precursor for synthesizing active materials for Organic Light-Emitting Diodes (OLEDs). This document outlines the synthesis of a functional derivative, its performance in a non-doped OLED device, and detailed protocols for device fabrication.
Introduction
Carbazole (B46965) derivatives are a cornerstone in the field of organic electronics, renowned for their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps.[1][2][3] this compound serves as a versatile building block, enabling the synthesis of more complex molecular architectures with tailored optoelectronic properties through cross-coupling reactions. The bromo-functional group provides a reactive site for the introduction of various moieties to tune the electronic and photophysical properties of the final material, making it suitable for use in the emissive or charge-transporting layers of an OLED.[2]
This document focuses on the application of a derivative synthesized from a bromophenyl-carbazole precursor, namely 2-(4-(9H-carbazol-9-yl)styryl)-1-(1-(2,3-dihydrobenzo[b][2][4]dioxin-6-yl)ethyl)-1H-phenanthro[9,10-d]imidazole (Cz-SBDPI), in a non-doped OLED. Non-doped OLEDs, where the emissive layer consists of a single material, offer simplified device architecture and fabrication processes.
Data Presentation
The performance of a non-doped OLED device utilizing Cz-SBDPI as the emissive layer is summarized in the table below. This data provides key metrics for evaluating the potential of materials derived from this compound in electroluminescent applications.
| Device Parameter | Cz-SBDPI |
| Maximum Luminance (Lmax) | 12,984 cd/m² |
| Maximum Current Efficiency (ηc) | 5.9 cd/A |
| Maximum Power Efficiency (ηp) | 5.7 lm/W |
| External Quantum Efficiency (EQE) | 6.2% |
| Commission Internationale de l'Eclairage (CIE) Coordinates | (0.15, 0.06) |
| Color of Emission | Deep Blue |
Table 1: Electroluminescent performance of a non-doped OLED with Cz-SBDPI as the emissive layer.
Experimental Protocols
Synthesis of Emissive Material (Illustrative Pathway)
While the direct synthesis from this compound is not explicitly detailed in the source, a general synthetic approach for similar carbazole derivatives involves a key cross-coupling step. The following diagram illustrates a plausible synthetic pathway from a bromophenyl-carbazole precursor to a functional OLED material like Cz-SBDPI.
Caption: Illustrative synthesis of a functional OLED material.
General Protocol for Suzuki Coupling: A common method to functionalize the bromophenyl group is the Suzuki coupling reaction. In a typical procedure, this compound, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) are dissolved in a suitable solvent mixture (e.g., toluene (B28343) and water). The reaction mixture is degassed and heated under an inert atmosphere for several hours until completion. After cooling, the product is extracted, dried, and purified by column chromatography.
OLED Device Fabrication Protocol
The fabrication of OLED devices is performed in a high-vacuum environment using thermal evaporation to deposit the organic layers and the metal cathode.
1. Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates using a nitrogen gun.
-
Treat the ITO surface with oxygen plasma or UV-ozone for several minutes to improve its work function and enhance hole injection.
2. Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of less than 5 x 10⁻⁶ mbar.[5]
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal monitor.
-
Hole Transporting Layer (HTL): Deposit a 50 nm layer of TCTA (4,4',4''-tris(N-carbazolyl)triphenylamine). A typical deposition rate for organic materials is 0.1-0.2 nm/s.
-
Emissive Layer (EML): Deposit a 30 nm layer of the synthesized Cz-SBDPI.
-
Hole/Exciton Blocking Layer (HBL): Deposit a 15 nm layer of BCP (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline).
-
Electron Transporting Layer (ETL): Deposit a 50 nm layer of Alq₃ (tris(8-hydroxyquinolinato)aluminum).
3. Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection from the cathode.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) as the cathode. The deposition rate for metals is typically higher, around 0.5-1.0 nm/s.
4. Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from exposure to air and moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip.
Visualizations
OLED Fabrication Workflow
The following diagram illustrates the general workflow for the fabrication of the OLED device described in the protocol.
Caption: General workflow for OLED device fabrication.
OLED Device Architecture
The multilayer structure of the fabricated non-doped OLED is depicted below.
Caption: Schematic of the non-doped OLED device architecture.
References
Experimental protocol for spin-coating 9-(3-Bromophenyl)-9H-carbazole thin films
An experimental protocol for the fabrication of 9-(3-Bromophenyl)-9H-carbazole thin films via spin-coating is detailed below. This protocol is designed for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive guide from substrate preparation to film characterization.
Application Notes
This compound is a carbazole (B46965) derivative with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its favorable electronic and photophysical properties.[1] The spin-coating technique allows for the deposition of uniform thin films of this material from solution, which is a cost-effective and scalable method for device fabrication.[2][3] The quality of the resulting thin film is highly dependent on several parameters, including substrate cleanliness, solution concentration, spin speed, and post-deposition annealing conditions.[4][5]
Experimental Protocol
Substrate Preparation
Proper substrate cleaning is crucial for the adhesion and uniformity of the thin film.[6] Indium Tin Oxide (ITO) coated glass is a common substrate for these applications.
Materials:
-
ITO-coated glass substrates
-
Detergent solution
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Nitrogen gas (high purity)
-
UV-Ozone or plasma cleaner
Procedure:
-
Sequentially sonicate the ITO substrates in detergent solution, DI water, acetone, and isopropanol for 15 minutes each.[2]
-
After the final sonication, rinse the substrates thoroughly with DI water.
-
Dry the substrates with a stream of high-purity nitrogen gas.[6]
-
For enhanced cleaning and to improve the work function of ITO, treat the substrates with UV-Ozone for 15-30 minutes or oxygen plasma for 5 minutes immediately before spin-coating.[2][7]
Solution Preparation
The concentration of the this compound solution is a key parameter that influences the final thickness of the film.[5]
Materials:
-
This compound powder
-
Organic solvent (e.g., chloroform, toluene, or chlorobenzene)[6]
-
Vial or flask
-
Magnetic stirrer and stir bar
-
Syringe filter (0.2 µm pore size, PTFE)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a clean, dry vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration. A starting concentration range of 5-15 mg/mL is recommended.[6]
-
Place the magnetic stir bar in the vial and seal it.
-
Stir the solution at room temperature until the powder is completely dissolved. Gentle heating (40-60 °C) can be applied to aid dissolution.[2]
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.[2]
Spin-Coating Process
The spin-coating parameters, particularly the spin speed, directly control the film thickness.[4]
Equipment:
-
Spin-coater
Procedure:
-
Place the cleaned substrate onto the center of the spin-coater chuck and ensure it is held securely by the vacuum.
-
Dispense a small amount of the filtered this compound solution onto the center of the substrate.
-
Start the spin-coater. A two-step process can be employed for uniform coverage:
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
Post-Deposition Annealing
Annealing is performed to remove residual solvent and improve the film quality.
Equipment:
-
Hotplate or vacuum oven
Procedure:
-
Transfer the coated substrate to a hotplate or into a vacuum oven.
-
Anneal the film at a temperature of 80-100 °C for 10-20 minutes.[6][7]
Data Presentation
The following tables summarize the key experimental parameters and their influence on the thin film properties.
Table 1: Solution Preparation Parameters
| Parameter | Recommended Range | Effect on Film |
| Concentration | 5 - 15 mg/mL[6] | Higher concentration leads to thicker films[5] |
| Solvent | Chloroform, Toluene, Chlorobenzene[6] | Affects solubility, evaporation rate, and film morphology |
Table 2: Spin-Coating Parameters
| Parameter | Recommended Range | Effect on Film |
| Spreading Speed | 500 - 1000 rpm[2] | Ensures uniform solution coverage |
| Spreading Time | 5 - 10 s[2] | Allows for complete spreading |
| Thinning Speed | 2000 - 4000 rpm[6] | Higher speed results in thinner films[4] |
| Thinning Time | 30 - 60 s[6] | Sufficient time for solvent evaporation and film thinning |
Table 3: Annealing Parameters
| Parameter | Recommended Range | Effect on Film |
| Annealing Temperature | 80 - 100 °C[6] | Removes residual solvent, can improve film morphology |
| Annealing Time | 10 - 20 min[6] | Ensures complete solvent removal |
Visualizations
The following diagrams illustrate the experimental workflow for the spin-coating process.
Caption: Overall workflow for the fabrication and characterization of thin films.
Caption: Step-by-step diagram of the spin-coating experimental protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of solution concentration in formation kinetics of bromide perovskite thin films during spin-coating monitored by optical in situ metrology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
Application Notes and Protocols for 9-(3-Bromophenyl)-9H-carbazole in Thermally Activated Delayed Fluorescence (TADF) Emitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(3-Bromophenyl)-9H-carbazole is a key building block in the synthesis of advanced organic electronic materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters used in high-efficiency Organic Light-Emitting Diodes (OLEDs).[1] Its carbazole (B46965) core provides excellent hole-transporting properties and high thermal stability, while the bromophenyl group offers a reactive site for further functionalization, typically through cross-coupling reactions.[2][3][4][5] This allows for the precise tuning of the electronic and photophysical properties of the final TADF molecule.
TADF emitters are designed with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet excitons to the emissive singlet excitons, facilitated by thermal energy.[6] This process enables the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[6] The molecular design of TADF emitters often involves a donor-acceptor (D-A) architecture to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which helps to minimize the ΔEST.[6]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of TADF emitters for OLED applications.
Data Presentation
Table 1: Photophysical Properties of Representative Carbazole-Based TADF Emitters
| Compound ID | Donor | Acceptor | λabs (nm) | λem (nm) | ΦPL (%) | τp / τd (ns / µs) | ΔEST (eV) | Reference |
| CZ-TTR | Carbazole | Thianthrene tetraoxide | - | - | - | - / - | 0.10 | [7] |
| DCZ-TTR | Di-carbazole | Thianthrene tetraoxide | - | - | - | - / - | 0.03 | [7] |
| CZ-FP-CN | 9-(4-fluorophenyl)-carbazole | Cyano | 350 | 475 | 85 | 30 / 5.5 | 0.12 | [2] |
| T15 | Carbazole | Triazine | - | - | - | - / - | 0.06 | [6] |
| T16 | Di-carbazole | Triazine | - | - | - | - / - | 0.03 | [6] |
Note: This data is representative and intended for comparative purposes. Actual values will vary based on specific molecular structures and measurement conditions.[2]
Table 2: Electroluminescence Performance of OLEDs with Representative Carbazole-Based TADF Emitters
| Emitter | Host | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | CIE (x, y) | Reference |
| DCZ-TTR | - | 20.1 | 58.5 | 59.6 | - | [7] |
| CZ-TTR | - | 14.4 | 32.9 | 32.5 | - | [7] |
| T15 | - | 12.2 | - | - | - | [6] |
| T16 | - | 16.5 | - | - | - | [6] |
| BCzB-PPI | - | 4.43 | - | - | (0.157, 0.080) | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter via Suzuki Coupling
This protocol describes a general method for the synthesis of a TADF emitter using this compound as the donor precursor and a boronic acid derivative of an acceptor moiety.
Materials:
-
This compound
-
Acceptor-boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., Xantphos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the acceptor-boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final TADF emitter.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a multilayer OLED device using a thermally evaporated TADF emitter.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
TADF emitter (guest) and host material (e.g., CBP)
-
Electron Transport Layer (ETL) material (e.g., TPBi)[3]
-
Electron Injection Layer (EIL) material (e.g., LiF)[3]
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath, followed by UV-ozone treatment.
-
Deposit the HIL by spin-coating (for PEDOT:PSS) or thermal evaporation.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the HTL material to a typical thickness of 30-50 nm.
-
Co-evaporate the TADF emitter and the host material to form the Emissive Layer (EML) with a typical thickness of 20-40 nm. The doping concentration of the emitter is crucial and needs to be optimized.
-
Deposit the ETL material to a thickness of 20-40 nm.[3]
-
Deposit a thin EIL of LiF (approximately 1 nm).[3]
-
Deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.[3]
-
Encapsulate the device to protect it from atmospheric moisture and oxygen.
Protocol 3: Photophysical Characterization of TADF Emitters
This protocol describes the methods for characterizing the key photophysical properties of a TADF emitter.
Instrumentation:
-
UV-Vis spectrophotometer
-
Fluorometer with time-resolved capabilities
-
Integrating sphere for photoluminescence quantum yield (PLQY) measurement
-
Cryostat for low-temperature phosphorescence measurement
Procedure:
-
Absorption and Emission Spectra: Measure the UV-Vis absorption and photoluminescence (PL) spectra in a suitable solvent (e.g., toluene) and as a thin film.
-
Photoluminescence Quantum Yield (PLQY): Determine the PLQY using an integrating sphere to compare the number of emitted photons to the number of absorbed photons.
-
Fluorescence Lifetime: Measure the time-resolved photoluminescence (TRPL) to determine the lifetimes of the prompt fluorescence (τp) and the delayed fluorescence (τd). The presence of a delayed component is indicative of TADF.
-
Singlet-Triplet Energy Gap (ΔEST):
-
The singlet energy (S₁) can be estimated from the onset of the fluorescence spectrum.
-
The triplet energy (T₁) can be estimated from the onset of the phosphorescence spectrum, which is typically measured at low temperature (e.g., 77 K) to suppress the TADF and make the phosphorescence detectable.
-
Calculate ΔEST = S₁ - T₁.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-(3-Bromophenyl)-9H-carbazole in Organic Solar Cell Fabrication
Introduction
9-(3-Bromophenyl)-9H-carbazole is a versatile building block in the synthesis of advanced materials for organic electronics. Its carbazole (B46965) core provides excellent hole-transporting properties and thermal stability, while the bromophenyl group offers a reactive site for further molecular engineering through cross-coupling reactions. These characteristics make it an ideal precursor for creating donor polymers and hole-transport materials (HTMs) for high-performance organic solar cells (OSCs). This document provides detailed application notes and protocols for the utilization of this compound derivatives in the fabrication of organic solar cells.
Synthesis of Carbazole-Based Donor Polymers
This compound can be used as a starting material to synthesize conjugated polymers that serve as the electron donor in the active layer of an organic solar cell. A common strategy involves introducing a second bromine atom onto the carbazole core, followed by polymerization with a suitable co-monomer. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of a Poly(carbazole-alt-benzothiadiazole) Derivative
This protocol describes a synthetic route analogous to the preparation of well-known, high-efficiency carbazole-based polymers.
Step 1: Bromination of this compound
-
Dissolve this compound in a suitable solvent such as dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Precipitate the product by adding water to the reaction mixture.
-
Filter the solid, wash with water, and dry.
-
Purify the resulting 3,6-dibromo-9-(3-bromophenyl)-9H-carbazole by column chromatography or recrystallization.
Step 2: Suzuki Polymerization
-
In a Schlenk flask, combine the dibrominated carbazole monomer, a diboronic ester of an acceptor co-monomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous K₂CO₃).
-
Add a degassed solvent mixture, such as toluene.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 48-72 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers.
-
Finally, extract the polymer with a good solvent like chloroform (B151607) or chlorobenzene (B131634) and precipitate it again in methanol.
-
Dry the final polymer under vacuum.
Caption: Synthetic workflow for a carbazole-based donor-acceptor polymer.
Organic Solar Cell Fabrication
The synthesized carbazole-based polymer can be used as the donor material in a bulk heterojunction (BHJ) organic solar cell. The following protocol details the fabrication of a standard architecture device.
Experimental Protocol: BHJ Device Fabrication
Device Structure: ITO / PEDOT:PSS / Polymer:PC₇₁BM / Ca / Al
-
Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 140°C for 10 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Prepare a solution of the synthesized carbazole-based donor polymer and an acceptor, such as[1][1]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), in a suitable solvent like chlorobenzene or o-dichlorobenzene. The typical donor:acceptor weight ratio is 1:1 to 1:3.
-
Stir the solution overnight at an elevated temperature (e.g., 50°C) to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 80-120 nm).
-
Anneal the active layer at a temperature optimized for the specific polymer to improve morphology (e.g., 80-120°C).
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a bilayer cathode by sequentially evaporating Calcium (Ca, ~20 nm) and Aluminum (Al, ~100 nm) at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.
Device Characterization and Performance
The performance of the fabricated organic solar cells should be evaluated under standard testing conditions.
Characterization Methods
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination at 100 mW/cm². A solar simulator and a source meter are used for this measurement. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
-
External Quantum Efficiency (EQE) Measurement: EQE spectra are measured to determine the device's photon-to-electron conversion efficiency at different wavelengths. The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.
Representative Performance Data
The performance of organic solar cells utilizing carbazole-based donor polymers can vary significantly based on the specific molecular structure, device architecture, and processing conditions. Below is a table summarizing typical performance parameters for devices based on a high-performance poly(carbazole-alt-benzothiadiazole) polymer, PCDTBT, which can be synthesized from carbazole precursors.[2]
| Donor Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PCDTBT | PC₆₁BM | 0.88 | 9.8 | 50.4 | 4.35[2] |
| PCDTBT | PC₇₁BM | 0.89 | 10.6 | 65.0 | 6.1 |
Note: These values serve as a benchmark. The performance of devices using polymers derived from this compound would need to be empirically determined and optimized.
Signaling Pathways and Logical Relationships
The operation of an organic solar cell involves a series of photophysical processes. The energy level diagram illustrates the thermodynamic driving forces for these processes.
Caption: Energy level diagram showing charge generation and collection in a BHJ solar cell.
This compound is a valuable precursor for synthesizing high-performance donor polymers for organic solar cells. Through straightforward chemical modifications like further bromination and subsequent polymerization, it can be incorporated into conjugated macromolecules with tailored optoelectronic properties. The protocols provided herein offer a comprehensive guide for researchers to utilize this compound in the fabrication and characterization of efficient organic solar cells. The performance of such devices is highly dependent on the final polymer structure and morphology of the active layer, necessitating careful optimization of synthetic and fabrication parameters.
References
Application Notes and Protocols for 9-(3-Bromophenyl)-9H-carbazole as a Hole Transport Material in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-based organic molecules are a significant class of materials for optoelectronic applications, owing to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics. 9-(3-Bromophenyl)-9H-carbazole is a derivative of the carbazole (B46965) family that holds potential as a cost-effective and efficient hole transport material (HTM) in perovskite solar cells (PSCs). The introduction of a bromine atom on the phenyl ring is anticipated to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially leading to improved device performance and stability.
These application notes provide a comprehensive overview of the synthesis of this compound, a detailed protocol for its integration into perovskite solar cells, and a summary of the expected performance based on related carbazole derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through a copper-catalyzed Ullmann condensation reaction between 3-bromo-9H-carbazole and an aryl halide. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-9H-carbazole
-
Iodobenzene (B50100) or Bromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3) or Potassium acetate
-
1,10-Phenanthroline (B135089) or dibenzo-18-crown-6 (B77160) (as a ligand)
-
N,N-Dimethylformamide (DMF) or Toluene (anhydrous)
-
Magnesium sulfate (B86663) (MgSO4) or Sodium sulfate (Na2SO4) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 3-bromo-9H-carbazole (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and 1,10-phenanthroline (0.2 eq.).
-
Under a nitrogen or argon atmosphere, add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux (typically around 120-150 °C) and stir for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to yield this compound as a solid.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Perovskite Solar Cell Fabrication
A standard n-i-p planar perovskite solar cell architecture is described below, utilizing this compound as the hole transport layer.
Experimental Protocol: PSC Fabrication
Materials:
-
FTO-coated glass substrates
-
Zinc powder and 2 M HCl for etching
-
Deionized water, acetone, isopropanol (B130326)
-
Titanium dioxide (TiO2) or Tin oxide (SnO2) precursor for the electron transport layer (ETL)
-
Perovskite precursors (e.g., a mixed-cation lead mixed-halide perovskite precursor solution)
-
This compound HTM solution in chlorobenzene (B131634) (e.g., 10-20 mg/mL)
-
Additives for HTM solution (optional, e.g., Li-TFSI, tBP)
-
Gold or silver for the back contact
Procedure:
-
Substrate Preparation:
-
Pattern the FTO-coated glass substrates by etching with zinc powder and HCl.
-
Clean the substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO2 or SnO2 onto the FTO substrate. For instance, spin-coat a SnO2 nanoparticle solution at 3000 rpm for 30 seconds.
-
Anneal the ETL-coated substrates at 150 °C for 30 minutes in air.
-
-
Perovskite Layer Deposition (in a nitrogen-filled glovebox):
-
Spin-coat the perovskite precursor solution onto the ETL. A two-step program is often used (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).
-
During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the this compound HTM solution in chlorobenzene. Additives like Li-TFSI and tBP can be included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Back Contact Deposition:
-
Deposit a gold or silver back contact (80-100 nm) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Data Presentation
| Hole Transport Material | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| Spiro-OMeTAD (Reference) | 1.09 | 23.1 | 83 | 21.30 | [1] |
| SGT-405 (carbazole derivative) | - | - | - | 14.79 | [2] |
| SFXDAnCBZ (carbazole derivative) | 1.09 | 23.1 | 83 | 20.87 | [1] |
| KZRD (carbazole D-A type) | - | - | - | 20.40 | [3] |
| V1209 (isomeric carbazole) | - | - | - | ~18 | [4] |
Energy Level Diagram and Charge Transport Mechanism
The energy levels of the different layers in a perovskite solar cell are crucial for efficient charge extraction. The HOMO level of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole transfer, while its LUMO level should be high enough to block electron transport.
Based on related compounds, the HOMO and LUMO energy levels of this compound are estimated to be around -5.4 eV and -2.1 eV, respectively. The electron-withdrawing nature of the bromine atom is expected to lower these energy levels compared to unsubstituted 9-phenylcarbazole, which could enhance the open-circuit voltage (Voc) of the solar cell.
The charge transport mechanism involves the generation of excitons (electron-hole pairs) in the perovskite layer upon illumination. The electrons are then injected into the ETL and transported to the FTO electrode, while the holes are transferred to the HTM and transported to the back contact.
Conclusion
This compound presents itself as a promising candidate for a hole transport material in perovskite solar cells. Its synthesis is achievable through established chemical routes, and it can be readily incorporated into standard PSC fabrication protocols. While direct performance data for this specific compound is yet to be extensively reported, the performance of analogous carbazole-based HTMs suggests that it could contribute to efficient and stable perovskite solar cells. The provided protocols offer a solid foundation for researchers to explore the potential of this compound in the field of perovskite photovoltaics. Further research and optimization are necessary to fully elucidate its capabilities and to enhance the performance of corresponding solar cell devices.
References
- 1. researchgate.net [researchgate.net]
- 2. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Doping of 9-(3-Bromophenyl)-9H-carbazole for Enhanced Charge Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(3-Bromophenyl)-9H-carbazole is a key intermediate in the synthesis of advanced materials for organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The carbazole (B46965) core provides excellent charge transport characteristics and thermal stability. Strategic functionalization, such as the addition of a bromophenyl group, allows for fine-tuning of the electronic energy levels, solubility, and morphology of the resulting organic molecules. This precise molecular design is crucial for improving device efficiency, brightness, and operational lifetime in OLEDs and other organic electronic devices.
Doping of hole transport materials (HTMs) like this compound with p-type dopants is a common strategy to significantly enhance their charge transport properties. This application note provides detailed protocols for the synthesis of this compound, its subsequent doping with the common p-type dopant 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4-TCNQ), and the characterization of its enhanced charge transport properties.
Data Presentation
The following table summarizes the expected enhancement in charge transport properties of a 9-phenylcarbazole (B72232) derivative upon doping with F4-TCNQ, based on data from analogous systems. These values serve as a benchmark for the expected performance improvement of doped this compound.
| Material | Dopant Concentration (mol%) | Hole Mobility (cm²/Vs) | Conductivity (S/cm) |
| Undoped 9-phenylcarbazole derivative | 0 | ~ 1 x 10⁻⁵ | ~ 1 x 10⁻⁸ |
| Doped 9-phenylcarbazole derivative with F4-TCNQ | 2 | ~ 5 x 10⁻⁴ | ~ 2 x 10⁻⁶ |
| Doped 9-phenylcarbazole derivative with F4-TCNQ | 5 | ~ 1 x 10⁻³ | ~ 8 x 10⁻⁶ |
| Doped 9-phenylcarbazole derivative with F4-TCNQ | 10 | ~ 2 x 10⁻³ | ~ 1.5 x 10⁻⁵ |
Mandatory Visualization
Logical Relationship: Doping for Enhanced Charge Transport
Application Notes and Protocols: Synthesis and Utility of 9-(3-Bromophenyl)-9H-carbazole Derivatives in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 9-(3-Bromophenyl)-9H-carbazole and its subsequent derivatization for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for key synthetic steps and the fabrication of OLED devices are provided, along with a summary of the performance of resulting materials.
Introduction
Carbazole (B46965) derivatives are a cornerstone in the field of organic electronics due to their excellent thermal stability, high charge carrier mobility, and tunable electronic properties.[1] The strategic introduction of a bromophenyl group at the 9-position of the carbazole core, as in this compound, provides a versatile platform for the synthesis of advanced materials. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures with tailored optoelectronic properties for use as hole-transporting materials (HTMs), host materials, and emitters in OLEDs.[2]
Synthesis of this compound
The synthesis of this compound can be effectively achieved through two primary methods: Ullmann condensation and Buchwald-Hartwig amination.
Protocol 1: Synthesis via Ullmann Condensation
This protocol is adapted from the synthesis of the isomeric 9-(4-bromophenyl)-9H-carbazole.
Reaction Scheme:
Figure 1: Ullmann condensation for this compound.
Materials:
-
9H-Carbazole
-
1,3-Dibromobenzene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Light petroleum
Procedure:
-
In a fused silica ampoule, combine 9H-carbazole (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), CuSO₄·5H₂O (0.05 eq.), and K₂CO₃ (1.0 eq.).
-
Seal the ampoule under vacuum.
-
Heat the sealed ampoule to 250 °C for 68 hours.
-
After cooling to room temperature, carefully open the ampoule.
-
Partition the solid residue between toluene and water.
-
Extract the aqueous phase with toluene.
-
Combine the organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of light petroleum and DCM as the eluent to yield this compound as a white solid.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a milder alternative to the Ullmann condensation.[3]
Reaction Scheme:
Figure 2: Buchwald-Hartwig amination for this compound.
Materials:
-
9H-Carbazole
-
1-Bromo-3-iodobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 9H-carbazole (1.2 eq.), 1-bromo-3-iodobenzene (1.0 eq.), Pd₂(dba)₃ (0.01-0.03 eq.), P(t-Bu)₃ (0.02-0.06 eq.), and NaOt-Bu (1.4 eq.).
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Derivatization of this compound for OLED Materials
The bromine atom on the this compound scaffold is a versatile functional group for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Protocol 3: Synthesis of a Hole-Transporting Material via Suzuki Coupling
This protocol describes the synthesis of a novel hole-transporting material (HTM) by coupling a boronic acid derivative with a brominated carbazole compound.
Reaction Scheme:
References
Application Notes and Protocols: 9-(3-Bromophenyl)-9H-carbazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(3-Bromophenyl)-9H-carbazole is a versatile organic compound featuring a carbazole (B46965) core, a well-known fluorophore, functionalized with a bromophenyl group. The carbazole moiety provides inherent fluorescence, high thermal stability, and excellent charge transport properties, making its derivatives valuable in various applications, including organic light-emitting diodes (OLEDs) and as fluorescent probes. The presence of the bromophenyl group offers a site for further chemical modification, allowing for the development of more complex and targeted molecular sensors.
These application notes provide an overview of the potential use of this compound as a fluorescent probe, including its synthesis, photophysical properties, and protocols for its application in fluorescence studies. While direct experimental data for this specific compound as a fluorescent probe is limited, the provided information is based on the known characteristics of closely related carbazole derivatives.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline solid. It is generally soluble in common organic solvents such as ethers, chloroform, and dichloromethane, and less soluble in polar solvents like ethanol (B145695) and water.[1]
Synthesis:
The synthesis of this compound can be achieved through established N-arylation methods, such as the Ullmann condensation or Buchwald-Hartwig amination. A general synthetic approach involves the reaction of 9H-carbazole with 1-bromo-3-iodobenzene (B1265593) or a similar arylating agent in the presence of a copper or palladium catalyst.
Photophysical Properties
The photophysical properties of this compound are primarily dictated by the carbazole core. Based on data from similar 9-phenyl-carbazole derivatives, the following properties can be anticipated:
| Property | Anticipated Value/Range | Notes |
| Absorption Maximum (λabs) | ~330 - 350 nm | Attributed to π-π* transitions within the carbazole core.[2] |
| Emission Maximum (λem) | ~360 - 400 nm | Expected to exhibit blue fluorescence. |
| Stokes Shift | ~30 - 50 nm | The difference between absorption and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | Can be influenced by solvent polarity and the presence of quenchers. |
| Fluorescence Lifetime (τF) | Nanosecond range | Typical for carbazole-based fluorophores. |
Applications as a Fluorescent Probe
The inherent fluorescence of the carbazole unit in this compound makes it a promising candidate for a fluorescent probe. The fluorescence of carbazole derivatives is known to be sensitive to the local environment and can be quenched or enhanced by the presence of specific analytes. Potential applications include the detection of metal ions and nitroaromatic compounds.
Detection of Metal Ions
Carbazole-based sensors have been successfully employed for the detection of various metal ions, including Cu²⁺ and Fe³⁺, often through a fluorescence quenching mechanism.[3] The interaction of the metal ion with the carbazole nitrogen or other coordinating groups can lead to a photoinduced electron transfer (PET) process, resulting in a decrease in fluorescence intensity.
Detection of Nitroaromatic Compounds
Carbazole and its derivatives have demonstrated the ability to act as fluorescent probes for the detection of nitroaromatic compounds, which are common components of explosives.[4][5] The mechanism of detection is typically fluorescence quenching, which occurs upon the formation of a ground-state complex between the electron-rich carbazole and the electron-deficient nitroaromatic compound.[4]
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurements
This protocol outlines the general steps for characterizing the fluorescence properties of this compound and its response to analytes.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, THF)
-
Analyte of interest (e.g., metal salt, nitroaromatic compound)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable spectroscopic grade solvent.
-
Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µM) for fluorescence measurements.
-
Absorption and Emission Spectra:
-
Record the UV-Vis absorption spectrum of the working solution to determine the absorption maximum (λabs).
-
Record the fluorescence emission spectrum by exciting the solution at or near the λabs. Determine the emission maximum (λem).
-
-
Fluorescence Titration:
-
To the working solution of the probe in a cuvette, add incremental amounts of the analyte stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Monitor the changes in fluorescence intensity at the λem.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or F/F₀, where F₀ is the initial fluorescence) against the analyte concentration.
-
For quenching experiments, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
References
- 1. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
Photocatalytic Applications of 9-(3-Bromophenyl)-9H-carbazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its derivatives are a well-established class of electron-rich aromatic compounds with significant applications in materials science and organic synthesis. Their inherent photophysical properties, including strong absorption in the UV-Vis region and the ability to act as potent single-electron reductants upon photoexcitation, make them promising candidates for photocatalysis. While direct photocatalytic applications of 9-(3-Bromophenyl)-9H-carbazole are not extensively reported in the current literature, its structural similarity to other photoactive carbazole derivatives suggests its potential utility in a range of photocatalytic transformations.
This document provides an overview of the potential photocatalytic applications of this compound based on the known reactivity of related carbazole compounds. Detailed, generalized experimental protocols are provided to guide researchers in exploring its photocatalytic activity.
Potential Photocatalytic Applications
Based on the established photocatalytic activity of various carbazole derivatives, this compound is a promising candidate for the following applications:
-
Photocatalytic Hydrogen Evolution: Carbazole-based dyes have been successfully employed as photosensitizers for hydrogen production from water.[1][2] In such systems, the carbazole unit absorbs visible light and initiates electron transfer to a co-catalyst (e.g., Pt/TiO2), which then reduces protons to molecular hydrogen. The presence of the bromophenyl group may influence the electronic properties and stability of the photocatalyst.
-
Degradation of Organic Pollutants: The ability of photoexcited carbazoles to generate reactive oxygen species (ROS) can be harnessed for the degradation of persistent organic pollutants in water.[3] The this compound could potentially photocatalyze the decomposition of dyes, phenols, and other industrial contaminants.
-
Organic Synthesis: Carbazole derivatives have been utilized as powerful photoredox catalysts for a variety of organic transformations, including C-H arylation and the synthesis of complex heterocyclic molecules.[4][5] The unique electronic properties conferred by the 3-bromophenyl substituent may offer novel reactivity and selectivity in such reactions.
Quantitative Data of Related Carbazole Derivatives
The following table summarizes the photocatalytic performance of various carbazole derivatives from the literature to provide a comparative context for the potential evaluation of this compound.
| Carbazole Derivative | Application | Co-catalyst/System | Sacrificial Reagent | Key Performance Metric | Reference |
| Multicarbazole-based organic dye (3C) | Hydrogen Evolution | Pt/TiO₂ | Triethanolamine | H₂ evolution rate: 24.7 µmol h⁻¹ | [2] |
| Carbazole-based organic dyes (2C, 4C) | Hydrogen Evolution | Pt/TiO₂ | Triethanolamine | H₂ evolution rates: lower than 3C | [2] |
| Carbazole-based porous organic polymer (C-POP) | Hydrogen Evolution | Electropolymerized film | Not specified | Hydrogen production is not dependent on film thickness | [6] |
| sp2c CzTA-PDAN COP | Degradation of Rhodamine B | None | None | Complete degradation in 80 minutes under 18 W CFL | [3] |
| sp2c CzTA-PDAN COP | Degradation of Rose Bengal | None | None | Complete degradation in 390 minutes under 18 W CFL | [3] |
| sp2c CzTA-PDAN COP | Degradation of Rhodamine B | None | None | Complete degradation in 60 minutes under sunlight | [3] |
| Various Carbazole Derivatives | C-H Arylation of N-methylpyrrole | None | None | 57-79% isolated yields | [4] |
Experimental Protocols
The following are generalized protocols for evaluating the photocatalytic activity of this compound. These should be optimized for specific substrates and reaction conditions.
Protocol 1: Photocatalytic Hydrogen Evolution
Objective: To evaluate the efficiency of this compound as a photosensitizer for hydrogen production from water.
Materials:
-
This compound
-
Pt/TiO₂ (or other suitable co-catalyst)
-
Triethanolamine (TEOA) as a sacrificial electron donor
-
High-purity water
-
Argon gas
-
Photoreactor with a visible light source (e.g., Xenon lamp with a λ > 420 nm cut-off filter)
-
Gas-tight reaction vessel
-
Gas chromatograph (GC) for H₂ analysis
Procedure:
-
Catalyst Suspension Preparation: Disperse a known amount of Pt/TiO₂ (e.g., 50 mg) in an aqueous solution of TEOA (e.g., 10% v/v).
-
Photosensitizer Addition: Add a specific concentration of this compound (e.g., 10⁻⁵ M) to the suspension.
-
Degassing: Transfer the suspension to the gas-tight reaction vessel and purge with argon for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with visible light under constant stirring. Maintain a constant temperature (e.g., 25 °C).
-
Gas Analysis: At regular time intervals, collect a sample of the headspace gas using a gas-tight syringe and analyze the hydrogen content using a GC equipped with a thermal conductivity detector (TCD).
-
Data Analysis: Calculate the rate of hydrogen evolution in µmol h⁻¹ and the turnover number (TON).
Protocol 2: Photocatalytic Degradation of an Organic Pollutant (e.g., Rhodamine B)
Objective: To assess the ability of this compound to photocatalytically degrade an organic dye.
Materials:
-
This compound
-
Rhodamine B (or other model pollutant)
-
Aqueous solution (or a suitable solvent system)
-
Visible light source (e.g., solar simulator or a high-power LED)
-
Reaction vessel (e.g., quartz cuvette or beaker)
-
UV-Vis spectrophotometer
-
Magnetic stirrer
Procedure:
-
Preparation of Pollutant Solution: Prepare a stock solution of Rhodamine B in water with a known concentration (e.g., 10 mg/L).
-
Catalyst Addition: Add a specific amount of this compound (e.g., 20 mg/L) to the pollutant solution.
-
Adsorption Equilibrium: Stir the mixture in the dark for a period (e.g., 30-60 minutes) to ensure adsorption-desorption equilibrium is reached between the photocatalyst and the pollutant.
-
Photocatalytic Reaction: Expose the mixture to visible light irradiation under continuous stirring.
-
Monitoring Degradation: At regular time intervals, withdraw a small aliquot of the solution, centrifuge or filter to remove the catalyst, and measure the absorbance of the supernatant at the maximum absorption wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency as a percentage using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Visualizations
Caption: Proposed mechanism for photocatalytic hydrogen evolution using this compound as a photosensitizer.
Caption: General workflow for the photocatalytic degradation of organic pollutants mediated by this compound.
References
- 1. Enhanced photocatalytic hydrogen generation using carbazole-based sensitizers - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A carbazole-based fully conjugated sp2c D–A covalent organic polymer for visible light mediated photocatalytic degradation of rhodamine B and Rose Bengal - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Carbazole derivatives as photocatalysts in the C-H arylation of N-methylpyrrole | Poster Board #738 - American Chemical Society [acs.digitellinc.com]
- 5. Unveiling a carbazole-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Carbazole‐Based Thin Microporous Polymer Films for Photocatalytic Hydrogen Evolution | Scilit [scilit.com]
Application Note: Phosphonoylation of 9-(3-Bromophenyl)-9H-carbazole via Microwave-Assisted Hirao Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the phosphonoylation of 9-(3-Bromophenyl)-9H-carbazole using a microwave-assisted, palladium-catalyzed Hirao reaction. Carbazole (B46965) derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a range of biological activities including anticancer and anti-inflammatory properties.[1][2] The introduction of a phosphonate (B1237965) group can further enhance their pharmacological profile. This protocol outlines a "green" chemistry approach, often performed without traditional P-ligands and under solvent-free or reduced solvent conditions, to synthesize various phosphonoylated carbazole derivatives efficiently.[3][4]
Introduction
The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-phosphorus bond between an aryl or vinyl halide and a P(O)H compound, such as a dialkyl phosphite (B83602), H-phosphinate, or secondary phosphine (B1218219) oxide.[5][6] This method is a powerful alternative to the classical Michaelis-Arbuzov reaction for creating C(sp²)-P bonds.[7] Recent advancements have focused on greener methodologies, employing microwave irradiation to accelerate the reaction and using catalyst systems that do not require traditional phosphine ligands.[3][8] In these "P-ligand-free" systems, an excess of the >P(O)H reagent can serve as the ligand for the palladium catalyst.[4][9]
Phosphonoylated and phosphinoylated carbazole derivatives are of high interest due to their potential applications in drug discovery and as ambipolar host materials for organic light-emitting diodes (OLEDs).[10][11] Carbazole-based compounds have been investigated for their potential in treating Alzheimer's disease and for their antiproliferative activity against various cancer cell lines.[2][12] This application note details the synthesis of phosphonate and phosphine oxide derivatives of this compound.
General Reaction Scheme
The Hirao reaction of 3-bromo-9-phenyl-9H-carbazole with various >P(O)H compounds is depicted below. The reaction is typically catalyzed by a palladium(II) acetate (B1210297) [Pd(OAc)₂] precursor in the presence of a base, such as triethylamine (B128534) (TEA), and accelerated by microwave irradiation.[10][13]
Reaction: 3-bromo-9-phenyl-9H-carbazole + Y₂P(O)H → (9-phenyl-9H-carbazol-3-yl)P(O)Y₂ (Where Y can be alkoxy or aryl groups)
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted Hirao reaction.
Materials and Equipment
-
Substrate: this compound (or 3-bromo-9-phenyl-9H-carbazole)
-
Reagents:
-
Diphenylphosphine (B32561) oxide (Ph₂P(O)H)
-
Diethyl phosphite ((EtO)₂P(O)H)
-
Other >P(O)H reagents as required
-
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Base: Triethylamine (TEA)
-
Solvent: Ethanol (or solvent-free)
-
Equipment:
-
Microwave reactor
-
Reaction vials with magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography equipment for purification
-
General Procedure for Microwave-Assisted Hirao Reaction
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the corresponding >P(O)H reagent (e.g., diphenylphosphine oxide or diethyl phosphite) (1.15 - 1.3 equiv.).[9][13]
-
Add the catalyst precursor, Palladium(II) acetate (Pd(OAc)₂), typically at a loading of 5-10 mol%.[9][13]
-
Add the base, triethylamine (TEA) (1.1 equiv.).[9]
-
If required, add the solvent (e.g., Ethanol). Some variations of this reaction can be performed under solvent-free conditions.[3]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a duration of 15-60 minutes.[9][14] Reaction progress can be monitored by TLC or GC-MS.
-
After completion, allow the vial to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purify the crude residue using column chromatography to yield the desired phosphonoylated product.
Data Presentation
The following table summarizes typical results for the Hirao reaction of bromoarenes with various phosphonoylating agents under microwave-assisted, P-ligand-free conditions. These conditions are applicable to the phosphonoylation of this compound.
| Entry | Bromoarene | >P(O)H Reagent | Catalyst (mol%) | Base (equiv.) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Bromobenzene | Ph₂P(O)H | Pd(OAc)₂ (5) | TEA (1.1) | 120 | 60 | 80-83[9] |
| 2 | Bromobenzene | (4-Me-C₆H₄)₂P(O)H | Pd(OAc)₂ (5) | TEA (1.1) | 120 | 60 | 80-83[9] |
| 3 | 1,4-Dibromobenzene | Ph₂P(O)H (1.15 equiv.) | Pd(OAc)₂ (5) | TEA (1.1) | 120 | 30 | 75[14] |
| 4 | 1,4-Dibromobenzene | (EtO)₂P(O)H (1.15 equiv.) | Pd(OAc)₂ (5) | TEA (1.1) | 120 | 30 | 66[14] |
| 5 | 1-Bromo-2-iodobenzene | Ph₂P(O)H (1.0 equiv.) | Pd(OAc)₂ (5) | TEA (1.1) | 150 | - | 45[14] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of phosphonoylated carbazoles via the Hirao reaction.
Caption: General experimental workflow for the Hirao reaction.
Catalytic Cycle of the Hirao Reaction
The generally accepted mechanism for the palladium-catalyzed Hirao reaction proceeds through a three-step catalytic cycle.[5][9]
Caption: The catalytic cycle of the Pd-catalyzed Hirao reaction.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds can be toxic and should be handled with care.
-
Microwave reactors operate under high pressure and temperature; follow the manufacturer's safety guidelines strictly.
-
This compound may cause harm; avoid inhalation of dust and contact with skin.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. [Development of New Synthetic Methods for Carbazole Compounds Aimed at Drug Discovery and Exploratory Research on Pharmaceutical Materials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chembk.com [chembk.com]
Application Notes and Protocols for the Post-Synthesis Modification of 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the post-synthesis modification of 9-(3-Bromophenyl)-9H-carbazole, a versatile building block in the development of materials for organic electronics and potential pharmaceutical agents. The bromo-substituent on the phenyl ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This enables the fine-tuning of the electronic and photophysical properties of the carbazole (B46965) core.
Key Post-Synthesis Modifications
The following sections detail the experimental protocols for several key transformations of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl or vinyl substituents.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the coupling of various amines.
-
Cyanation: For the introduction of a nitrile group, a versatile precursor for other functionalities.
-
Sonogashira Coupling: For the formation of C-C triple bonds, leading to the synthesis of alkynyl derivatives.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
Phosphine Oxide Synthesis: For the introduction of a diphenylphosphine (B32561) oxide group, a common moiety in materials for organic electronics.
-
Triazine Derivative Synthesis: For the creation of star-shaped molecules with applications in organic electronics.
Data Presentation
The following tables summarize representative quantitative data for the described post-synthesis modifications. Please note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2 M aq.) | 1,4-Dioxane (B91453) | 100 | 48 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 24 | ~92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 100 | 48 | ~50 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Diphenylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | 24 | ~85 |
| 2 | Carbazole | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2) | NaOtBu | Toluene | 100 | 24 | ~68 |
| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | ~75 |
Table 3: Cyanation of this compound
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (1.5) | dppf (3) | Zn dust | DMF | 80 | 12 | ~88 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMF | 120 | 24 | ~70 |
| 3 | CuCN | - | - | - | DMF | 150 | 24 | ~65 |
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.04 eq)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution (2 eq)
-
1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane to dissolve the solids, followed by the 2 M aqueous Na₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.[1]
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Cyanation
This protocol describes a palladium-catalyzed cyanation of this compound using zinc cyanide.
Materials:
-
This compound
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.03 eq)
-
Zinc dust (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.015 eq), dppf (0.03 eq), and zinc dust (0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Acetonitrile or DMF
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, triethylamine (1.5 eq), and the alkene (1.5 eq).
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction, dilute with a suitable organic solvent, and filter to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Phosphine Oxide Synthesis
This protocol outlines a general method for the synthesis of a diphenylphosphine oxide derivative from this compound.
Materials:
-
This compound
-
Diphenylphosphine oxide (1.1 eq)
-
Pd(OAc)₂ (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with this compound (1.0 eq), diphenylphosphine oxide (1.1 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous 1,4-dioxane.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
After cooling, dilute with dichloromethane (B109758) and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Triazine Derivative Synthesis
This protocol describes the synthesis of a star-shaped triazine derivative from this compound.[2]
Materials:
-
This compound
-
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine (B1294791) (0.33 eq)
-
PdCl₂ (0.028 eq)
-
Tris(tert-butyl)phosphine (0.089 eq)
-
Sodium tert-butoxide (4.5 eq relative to the triazine)
-
Anhydrous o-xylene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (0.33 eq), this compound (1.0 eq), PdCl₂ (0.028 eq), tris(tert-butyl)phosphine (0.089 eq), and sodium tert-butoxide (4.5 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous o-xylene.
-
Heat the reaction mixture to 120 °C for 17 hours under a nitrogen atmosphere.
-
Cool the reaction, dilute with toluene, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 2,4,6-Tris(3-(9H-carbazol-9-yl)phenyl)-1,3,5-triazine.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the various synthetic pathways originating from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 9-(3-Bromophenyl)-9H-carbazole Synthesis
Welcome to the Technical Support Center for the optimization of the Suzuki coupling reaction for the synthesis of 9-(3-Bromophenyl)-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction to synthesize this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?
A1: Low or no yield in this Suzuki C-N coupling reaction can stem from several factors. A systematic check of the following is recommended:
-
Catalyst and Ligand Integrity: The palladium catalyst and the phosphine (B1218219) ligand are crucial. Ensure they have not been deactivated by exposure to air or moisture. Using a pre-catalyst can sometimes improve results. For sterically hindered couplings, bulky electron-rich phosphine ligands are often necessary.
-
Quality of Reagents and Solvents: The purity of 9H-carbazole, 3-bromophenylboronic acid, and the base is critical. Impurities can poison the catalyst. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or inefficient mixing can lead to poor yields. The reaction should be monitored to determine the optimal duration.
-
Choice of Base: The base plays a critical role in the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield. It is often necessary to screen several bases to find the optimal one for your specific substrate combination.
Q2: I am observing significant amounts of homocoupling of the 3-bromophenylboronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki couplings. To minimize it, consider the following adjustments:
-
Oxygen-Free Environment: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the homocoupling of boronic acids.
-
Control of Reaction Parameters: Adjusting the reaction temperature and the rate of addition of the reactants can sometimes favor the desired cross-coupling over homocoupling.
-
Choice of Palladium Source: Some palladium sources may be more prone to promoting homocoupling. Screening different palladium pre-catalysts might be beneficial.
Q3: What are the best practices for selecting a catalyst and ligand for the N-arylation of carbazole?
A3: The choice of catalyst and ligand is critical for a successful C-N coupling. For the N-arylation of carbazoles, consider the following:
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. Pre-catalysts are often preferred as they can lead to more reproducible results.
-
Ligands: Bulky, electron-rich phosphine ligands are generally effective for C-N bond formation. Ligands like XPhos, SPhos, and RuPhos have shown good performance in similar reactions. The choice of ligand can significantly influence the reaction's efficiency, especially with challenging substrates.
Q4: How does the choice of base and solvent impact the synthesis of this compound?
A4: The base and solvent system is a critical parameter to optimize:
-
Base: A variety of inorganic and organic bases can be used. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base should be matched with the solvent system. Stronger bases can sometimes lead to side reactions, while weaker bases may result in incomplete conversion.[1]
-
Solvent: Aprotic polar solvents or ethereal solvents are commonly used. Toluene (B28343), dioxane, and DMF are frequent choices. Often, a mixture of an organic solvent and water is used to dissolve both the organic substrates and the inorganic base. The ratio of the solvents can significantly affect the reaction rate and yield.[2]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purities.
Materials:
-
9H-Carbazole
-
3-Bromophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 9H-carbazole (1.0 mmol), 3-bromophenylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the flask via a syringe.
-
Reaction: Stir the mixture at 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield this compound.
Data Presentation
The following tables summarize representative quantitative data for Suzuki coupling reactions for the synthesis of 9-arylcarbazoles, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Different Palladium Catalysts and Ligands on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 20 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 120 | 16 | 82 |
Data is representative and based on similar Suzuki C-N coupling reactions of carbazoles.
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 78 |
| 2 | Cs₂CO₃ (2) | Toluene | 110 | 18 | 92 |
| 3 | K₃PO₄ (3) | Dioxane | 110 | 18 | 85 |
| 4 | NaOtBu (2) | THF | 80 | 12 | 72 |
Data is representative and based on similar Suzuki C-N coupling reactions of carbazoles.[1][2][3]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yields in the Suzuki coupling reaction.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of 9-(3-Bromophenyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(3-Bromophenyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods involve the formation of a carbon-nitrogen (C-N) bond between the carbazole (B46965) nitrogen and the brominated phenyl ring.
Q2: Which synthetic route, Buchwald-Hartwig or Ullmann, generally results in a higher yield?
A2: Both the Buchwald-Hartwig amination and the Ullmann condensation can produce high yields of this compound, often exceeding 80%. The Buchwald-Hartwig reaction is frequently favored due to its generally milder reaction conditions, broader substrate scope, and the availability of a wide range of highly efficient catalysts and ligands.[1] However, the optimal choice depends on the specific experimental conditions, available reagents, and cost considerations.
Q3: What are the critical parameters that influence the yield of the reaction?
A3: Several factors can significantly impact the yield of the synthesis. For the Buchwald-Hartwig amination, the choice of palladium precursor, phosphine (B1218219) ligand, base, solvent, and reaction temperature are all crucial. In the case of the Ullmann condensation, the copper catalyst source and activity, the base, solvent, and temperature play a vital role. For both methods, the purity of the starting materials (carbazole and 1,3-dibromobenzene (B47543) or 3-bromoaniline) and the maintenance of an inert atmosphere are critical to prevent catalyst deactivation and side reactions.
Q4: How can I purify the final product, this compound?
A4: The most common method for purifying this compound is column chromatography on silica (B1680970) gel. A mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is typically used as the eluent. Recrystallization from a suitable solvent system can also be an effective purification technique. For highly pure material required for applications such as organic electronics, vacuum sublimation can be employed as a final purification step.[2]
Troubleshooting Guides
Low yields in the synthesis of this compound can be attributed to several factors. The following sections provide a detailed guide to troubleshooting common issues for both the Buchwald-Hartwig amination and Ullmann condensation methods.
Buchwald-Hartwig Amination Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Catalyst: The palladium catalyst may be oxidized or of poor quality. | - Use a fresh, high-quality palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).- Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[3] |
| Inappropriate Ligand: The phosphine ligand may not be suitable for this specific transformation. | - Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos, or bulky biaryl phosphine ligands).[4][5] The choice of ligand can significantly influence the reaction outcome. | |
| Suboptimal Base: The base may be too weak or not soluble enough in the reaction medium. | - Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium carbonate (K₂CO₃).[6] | |
| Unsuitable Solvent: The solvent may not be appropriate for the reaction temperature or solubility of the reactants. | - Toluene (B28343) and dioxane are commonly used and effective solvents for Buchwald-Hartwig reactions.[6] Ensure the solvent is anhydrous. | |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | - Increase the reaction temperature, typically in the range of 80-110 °C.[3] | |
| Formation of Side Products | Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom. | - This can be caused by moisture in the reaction. Ensure all reagents and solvents are anhydrous. |
| Homocoupling of Aryl Halide: Two molecules of the aryl bromide couple to form a biphenyl (B1667301) derivative. | - Optimize the catalyst-to-ligand ratio. Using a slightly higher ligand-to-metal ratio can sometimes suppress this side reaction. | |
| Formation of NH-carbazole: This byproduct can inhibit the catalyst.[5][7] | - Optimize reaction conditions to favor the desired cross-coupling over catalyst deactivation pathways. |
Ullmann Condensation Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive Copper Catalyst: The copper source, often Cu(I), can be easily oxidized. | - Use a fresh, high-purity copper(I) salt such as CuI or CuBr.[8]- Consider in situ activation of the copper catalyst.[8] |
| Unsuitable Base: The base may not be strong enough to deprotonate the carbazole. | - Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[8] | |
| High Reaction Temperature and Long Reaction Times: Traditional Ullmann reactions often require harsh conditions. | - While high temperatures (often >150 °C) are typical, prolonged exposure can lead to degradation. Monitor the reaction progress and avoid unnecessarily long reaction times. | |
| Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent. | - High-boiling polar aprotic solvents like DMF, NMP, or dimethylbenzene are commonly used.[9] | |
| Formation of Side Products | Homocoupling of Aryl Halide: Similar to the Buchwald-Hartwig reaction, this can be a competing side reaction. | - Use a stoichiometric amount or a slight excess of carbazole relative to the aryl bromide. |
| Degradation of Starting Materials: The high temperatures required can lead to decomposition. | - If degradation is suspected, try to lower the reaction temperature and use a more active catalyst system, possibly with a ligand like 1,10-phenanthroline.[10] |
Quantitative Data on Reaction Conditions
The following tables summarize reaction conditions and yields reported in the literature for the synthesis of 9-arylcarbazoles, which can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Buchwald-Hartwig Amination Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Tributylphosphine | - | Toluene | RT | 12 | 87.22 | [11] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | - | - | 46 | [4] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | 24 | High | [12] |
Note: Yields are for similar 9-arylcarbazole syntheses and may vary for this compound.
Table 2: Ullmann Condensation Conditions
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Copper | Dibenzo-18-crown-6 | Potassium Acetate | DMF | 120 | 4 | 71 | [11] |
| CuI | 18-Crown-6 | K₂CO₃ | DMPU | 170 | 11 | 71 | [13] |
| CuCl | 1-methyl-imidazole | t-BuOLi | - | - | - | High | [14] |
Note: Yields are for similar 9-arylcarbazole syntheses and may vary for this compound.
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
Carbazole
-
1,3-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add carbazole (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene via syringe.
-
Finally, add 1,3-dibromobenzene (1.2 equiv.) via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Ullmann Condensation Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
Carbazole
-
1,3-Dibromobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethylbenzene
-
Nitrogen gas
Procedure:
-
To a dry round-bottom flask, add carbazole (1.0 equiv.), 1,3-dibromobenzene (1.1 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Flush the flask with nitrogen.
-
Add anhydrous DMF or dimethylbenzene via syringe.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/dichloromethane).
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Buchwald-Hartwig experimental workflow.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
Common side reactions in the Ullmann condensation of carbazoles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Ullmann condensation of carbazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary Ullmann-type strategies for synthesizing carbazoles?
There are two main Ullmann-type approaches for carbazole (B46965) synthesis:
-
Intramolecular Cyclization: This method involves a copper-catalyzed reaction of a 2-amino-2'-halobiphenyl or a related precursor, where the carbazole ring is formed through an intramolecular C-N bond formation.
-
Intermolecular N-Arylation: This approach involves the copper-catalyzed coupling of a carbazole with an aryl halide to introduce a substituent onto the nitrogen atom.[1]
Q2: What are the most common side reactions observed in the Ullmann condensation of carbazoles?
The most frequently encountered side reactions include:
-
Dehalogenation: The aryl halide starting material can lose its halogen atom, resulting in the formation of a simple arene byproduct. This is particularly common when reaction conditions are too harsh or when a suitable ligand is not used.
-
Homo-coupling: The aryl halide can react with itself to form a biaryl byproduct. This is a significant issue in intermolecular cross-coupling reactions.
-
Formation of Indole (B1671886) Derivatives: In certain intramolecular cyclizations of specific precursors, rearrangement can lead to the formation of indole derivatives as significant byproducts.[2]
-
Formation of Diaryl Ethers: If phenols are present as impurities or are formed in situ, they can compete with the carbazole for N-arylation, leading to the formation of diaryl ether side products.[3]
Q3: Why are ligands important in modern Ullmann condensations?
Ligands, such as diamines (e.g., 1,10-phenanthroline) and amino acids (e.g., L-proline), are crucial for several reasons:[1]
-
They solubilize the copper catalyst in the reaction medium.
-
They stabilize the active copper species, preventing its decomposition.
-
They facilitate the catalytic cycle, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.
-
They can improve the selectivity of the reaction, minimizing side reactions like homo-coupling.
Q4: What is the typical reactivity order for aryl halides in the Ullmann condensation?
The reactivity of aryl halides generally follows the order: Aryl iodides > Aryl bromides > Aryl chlorides.[1] Aryl chlorides are the least reactive and often require more forcing conditions or specialized catalytic systems.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Carbazole Product
| Possible Cause | Suggested Solution |
| Low Reactivity of Aryl Halide | If using an aryl chloride or bromide, consider switching to the more reactive aryl iodide. Ensure the aryl halide is activated with electron-withdrawing groups if possible.[1] |
| Inactive Catalyst | Use a fresh, high-purity source of the copper catalyst (e.g., CuI, CuCl). If using copper powder, ensure it is activated. Consider preparing the active catalyst in situ. |
| Inappropriate Ligand | Screen a variety of ligands (e.g., 1,10-phenanthroline, L-proline, N,N'-dimethylethylenediamine) to find the optimal one for your specific substrates. |
| Incorrect Base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOLi.[4][5] The strength and solubility of the base can significantly impact the reaction rate. A base screen is recommended. |
| Sub-optimal Reaction Temperature | While traditional Ullmann reactions require high temperatures (>200 °C), modern ligand-accelerated protocols often proceed at lower temperatures (e.g., 80-150 °C).[5] Optimize the temperature for your specific reaction. |
| Presence of Oxygen or Moisture | The Ullmann condensation is sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Issue 2: Significant Formation of Side Products
| Side Product Observed | Possible Cause | Suggested Solution |
| Dehalogenated Arene | Reaction temperature is too high. The chosen ligand is not effectively promoting the desired coupling. | Lower the reaction temperature. Screen different ligands that can accelerate the C-N bond formation over the dehalogenation pathway. |
| Homo-coupled Biaryl | The rate of homo-coupling is competitive with the desired cross-coupling. This is more common in intermolecular reactions. | Use a ligand that favors the formation of the cross-coupled product. Adjust the stoichiometry of the reactants; sometimes using a slight excess of the carbazole can suppress homo-coupling of the aryl halide. |
| Indole Derivatives (in intramolecular cyclizations) | The substrate structure and reaction conditions favor a rearrangement pathway. | Modify the protecting group on the aniline (B41778) nitrogen. For example, using an acetamide (B32628) protecting group instead of a trifluoroacetamide (B147638) has been shown to favor carbazole formation over indole formation.[2] |
| Diaryl Ether | Presence of phenolic impurities in the starting materials or solvent. | Use highly purified starting materials and solvents. Ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis that might generate phenols. |
Quantitative Data Summary
The following table summarizes the yields of carbazole products and major byproducts in a specific intramolecular Ullmann-type cyclization.
| Precursor | Protecting Group (R) | Base | Product | Yield (%) | Byproduct | Yield (%) | Reference |
| 2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline | H | K-t-BuO | 5-substituted carbazole | 36-65 | Indole derivative | 21-40 | [2] |
| 2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline | COCF₃ | K-3-ethylpentanoxide | 5-substituted carbazole | 37-57 | Indole derivative | 15-27 | [2] |
| 2-(6-substituted 3(Z)-hexen-1,5-diynyl)aniline | COCH₃ | K-3-ethylpentanoxide | 5-substituted carbazole | 53-86 | - | - | [2] |
Experimental Protocols
Protocol 1: CuCl-Catalyzed N-Arylation of Carbazole with a 2-Bromopyridine (B144113) Derivative
This protocol is adapted from a high-yield synthesis of N-heteroarylcarbazoles.[4][6][7]
Materials:
-
Carbazole (1.0 mmol)
-
2-Bromopyridine derivative (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
1-Methyl-imidazole (0.10 mmol, 10 mol%)
-
Lithium tert-butoxide (t-BuOLi) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add carbazole, the 2-bromopyridine derivative, CuCl, and 1-methyl-imidazole.
-
Add the base, t-BuOLi, to the reaction vessel.
-
Seal the reaction vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
Caption: Catalytic cycle of the Ullmann N-arylation of carbazole and common side reactions.
Caption: A stepwise workflow for troubleshooting common issues in the Ullmann condensation.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of carbazoles via an intramolecular cyclization of 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines and their related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9-(3-Bromophenyl)-9H-carbazole
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of 9-(3-Bromophenyl)-9H-carbazole via column chromatography. The information is structured in a question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound and related derivatives.
Question 1: My this compound product is streaking or showing significant peak tailing on the TLC plate and column. What could be the cause and how can I fix it?
Answer: Peak tailing and streaking are common when purifying carbazole (B46965) derivatives on standard silica (B1680970) gel.[1]
-
Cause: While this compound itself is not strongly basic, impurities or slight decomposition on the acidic silica gel surface can lead to strong interactions. The acidic silanol (B1196071) groups (Si-OH) on the silica surface can interact strongly with any basic components in the mixture, causing them to elute slowly and unevenly.[1]
-
Solution:
-
Deactivate the Silica Gel: To minimize these strong interactions, consider deactivating the silica gel. This can be achieved by preparing your eluent with a small amount (0.1-1%) of a basic additive like triethylamine (B128534) (TEA).[2][3] First, test this modified eluent on a TLC plate to confirm improved spot shape before running the column.[1]
-
Alternative Stationary Phase: If the problem persists, using a different stationary phase like alumina (B75360) could be a viable alternative.[2]
-
Question 2: The separation between my desired product and an impurity is very poor, resulting in co-elution. How can I improve the resolution?
Answer: Co-elution occurs when the polarity of the product and impurities are too similar for the chosen solvent system to separate effectively.
-
Cause: The selected eluent system is not providing adequate separation, leading to overlapping fractions.[4]
-
Solution:
-
Optimize the Solvent System: The key is to find a solvent system where the Rf values of your product and the impurities are sufficiently different. For carbazole derivatives, mixtures of non-polar and moderately polar solvents are effective. Systems like n-hexane/dichloromethane (B109758) or hexane (B92381)/ethyl acetate (B1210297) are good starting points.[5][6][7]
-
Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., dichloromethane or ethyl acetate).[2][3] A shallow gradient increases the separation distance between compounds of similar polarity.
-
Column Dimensions: Using a longer and narrower column can also enhance separation efficiency.
-
Question 3: I am not recovering my compound from the column, or the yield is significantly lower than expected. What happened?
Answer: Low recovery can stem from several issues, from irreversible adsorption to decomposition.
-
Cause & Solution:
-
Irreversible Adsorption: The compound might be sticking irreversibly to the silica gel. After running the column with your primary eluent, try flushing the column with a very polar solvent, like 100% methanol (B129727), to wash out any remaining compounds.[8]
-
Decomposition on Silica: Some carbazole derivatives can be sensitive to the acidic nature of silica gel.[2] This can lead to the formation of new, more polar impurities that remain on the column.[9] You can test for stability by spotting your crude product on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[10] If decomposition is an issue, deactivating the silica with triethylamine or using alumina is recommended.[2][3]
-
Sample is Too Dilute: It's possible the compound did elute, but the fractions are too dilute to be detected easily by TLC. Try concentrating a few fractions where you expected the product to elute and re-run the TLC.[10]
-
Question 4: The crude sample is not dissolving well in the eluent for loading onto the column. What should I do?
Answer: Poor solubility during sample loading leads to poor separation and band broadening.
-
Cause & Solution:
-
Solvent Choice: The initial, non-polar eluent may not be a good solvent for your crude product.
-
Wet Loading with a Stronger Solvent: Dissolve your sample in a minimal amount of a stronger (more polar) solvent, such as pure dichloromethane.[11] Carefully load this solution onto the top of the column, letting it absorb into the silica before starting the elution. Use the smallest volume possible to ensure a tight starting band.
-
Dry Loading: This is often the best method for samples with poor solubility.[11] Dissolve the crude product in a suitable solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[11] This powder can then be carefully added to the top of the packed column.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on literature for similar compounds, a good starting point would be a mixture of a non-polar solvent like hexane or light petroleum and a slightly more polar solvent like dichloromethane (DCM) or ethyl acetate.[5][7][12] A reported system for a similar isomer is a 75:25 mixture of light petroleum and DCM.[12] Another protocol uses pure hexane.[6] It is crucial to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.2-0.4 for the desired product.
Q2: How do I properly pack a silica gel column?
A2: The goal is to create a uniform, bubble-free column bed. The "wet-packing" method is common. First, place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[13][14] Prepare a slurry of silica gel in your initial, least polar eluent.[13] Pour this slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[14] Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.[11]
Q3: How should I monitor the fractions collected from the column?
A3: The collected fractions should be monitored using Thin Layer Chromatography (TLC).[13] Spot each fraction (or every few fractions) on a TLC plate alongside a spot of your crude starting material. Develop the plate in the same solvent system used for the column (or a slightly more polar one to move the spots up the plate). Visualize the spots under UV light to identify which fractions contain your pure product.[1]
Q4: Can I reuse my silica gel column?
A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent (like methanol or ethyl acetate) to remove all previously retained substances. However, for best results and to ensure high purity, a freshly packed column is always preferred.
Data Presentation
| Parameter | Value | Description | Source(s) |
| Compound Name | This compound | - | [15] |
| Molecular Formula | C₁₈H₁₂BrN | - | [15] |
| Stationary Phase | Silica Gel | Standard adsorbent for column chromatography. | [5][13] |
| Eluent System 1 | Light Petroleum : Dichloromethane (75:25) | An effective eluent for a similar isomer, 9-(4-Bromophenyl)-9H-carbazole. | [12] |
| Eluent System 2 | Hexane | Used for the purification of 9-(4-Bromophenyl)-9H-carbazole. | [6] |
| Eluent System 3 | n-Hexane / Dichloromethane (Gradient) | A common system for separating carbazole compounds, starting with high hexane content (e.g., 9:1) and increasing DCM.[5] | [5] |
| Eluent System 4 | Hexane / Ethyl Acetate (Gradient) | A versatile system for many organic compounds, including carbazole derivatives.[16] | [6][16] |
| Recommended Rf | ~0.2 - 0.4 | The target retention factor on TLC for good separation on the column. | [17] |
Experimental Protocol
Detailed Methodology for Column Chromatography Purification
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop several plates using different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Identify a solvent system that provides good separation and gives the product an Rf value between 0.2 and 0.4.
-
-
Column Preparation (Wet-Packing):
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.[13]
-
Place a small plug of glass wool or cotton at the bottom, then add a ~1 cm layer of sand.[13]
-
In a beaker, prepare a slurry of silica gel with the least polar eluent chosen from the TLC analysis.
-
Carefully pour the slurry into the column. Use a funnel to avoid spilling.
-
Open the stopcock to drain some solvent, and continuously tap the column gently to ensure the silica packs down uniformly without air bubbles or cracks.[14]
-
Add a final ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.[14]
-
Continuously drain and add eluent until the silica bed is stable and the solvent running through is clear. Never let the solvent level fall below the top layer of sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add silica gel (approximately 10-20 times the mass of your crude product) to this solution.[11]
-
Remove the solvent completely under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[11]
-
Carefully drain the eluent in the column until it is level with the top layer of sand.
-
Add the silica-adsorbed sample powder evenly onto the top of the column.[11]
-
-
Elution:
-
Carefully add the eluent to the top of the column using a pipette or funnel, taking care not to disturb the surface.[11]
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, start with the least polar solvent mixture. Gradually increase the polarity by adding progressively higher percentages of the more polar solvent.[2]
-
-
Fraction Analysis and Product Isolation:
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. flinnsci.com [flinnsci.com]
- 15. aobchem.com [aobchem.com]
- 16. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 9-(3-Bromophenyl)-9H-carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing 9-(3-Bromophenyl)-9H-carbazole for high purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of this compound?
A1: this compound is typically a white or light yellow crystalline solid.[1] Its reported melting point is in the range of 69-70°C.[2]
Q2: What are the general solubility characteristics of this compound?
A2: This compound is generally more soluble in non-polar organic solvents and less soluble in polar solvents. It is described as being very soluble in N,N-Dimethylformamide (DMF), soluble in methanol (B129727), sparingly soluble in glacial acetic acid, very slightly soluble in chloroform (B151607), and practically insoluble in water.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on its known solubility profile, suitable single-solvent systems could include methanol or ethanol (B145695). A mixed-solvent system, such as chloroform/ethanol or ethyl acetate/hexane, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound (69-70°C). To remedy this, try one of the following:
-
Add more of the hot solvent to the mixture to reduce the concentration.
-
Re-heat the solution until the oil fully dissolves, and then allow it to cool more slowly.
-
Consider using a lower-boiling point solvent.
Q5: I am getting a very low yield of crystals. What are the common causes and solutions?
A5: Low recovery can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. You can try to evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.
-
Premature crystallization: If the compound crystallizes too early, for example during hot filtration, you may lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.
Data Presentation
Estimated Solubility of this compound in Various Solvents
The following table provides an estimation of solubility based on qualitative data for the target compound and quantitative data for the parent compound, 9-phenylcarbazole. This data should be used as a guideline for solvent selection.
| Solvent Class | Solvent | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Notes |
| Polar Protic | Methanol | Soluble | Very Soluble | Good for single-solvent recrystallization. |
| Ethanol | Sparingly Soluble | Soluble | May require larger volumes of solvent. A good candidate for mixed-solvent systems. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | Very Soluble | High boiling point may make it difficult to remove from crystals. Generally not ideal for recrystallization. |
| Acetone | Moderately Soluble | Very Soluble | A potential solvent for recrystallization. | |
| Non-Polar Aromatic | Toluene | Moderately Soluble | Very Soluble | Good for dissolving the compound, can be used with an anti-solvent like hexane. |
| Halogenated | Dichloromethane (DCM) | Slightly Soluble | Soluble | Can be used as the "good" solvent in a mixed-solvent system. |
| Chloroform | Very Slightly Soluble | Soluble | A potential "good" solvent for a mixed-solvent system. | |
| Aliphatic | Hexane | Insoluble | Sparingly Soluble | An excellent "anti-solvent" to use with more polar solvents. |
| Aqueous | Water | Practically Insoluble | Insoluble | Can be used as an anti-solvent with polar organic solvents like methanol or ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Methanol
This protocol is a starting point for recrystallization using a single solvent.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small amount of methanol and begin heating the mixture on a hot plate with stirring. Continue to add methanol portion-wise until the solid completely dissolves at or near the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Mixed-Solvent Recrystallization using Chloroform and Ethanol
This protocol is useful when a single solvent is not ideal. A similar system has been used for related brominated carbazoles.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot chloroform in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the chloroform solution is still hot, add ethanol dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few more drops of hot chloroform until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum yield, cool further in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: 9-(3-Bromophenyl)-9H-carbazole - Purification and Impurity Removal
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 9-(3-Bromophenyl)-9H-carbazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through Ullmann condensation or Buchwald-Hartwig amination, can lead to several common impurities. These include:
-
Unreacted Starting Materials: Residual carbazole (B46965) and 1,3-dibromobenzene (B47543) are frequent impurities.
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Homocoupling Products: Biphenyl derivatives formed from the coupling of two molecules of 1,3-dibromobenzene (e.g., 3,3'-dibromobiphenyl) or the formation of 9,9'-bicarbazole.
-
Hydrodehalogenation Byproducts: The bromine atom on the phenyl ring can be replaced by a hydrogen atom, resulting in the formation of 9-phenyl-9H-carbazole.[1]
-
Isomeric Products: Depending on the reaction conditions, trace amounts of other positional isomers, such as 9-(2-bromophenyl)-9H-carbazole or 9-(4-bromophenyl)-9H-carbazole, may be formed.
-
Residual Catalyst: Traces of the copper or palladium catalyst used in the coupling reaction may remain in the crude product.
Q2: How can I effectively monitor the progress of the purification process?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the collected fractions, and the starting materials on a TLC plate, you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed quantitative analysis of the purity of the fractions.[2]
Q3: What are the recommended solvent systems for column chromatography of this compound?
A3: A common and effective solvent system for the column chromatography of N-aryl carbazoles is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate.[3][4] The optimal ratio will depend on the specific impurities present. It is advisable to first determine the ideal solvent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Q4: My compound "oiled out" during recrystallization. What should I do?
A4: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is too concentrated or cooled too quickly. To remedy this, try redissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. If a single solvent proves problematic, a two-solvent system (one in which the compound is soluble and one in which it is less soluble) can be employed.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Poor Separation During Column Chromatography
| Observation | Potential Cause | Recommended Solution |
| Product co-elutes with an impurity. | Inappropriate solvent system polarity. | Optimize the mobile phase using TLC. A less polar solvent system (higher hexane ratio) will increase retention times and may improve separation. |
| Streaking or tailing of the product band. | The compound is sparingly soluble in the mobile phase. | Add a small amount of a more polar solvent (e.g., dichloromethane) to the mobile phase to improve solubility. |
| The column is overloaded with the crude material. | Reduce the amount of sample loaded onto the column. | |
| The product does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
Problem 2: Ineffective Recrystallization
| Observation | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration of the compound and then cool again. |
| The compound is too soluble in the chosen solvent. | Select a different solvent or use a two-solvent system.[5] | |
| The resulting crystals are discolored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of the cold recrystallization solvent. |
Data Presentation
The following table summarizes typical purity levels of this compound after various purification steps. The exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Stage | Typical Purity Range (by HPLC/GC) |
| Crude Product | 80-95% |
| After Column Chromatography | >98% |
| After Recrystallization | >99% |
| After Sublimation | >99.5% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica (B1680970) gel column chromatography.
1. Slurry Preparation:
-
In a beaker, add silica gel to the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Stir to create a uniform slurry, ensuring there are no clumps.
2. Column Packing:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
Add another thin layer of sand.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin collecting fractions as the solvent front moves down the column.
-
Monitor the separation of components using TLC.
-
Collect the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for N-aryl carbazoles include ethanol, ethyl acetate, and toluene.[4][5]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for identifying and selecting purification methods based on impurity type.
References
Improving the solubility of 9-(3-Bromophenyl)-9H-carbazole for solution processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 9-(3-Bromophenyl)-9H-carbazole for solution processing.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a largely non-polar organic compound. Consequently, it exhibits higher solubility in non-polar organic solvents such as chloroform (B151607), dichloromethane, and ether.[1] It is expected to have lower solubility in polar solvents like ethanol (B145695) and is poorly soluble in water.[1]
Q2: I'm having trouble dissolving the compound. What is a good starting point for solvent selection?
A2: Based on its chemical structure, good starting solvents to try are chlorinated solvents like chloroform and dichloromethane, or aromatic solvents such as toluene (B28343) and xylene. Tetrahydrofuran (THF) is also a common solvent for carbazole-based materials.
Q3: What is a typical concentration range for preparing solutions for spin coating?
A3: For solution-based deposition techniques like spin coating, a typical starting concentration for carbazole-based materials is in the range of 1 to 20 mg/mL.[2] The optimal concentration will depend on the specific solvent, desired film thickness, and subsequent processing steps. It is advisable to start with a lower concentration and gradually increase it.
Q4: Can I heat the solution to improve solubility?
A4: Yes, gently heating the solution can significantly improve the solubility of many carbazole (B46965) derivatives.[2] Warming the solvent to a temperature between 40-60°C while stirring can aid in dissolution.[2] However, it is crucial to be mindful of the solvent's boiling point and the thermal stability of the compound. Overheating can lead to solvent loss or compound degradation.
Q5: The compound dissolves with heat but crashes out of solution upon cooling. What should I do?
A5: This indicates that you have created a supersaturated solution that is not stable at room temperature. The most direct solution is to work with a more dilute concentration that remains stable upon cooling.[2] Alternatively, for applications like thin-film deposition, using the heated solution quickly before it cools may be a viable, though less controlled, option.
Troubleshooting Guides
This guide addresses specific problems you may encounter when trying to dissolve and process this compound.
Issue 1: The compound is not dissolving or is only partially soluble at room temperature.
-
Possible Cause 1: Inappropriate Solvent Selection. The polarity of your solvent may not be optimal for the non-polar carbazole derivative.
-
Troubleshooting Steps:
-
Consult the Solvent Compatibility Table: Refer to the qualitative data in Table 1 to select a more appropriate non-polar solvent.
-
Solvent Screening: Perform a small-scale solubility test with a range of solvents such as chloroform, dichloromethane, toluene, and THF.
-
Use a Co-solvent: Adding a small amount of a "good" solvent (e.g., chloroform) to a "poorer" but otherwise necessary solvent can enhance overall solubility.[2]
-
-
-
Possible Cause 2: Insufficient Agitation/Time. The dissolution kinetics may be slow.
-
Troubleshooting Steps:
-
Increase Agitation: Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent.
-
Use Sonication: Place the sample vial in an ultrasonic bath. The high-frequency vibrations can help break up solid aggregates and accelerate dissolution.[2]
-
-
Issue 2: The solution is cloudy or contains suspended particles.
-
Possible Cause 1: Insoluble Impurities. The starting material may contain insoluble impurities.
-
Troubleshooting Steps:
-
Filtration: Use a syringe filter (e.g., 0.22 or 0.45 µm PTFE) to remove particulate matter before use. This is highly recommended for preparing solutions for thin-film deposition.
-
-
-
Possible Cause 2: Low-Quality Solvent. The solvent may contain water or other impurities.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Employ anhydrous or HPLC-grade solvents to minimize impurities that can affect solubility.
-
-
Issue 3: Precipitation or crystal formation occurs during thin-film deposition (e.g., spin coating).
-
Possible Cause 1: Solution is too concentrated. The solvent evaporates too quickly, leaving behind a supersaturated film that crystallizes.
-
Troubleshooting Steps:
-
Decrease Concentration: Prepare a more dilute solution.
-
Increase Spin Speed: A higher spin speed can result in a thinner film and faster solvent evaporation, sometimes preventing large crystal growth.
-
-
-
Possible Cause 2: Poor Solvent Choice. The solvent may have a boiling point that is too low, leading to uncontrolled and rapid drying.
-
Troubleshooting Steps:
-
Use a Higher-Boiling Point Solvent: Consider solvents like chlorobenzene (B131634) or xylene, which evaporate more slowly, allowing for better film formation.
-
Use a Solvent Mixture: Blend a high-boiling point solvent with your primary solvent to control the evaporation rate.
-
-
Quantitative Data Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Notes |
| Chloroform (CHCl₃) | Non-polar | High | A good initial choice for creating stock solutions. |
| Dichloromethane (DCM) | Non-polar | High | Similar to chloroform, useful for dissolution at room temperature.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Commonly used for solution processing of organic electronics. |
| Toluene | Non-polar | Moderate to High | A higher boiling point solvent, can be useful for film formation control. |
| Ethanol | Polar Protic | Low | Not recommended as a primary solvent.[1] |
| Water | Polar Protic | Very Low/Insoluble | Insoluble for practical purposes.[1] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol allows for the rapid determination of suitable solvents for this compound.
-
Preparation: Weigh out 1 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To each vial, add 0.1 mL of a different test solvent (e.g., chloroform, toluene, THF, ethanol). This corresponds to an initial concentration of 10 mg/mL.
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Agitation: Cap the vials securely and agitate them at room temperature for 30 minutes using a vortex mixer or a shaker.
-
Initial Observation: Visually inspect each vial. Note whether the compound is fully dissolved, partially dissolved, or completely insoluble.
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Heating Step (Optional): For vials where the compound did not fully dissolve, place them on a heating block or in a water bath at 50°C for 15 minutes. Agitate periodically.
-
Hot Observation & Cooling: Observe the solubility at the elevated temperature. Then, allow the vials to cool to room temperature and observe if any precipitation occurs.[2]
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Analysis: Rank the solvents based on their ability to dissolve the compound at room temperature and after heating. Note any instances of precipitation upon cooling.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility problems.
Diagram 2: Experimental Workflow for Solution Preparation and Film Deposition
Caption: A standard experimental workflow for preparing a solution and fabricating a thin film.
References
Preventing degradation of 9-(3-Bromophenyl)-9H-carbazole during device fabrication
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-(3-Bromophenyl)-9H-carbazole during device fabrication.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound featuring a carbazole (B46965) core linked to a bromophenyl group.[1] This structure provides specific electronic and photophysical properties, making it a valuable intermediate in the synthesis of advanced materials for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs).[1] It is often used in the creation of efficient light-emitting and charge transport layers, which are crucial for the brightness, color purity, and lifespan of displays and lighting.[1]
Q2: What are the main factors that can cause the degradation of this compound during device fabrication?
A2: The primary factors that can lead to the degradation of carbazole derivatives like this compound during device fabrication include:
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Thermal Stress: High temperatures during processes like thermal evaporation and annealing can cause decomposition.[2][3]
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Atmospheric Exposure: Oxygen and moisture can react with the organic material, leading to oxidation and the formation of non-emissive dark spots, which reduce the device's lifetime.[4][5]
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Photochemical Degradation: Exposure to light, especially UV radiation, can induce photochemical reactions that alter the molecular structure.[4]
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Solvent Incompatibility: Certain solvents used in cleaning, patterning, or solution-based deposition can react with or dissolve the material, affecting film quality and stability.[6][7]
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Exciton-Induced Degradation: In the final device, the interaction of excitons with the material can lead to electrochemical reactions and accelerate degradation.[4]
Q3: How does the purity of this compound affect device performance and stability?
A3: The purity of the material is critical for achieving optimal device performance and longevity. Impurities can act as charge traps or quenching sites, which can lead to non-radiative recombination of excitons and a decrease in the efficiency of the device.[8][9] They can also initiate degradation pathways, leading to a shorter operational lifetime.[8] Therefore, using high-purity this compound (typically >97%) is essential for fabricating reliable and efficient devices.[1][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication of devices using this compound.
Issue 1: Poor Film Quality (e.g., crystallization, pinholes, low uniformity)
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Possible Cause: Inappropriate solvent selection for solution processing, incorrect deposition rate or substrate temperature during thermal evaporation, or suboptimal annealing conditions.
-
Troubleshooting Steps:
-
Solvent Optimization (for solution processing):
-
Experiment with different solvents or solvent mixtures to improve the solubility of this compound and control the evaporation rate. A slower evaporation rate can sometimes lead to more uniform films.[6]
-
Ensure the solvent is of high purity and anhydrous to prevent contamination and reactions with the material.
-
-
Deposition Parameter Optimization (for thermal evaporation):
-
Adjust the deposition rate. A very high rate can lead to a disordered film, while a very low rate can incorporate impurities from the vacuum chamber.
-
Optimize the substrate temperature. This can influence the morphology and adhesion of the film.
-
-
Annealing Process Control:
-
Issue 2: Reduced Photoluminescence Quantum Yield (PLQY) in Fabricated Films
-
Possible Cause: Presence of residual solvents, atmospheric contamination, or thermal degradation during annealing.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal:
-
After solution processing, bake the film at a moderate temperature under vacuum to ensure all residual solvent is removed. Residual solvents can act as quenchers for photoluminescence.[12]
-
-
Maintain an Inert Environment:
-
Conduct all fabrication and characterization steps in a glovebox or vacuum chamber with low oxygen and moisture levels (<1 ppm) to prevent oxidation.[4]
-
-
Optimize Annealing Temperature:
-
While annealing can improve film morphology, excessive temperatures can cause thermal decomposition, creating quenching sites.[2] Perform a temperature-dependent study to find the optimal annealing window.
-
-
Issue 3: Premature Device Failure or Rapid Decrease in Electroluminescence
-
Possible Cause: Degradation of the this compound layer due to thermal stress, oxidation, or exciton-induced decomposition.
-
Troubleshooting Steps:
-
Thermal Management:
-
During device operation, monitor the temperature. Excessive heat can accelerate degradation.[3] Consider device architectures that promote heat dissipation.
-
-
Encapsulation:
-
Properly encapsulate the device to protect it from oxygen and moisture in the ambient atmosphere.[4]
-
-
Device Architecture Optimization:
-
Introduce charge-blocking or exciton-blocking layers to confine charge recombination and exciton (B1674681) formation to the emissive layer, preventing degradation of the this compound if it is used in a transport layer.[4]
-
-
Experimental Protocols
Protocol 1: Thin-Film Deposition by Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Clean substrates (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with oxygen plasma to improve the work function and promote film adhesion.
-
-
Material Preparation:
-
Place high-purity (>99%) this compound powder in a suitable evaporation source (e.g., a quartz crucible).
-
-
Deposition:
-
Mount the substrates in the vacuum chamber.
-
Evacuate the chamber to a base pressure of < 10-6 Torr.
-
Heat the evaporation source to sublime the material.
-
Deposit the film at a controlled rate (e.g., 0.5-2 Å/s) to the desired thickness, monitored by a quartz crystal microbalance.
-
Allow the substrates to cool to room temperature before venting the chamber.
-
Protocol 2: Post-Deposition Annealing
-
Transfer the substrate with the deposited film to a hotplate in a nitrogen-filled glovebox.
-
Set the desired annealing temperature. The optimal temperature should be determined experimentally but is typically below the material's decomposition temperature. For some carbazole derivatives, annealing temperatures between 70°C and 160°C have been investigated.[10][11]
-
Anneal for a specific duration (e.g., 15-60 minutes).
-
Allow the film to cool down slowly to room temperature to avoid thermal shock.
Quantitative Data Summary
The following table summarizes the effect of annealing temperature on the optical properties of a similar carbazole-based film, 2,6-bis(3-(9H-Carbazol-9-yl)phenyl)pyridine. While not specific to this compound, it provides a general indication of the expected trends.
| Annealing Temperature (°C) | Optical Band Gap (eV) | Refractive Index (at 440 nm) |
| Room Temperature | ~3.40 | ~2.71 |
| 50 | ~3.43 | ~3.39 |
| 70 | ~3.50 | ~3.20 |
| 90 | ~3.45 | ~3.00 |
| 110 | ~3.40 | ~2.90 |
| 120 | ~3.38 | ~2.85 |
| 140 | ~3.35 | ~2.80 |
| 160 | ~3.35 | ~2.75 |
Data adapted from a study on 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine films.[10]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting degradation issues.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of Solvents and Cellulosic Polymers on Quality Attributes of Films Loaded with a Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. TRDizin [search.trdizin.gov.tr]
- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Strategies to enhance the thermal stability of 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for working with 9-(3-Bromophenyl)-9H-carbazole. Our goal is to facilitate your research by offering practical guidance on enhancing its thermal stability and addressing common experimental challenges.
Strategies to Enhance Thermal Stability: FAQs
Q1: What are the primary factors influencing the thermal stability of this compound?
A1: The thermal stability of carbazole (B46965) derivatives, including this compound, is influenced by several factors:
-
Molecular Weight: Generally, higher molecular weight corresponds to increased thermal stability.
-
Intermolecular Interactions: Stronger intermolecular forces, such as pi-pi stacking and van der Waals forces, contribute to a more stable molecular packing, which can enhance thermal stability.
-
Molecular Rigidity: The rigid carbazole core provides a foundation for good thermal stability. Introducing other rigid moieties can further enhance this property.[1]
-
Substitution Pattern: The nature and position of substituents on the carbazole and phenyl rings can affect planarity, molecular packing, and ultimately, thermal stability.
Q2: What general strategies can be employed to improve the thermal stability of this compound?
A2: To enhance the thermal stability, consider the following molecular design strategies:
-
Increase Molecular Weight and Rigidity: Synthesizing larger, more rigid structures, for instance, by creating dimers or oligomers based on the this compound unit, can lead to higher decomposition temperatures (Td) and glass transition temperatures (Tg).
-
Introduce Bulky Substituents: Incorporating bulky groups can increase the Tg by restricting molecular motion in the amorphous state.
-
Cross-linking: Introducing polymerizable groups can allow for the formation of a cross-linked network, which significantly enhances thermal stability.
Q3: Are there specific chemical modifications to the this compound structure that could improve its thermal properties?
A3: Yes, specific modifications can be beneficial. For example, introducing imide moieties into the molecular structure has been shown to improve the thermal stability of carbazole-based hole transport materials.[2] Additionally, creating derivatives with higher molecular weights has been demonstrated to increase thermal stability in similar compounds.
Thermal Analysis Data
| Compound Name | Decomposition Temp. (Td, 5% weight loss) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Point (Tm) (°C) |
| This compound | Data not available | Data not available | 69-70 |
| 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole | Data not available | Data not available | No data available |
| 9-Phenylcarbazole | ~400 | >190 | No data available |
| Carbazole-diimide derivatives | ~450 | 142-182 | No data available |
| Other Carbazole derivatives | 349 - 488 | >150 in some cases | No data available |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from room temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: The Td is typically determined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of this compound.
Methodology:
-
Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.
-
Temperature Program:
-
First Heating Scan: Heat the sample at a rate of 10 °C/min to a temperature above its expected melting point to erase its thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at 10 °C/min.
-
-
Data Analysis:
-
The Tg is observed as a step-like change in the baseline of the heat flow curve, typically determined from the second heating scan.
-
The Tm is identified as the peak of the endothermic event on the heating scan.
-
Troubleshooting Guides
Synthesis Issues
Problem: Low yield or incomplete reaction in the synthesis of this compound.
Common Synthesis Methods: Ullmann Condensation, Buchwald-Hartwig Amination.
Troubleshooting for Ullmann Condensation:
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | Use fresh, high-quality Cu(I) salt (e.g., CuI). Consider using copper powder, but be aware that stoichiometric amounts are often needed. |
| Poor Ligand Choice | If using a ligand-modified Ullmann reaction, screen different ligands such as 1,10-phenanthroline (B135089) or L-proline to improve catalyst performance. |
| Inappropriate Base | The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is strong enough and sufficiently soluble. |
| High Reaction Temperature | Traditional Ullmann reactions often require high temperatures (>200 °C). Ensure your reaction is reaching the necessary temperature. Modern protocols with ligands may allow for lower temperatures. |
| Solvent Issues | Use a high-boiling point, polar aprotic solvent like DMF or NMP. Ensure the solvent is anhydrous. |
Troubleshooting for Buchwald-Hartwig Amination:
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Ensure a strictly inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive. Use a reliable palladium precatalyst. |
| Incorrect Ligand | The choice of phosphine (B1218219) ligand is crucial. For carbazole amination, bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often effective. |
| Weak or Insoluble Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Ensure adequate stirring if the base has low solubility. |
| Side Reaction: Hydrodehalogenation | This side reaction replaces the bromine with a hydrogen. It can be minimized by optimizing the reaction conditions, such as lowering the temperature or changing the base. |
| Carbazole Inhibition | The NH-carbazole byproduct can sometimes inhibit the catalyst. Using a slight excess of the amine or specific catalyst systems can mitigate this. |
Product Stability and Purification Issues
Problem: Degradation of this compound during workup or storage.
| Potential Cause | Suggested Solution |
| Photodegradation | Brominated carbazoles can be susceptible to photodegradation, especially under UV light.[3] Protect the compound from light during workup, purification, and storage by using amber vials or covering glassware with aluminum foil. |
| Oxidation | The electron-rich carbazole ring can be prone to oxidation. Avoid exposure to strong oxidizing agents and store the compound under an inert atmosphere if high purity is critical. |
Problem: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Persistent Impurities | Recrystallization is a common and effective purification method for N-aryl carbazoles. Screen for suitable solvent systems (single or two-solvent). Common solvents include ethyl acetate, acetone, and hexane. |
| "Oiling Out" during Recrystallization | This occurs when the compound is too soluble or the solution is too concentrated. Try using a different solvent system, a more dilute solution, or cooling the solution more slowly. |
Visualizations
Caption: Experimental workflow for synthesis and thermal analysis.
Caption: Troubleshooting workflow for common experimental issues.
References
Overcoming challenges in the Buchwald-Hartwig amination of carbazoles
Technical Support Center: Buchwald-Hartwig Amination of Carbazoles
Welcome to the technical support hub for the Buchwald-Hartwig amination of carbazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help researchers, chemists, and drug development professionals overcome common challenges in this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Failure and Low Yield
Q1: My reaction is giving a very low yield or isn't working at all. What are the first things I should check?
A: A failed or low-yielding reaction can typically be traced back to a few key experimental parameters. A systematic check is the best approach:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction was set up under a rigorously maintained inert atmosphere (high-purity argon or nitrogen) and that all solvents and liquid reagents were properly degassed.[1]
-
Catalyst Activity: The palladium source may be inactive or inefficiently activated. Modern, well-defined palladium precatalysts (e.g., those from the Buchwald or Hartwig groups) are often more reliable and reproducible than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2] If you suspect catalyst deactivation, use a fresh batch from a reputable supplier.
-
Base Strength and Solubility: The base may be too weak to deprotonate the carbazole (B46965) (pKa ≈ 19.9 in DMSO) effectively.[3] For most carbazole couplings, a strong base like sodium tert-butoxide (NaOtBu) is required.[1] If using weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) for sensitive substrates, ensure vigorous stirring, as their low solubility can be rate-limiting.[1][2]
-
Reaction Temperature: These reactions often require elevated temperatures, typically in the 80-110 °C range, especially for less reactive aryl chlorides.[1] Confirm that your reaction is reaching and maintaining the target temperature.
Q2: I'm using a palladacycle precatalyst and observing slow or stalled conversion. What could be the issue?
A: This is a known issue specifically related to certain types of precatalysts. Some 2-aminobiphenyl (B1664054) palladacycle precatalysts generate NH-carbazole as a byproduct during the activation step.[3][4] This byproduct can then react with the Pd(II) intermediate in the main catalytic cycle to form a very stable aryl carbazolyl Pd(II) complex. This complex acts as a catalyst resting state, sequestering the active palladium and slowing down the desired amination reaction.[3][4]
-
Solution: If you suspect carbazole inhibition, consider switching to a different precatalyst system that does not generate carbazole upon activation. For example, using an N-methylated 2-aminobiphenyl palladacycle can prevent this issue as the N-methylcarbazole byproduct cannot be deprotonated to form the inhibitory complex.[3] Alternatively, G4-type precatalysts were developed specifically to address this inhibition problem.[2]
Below is a diagram illustrating the troubleshooting logic for low-yield reactions.
Caption: A decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.
Section 2: Side Reactions and Selectivity
Q3: I am observing a significant amount of a side product where the halogen on my aryl halide has been replaced by hydrogen (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation is a common side reaction. It can arise from various pathways, including the β-hydride elimination of certain palladium-hydride species. To minimize it:
-
Lower the Temperature: This side reaction can sometimes be suppressed by lowering the reaction temperature, though this may also slow the rate of the desired amination.[1]
-
Change the Base: The choice of base can influence the formation of species that lead to hydrodehalogenation. Experimenting with a different base (e.g., switching from NaOtBu to Cs₂CO₃) may help.
-
Use Excess Amine: Employing a slight excess (e.g., 1.2-1.4 equivalents) of the carbazole nucleophile can help ensure the amination pathway outcompetes the side reaction.[1]
Q4: My aryl halide substrate is an aryl iodide, and the reaction is sluggish. I thought iodides were more reactive?
A: While aryl iodides typically undergo oxidative addition faster than bromides or chlorides, the iodide anion (I⁻) generated during the reaction can act as an inhibitor in the Buchwald-Hartwig amination.[2] It can coordinate to the palladium center and form off-cycle, less reactive complexes. For this reason, the general reactivity order for aryl halides in this specific reaction is often Ar-Br > Ar-Cl > Ar-I.[2] If you are experiencing issues with an aryl iodide, switching to the analogous aryl bromide may improve results.
Reaction Schematics and Pathways
The following diagrams illustrate the key mechanistic steps and potential pitfalls in the amination of carbazoles.
General Catalytic Cycle
Caption: The key steps of the palladium-catalyzed N-arylation of carbazole.
Catalyst Inhibition Pathway
Caption: Formation of a stable Pd-carbazolyl complex from precatalyst byproduct.
Comparative Data on Reaction Conditions
Optimizing the ligand, base, and solvent is crucial for success. The following table summarizes conditions reported for the N-arylation of carbazole with various aryl halides, highlighting the impact of different components on yield.
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 0.5 (P1a)¹ | - | NaOtBu (1.2) | THF | RT | 19 | 95 |
| 2 | Chlorobenzene | 0.5 (P1a)¹ | - | NaOtBu (1.2) | THF | RT | 24 | 98 |
| 3 | Bromobenzene | 1.0 [Pd(allyl)Cl]₂ | 4.0 (TrixiePhos) | NaOtBu (1.4) | Toluene (B28343) | 100 | 24 | >95 |
| 4 | Bromobenzene | 1.0 [Pd(allyl)Cl]₂ | 4.0 (TrixiePhos) | Cs₂CO₃ (1.4) | Toluene | 100 | 24 | ~75 |
| 5 | Bromobenzene | 1.0 [Pd(allyl)Cl]₂ | 4.0 (TrixiePhos) | K₃PO₄ (1.4) | Dioxane | 100 | 24 | ~60 |
¹ P1a is a specific 2-aminobiphenyl palladacycle precatalyst. Data synthesized from literature reports for illustrative purposes.[1][4] This table demonstrates the high efficiency of strong bases like NaOtBu and the effectiveness of specialized ligands for achieving high yields.
General Experimental Protocol
This protocol provides a general guideline for the palladium-catalyzed N-arylation of carbazole with an aryl bromide. Optimization for specific substrates may be required.
Reagents & Equipment:
-
Oven-dried reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)
-
Magnetic stir bar
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Carbazole (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (3-5 mL)
-
Inert atmosphere source (glovebox or Schlenk line)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide, carbazole, sodium tert-butoxide, and the palladium precatalyst to the oven-dried reaction vessel.[1]
-
Solvent Addition: Add the anhydrous, degassed toluene to the vessel via syringe.[1]
-
Reaction Conditions: Seal the vessel tightly. If using a Schlenk tube, ensure the stopcock is closed. Place the vessel in a preheated oil bath set to 100-110 °C.[1]
-
Stirring: Stir the reaction mixture vigorously to ensure proper mixing, especially given the heterogeneous nature of the base.[1] The reaction mixture will typically turn dark brown or black.
-
Monitoring: After the desired time (typically 12-24 hours), monitor the reaction's progress by TLC or GC-MS to confirm the consumption of the starting material.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and quench carefully with water or saturated aqueous ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-arylcarbazole.
Below is a workflow diagram for the general experimental protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Degradation mechanisms of carbazole-based materials in OLEDs under electrical stress
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with carbazole-based materials in Organic Light-Emitting Diodes (OLEDs). The focus is on understanding and mitigating degradation mechanisms that occur under electrical stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation in carbazole-based OLEDs under electrical stress?
A1: The degradation of carbazole-based materials in OLEDs under electrical stress is a multifaceted issue stemming from a combination of chemical, physical, and electrical factors. Key mechanisms include:
-
Exciton-Induced Degradation: Interactions between excitons and polarons can play a significant role in the degradation of carbazole-based host materials. This can lead to molecular aggregation, which acts as a quenching center and reduces the quantum efficiency of the OLED.[1][2]
-
Chemical Decomposition: A common degradation pathway is the homolytic cleavage of carbon-nitrogen (C-N) bonds within the carbazole (B46965) molecules.[1][3] This is particularly relevant for aromatic amines, the chemical class to which carbazole derivatives belong, as the C-N bond can be relatively weak.[3] This process can be triggered by electrical excitation or UV light absorption.[3]
-
Morphological Changes: Prolonged electrical bias can induce morphological changes in the organic layers. For instance, the accumulation of excitons can lead to molecular aggregation, resulting in the formation of electroplexes and electromers.[2][3][4] These new species can introduce additional emission bands, often at longer wavelengths (green and red regions), altering the color purity of the device.[2][4]
-
Formation of Trap States: The degradation process can create new, electronically active defects within the band gap of the carbazole-based material. These defects can act as charge traps, impeding charge transport and reducing the recombination efficiency of electrons and holes.[3][4]
Q2: Why is the emission spectrum of my carbazole-based OLED changing over time, often showing a red-shift or new peaks?
A2: A change in the electroluminescence (EL) spectrum, such as a red-shift or the emergence of new emission bands, is a common indicator of degradation in carbazole-based OLEDs.[3][4] This phenomenon is often attributed to:
-
Molecular Aggregation: Under electrical stress, carbazole-based molecules like TCTA (tris(4-carbazoyl-9-ylphenyl)amine) can form molecular aggregates.[3][4] These aggregates can lead to the formation of new emissive states, such as electroplexes or electromers, which emit at lower energies (longer wavelengths) than the pristine material.[2][4]
-
Chemical Decomposition Products: The cleavage of C-N bonds can result in the formation of new chemical species that have different emission properties from the original carbazole material.[1][3] These degradation products can contribute to the appearance of new peaks in the EL spectrum.
-
Interactions with Adjacent Layers: The electron transport layer (ETL) can also influence the degradation and the resulting spectral changes. The recombination zone for electrons and holes is often near the interface between the emissive layer (EML) and the ETL, making this region susceptible to degradation.[1]
Q3: How does electrical stress lead to a decrease in the luminance and efficiency of my OLED?
A3: The decrease in luminance and efficiency, often referred to as luminance decay, is a critical aspect of OLED degradation.[5][6] In carbazole-based devices, this is primarily caused by:
-
Formation of Non-Radiative Recombination Centers: Degradation products and molecular aggregates can act as non-radiative recombination centers or quenching sites.[1][3] These sites provide pathways for electrons and holes to recombine without emitting light, thereby reducing the device's quantum efficiency.
-
Increased Charge Trapping: The formation of trap states hinders the movement of charge carriers (electrons and holes) through the organic layers.[3][4] This can lead to an imbalance in the charge carrier densities within the recombination zone, reducing the probability of radiative recombination.
-
Increased Device Resistance: Degradation can make the organic layers more resistive, as indicated by changes in the current-voltage (J-V) characteristics and impedance spectroscopy measurements.[3] This increased resistance can lead to a higher operating voltage for the same current density, reducing the power efficiency of the device.
Troubleshooting Guide
Problem 1: A new, long-wavelength peak has appeared in the electroluminescence spectrum of my device after a period of operation.
-
Possible Causes:
-
Troubleshooting Steps:
-
Analyze Spectral Evolution: Track the EL spectrum over time at a constant current density. Note the rate at which the new peak appears and its intensity relative to the original emission.
-
Perform Optical Stress Tests: Expose a pristine device or a thin film of the carbazole material to UV light.[3] The appearance of a similar spectral shift can suggest that the degradation is related to exciton (B1674681) formation, which can be induced both electrically and optically.[1]
-
Conduct Morphological Analysis: If possible, use techniques like atomic force microscopy (AFM) on the active layer of a degraded device to look for evidence of morphological changes or aggregation.
-
Vary the Device Architecture: Fabricate devices with different electron transport layer (ETL) materials to see if the spectral shift is dependent on the EML/ETL interface.[3]
-
Problem 2: The operating voltage of my OLED is increasing significantly over time, and the luminance is decreasing rapidly.
-
Possible Causes:
-
Troubleshooting Steps:
-
Measure Current-Voltage-Luminance (J-V-L) Characteristics: Compare the J-V-L curves of a fresh device with those of a degraded device. A rightward shift in the J-V curve (higher voltage for the same current) is indicative of increased resistance or charge trapping.
-
Perform Impedance Spectroscopy: This technique can provide insights into changes in charge transport and trapping dynamics. An increase in impedance after degradation is a common observation.[3]
-
Analyze with Transient Electroluminescence: This can help to distinguish between changes in charge transport and recombination efficiency.
-
Chemical Analysis: Use techniques like Fourier Transform Infrared Spectroscopy (FTIR) on the organic layers of a degraded device to look for changes in chemical bonds, which could indicate decomposition.[3]
-
Quantitative Data on Degradation
The following table summarizes performance degradation data for illustrative carbazole-based OLEDs from various studies. Note that direct comparison can be challenging due to differences in device architecture, materials, and testing conditions.
| Device Structure/Material | Initial Luminance (L₀) | Lifetime Metric | Lifetime (hours) | Key Observations |
| Blue fluorescent OLED with TCTA host | Not specified | T₅₀ | 46 | Degradation attributed to damaged TTA molecules. |
| Blue fluorescent OLED with TCTA host and a thin TCTA layer between EML and ETL | Not specified | T₅₀ | 151 | Insertion of the TCTA layer enhanced lifetime by reducing excess charge density.[7] |
| Green TADF-OLED with mCBPTrz host:IDCzTrzDBF (5 wt%) EML | 3000 cd/m² | LT₈₅ | 56.9 | The distorted structure of the emitter molecule was suggested to reduce the device lifetime.[8] |
| TADF device with 4CzIPN-Me assistant dopant and TBRb emitter | Not specified | T₅₀ | 3775 | The use of an assistant dopant significantly suppressed triplet-triplet annihilation and increased operational lifetime.[9] |
| Blue OLED with aniline-based hole transport materials (TCTA and α-NPD) | 4000 cd/m² | LT₇₀ | 79 | The lifetime was found to increase with the increase of the Donor/Acceptor ratio.[10] |
Experimental Protocols
1. Accelerated Electrical Aging Test
-
Objective: To evaluate the operational stability of a carbazole-based OLED under electrical stress in a reduced timeframe.
-
Methodology:
-
Place the encapsulated OLED device in a controlled environment (e.g., nitrogen-filled glovebox or a vacuum chamber) to prevent degradation from atmospheric moisture and oxygen.
-
Connect the device to a source measure unit (SMU).
-
Apply a constant DC current density (e.g., 10 mA/cm², 20 mA/cm², or higher to accelerate aging). The choice of current density will depend on the specific device and the desired acceleration factor.
-
Continuously monitor the luminance of the device using a photodetector or a spectroradiometer.
-
Simultaneously, record the voltage across the device to track any changes in electrical characteristics.
-
The test is typically run until the luminance drops to a certain percentage of its initial value (e.g., 90%, 70%, or 50% for LT₉₀, LT₇₀, and LT₅₀, respectively).[5][6]
-
Periodically, the aging process can be paused to perform other characterization measurements, such as J-V-L sweeps or impedance spectroscopy, on the same device.[11]
-
2. Impedance Spectroscopy for Degradation Analysis
-
Objective: To probe changes in charge injection, transport, and trapping phenomena within the OLED as it degrades.
-
Methodology:
-
Use an impedance analyzer or a potentiostat with a frequency response analysis module.
-
Connect the OLED device to the instrument.
-
Apply a small AC voltage (e.g., 10-100 mV) superimposed on a DC bias voltage. The DC bias should be set to a point in the operating region of the device.
-
Sweep the frequency of the AC voltage over a wide range (e.g., from MHz down to Hz or mHz).
-
Measure the complex impedance (Z = Z' + iZ'') at each frequency.
-
Plot the results in a Nyquist plot (-Z'' vs. Z') or Bode plot (|Z| and phase angle vs. frequency).
-
Compare the impedance spectra of a fresh device with that of a device aged for different durations. Changes in the shape and size of the semicircles in the Nyquist plot can be related to changes in the resistance and capacitance of different layers and interfaces, and can indicate the formation of trap states.[3]
-
Visualizations
Caption: Key degradation pathways in carbazole-based OLEDs under electrical stress.
Caption: Experimental workflow for diagnosing OLED degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. How to study the degradation mechanisms of an Organic or pero-LED. — Fluxim [fluxim.com]
Technical Support Center: Minimizing Aggregation-Caused Quenching in 9-(3-Bromophenyl)-9H-carbazole Films
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for minimizing aggregation-caused quenching (ACQ) in 9-(3-Bromophenyl)-9H-carbazole films.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ) and why does it occur in this compound films?
A1: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a luminophore, such as this compound, decreases significantly in the solid state or at high concentrations compared to in a dilute solution. This occurs because the planar structure of the carbazole (B46965) core facilitates strong intermolecular interactions, particularly π-π stacking, in the aggregated state. These close interactions create non-radiative decay pathways for the excited state, such as excimer formation, which "quench" or suppress light emission. In dilute solutions, the molecules are isolated and fluoresce efficiently.
Q2: How can I confirm that the reduced emission in my this compound film is due to ACQ?
A2: A concentration-dependent fluorescence study is the most direct method to confirm ACQ. By preparing a series of solutions with increasing concentrations of this compound and measuring their fluorescence spectra, you will likely observe a decrease in the photoluminescence quantum yield (PLQY) as the concentration increases. Additionally, you may see a red-shift in the emission wavelength, which is characteristic of excimer formation.
Q3: What are the key strategies to minimize ACQ in this compound films?
A3: The primary strategies to minimize ACQ revolve around controlling the film morphology to prevent close intermolecular packing. This can be achieved through:
-
Molecular Design: While the core molecule is set, co-depositing it with a material that has bulky substituents can sterically hinder π-π stacking.
-
Film Deposition Technique: Utilizing techniques like spin coating allows for rapid solvent evaporation, which can lead to a more amorphous film with less ordered aggregation.
-
Solvent Selection: The choice of solvent can influence the degree of aggregation in the precursor solution and the resulting film morphology.
-
Concentration Control: Using lower concentrations of the precursor solution can reduce the likelihood of forming large aggregates.
-
Thermal Annealing: Careful post-deposition annealing can sometimes improve film quality, but excessive heat can also promote crystallization and ACQ.
Q4: How does the choice of solvent impact the film's photoluminescence?
A4: The solvent plays a crucial role in determining the morphology of the resulting thin film. Solvents with different polarities and boiling points will influence the solubility of this compound and the kinetics of film formation during deposition. For instance, using a solvent in which the compound has moderate solubility can lead to the formation of smaller, more isolated aggregates upon solvent evaporation, potentially reducing ACQ. Conversely, a solvent that promotes strong aggregation in solution may lead to a film with significant quenching.
Q5: Can thermal annealing improve the quantum yield of my film?
A5: The effect of thermal annealing is complex and depends on the initial state of the film. Annealing can improve the film's uniformity and reduce defects, which may enhance photoluminescence. However, annealing can also provide the necessary energy for molecules to rearrange into more thermodynamically stable, crystalline structures, which can increase π-π stacking and exacerbate ACQ. Therefore, the annealing temperature and duration must be carefully optimized.[1][2]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significantly lower fluorescence intensity in film compared to solution. | Aggregation-Caused Quenching (ACQ) due to π-π stacking. | 1. Optimize Film Deposition: Use spin coating to achieve a more amorphous film. Experiment with different spin speeds and acceleration ramps. 2. Adjust Solution Concentration: Prepare films from more dilute solutions to reduce the density of aggregates. 3. Solvent Screening: Test a range of solvents with varying polarities and boiling points (e.g., chloroform, toluene, chlorobenzene) to identify one that yields better film morphology. |
| Inconsistent fluorescence across the film. | Non-uniform film morphology, presence of large crystalline domains. | 1. Improve Substrate Cleaning: Ensure the substrate is meticulously cleaned to promote uniform wetting. 2. Filter the Solution: Use a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter from the precursor solution before deposition. 3. Optimize Spin Coating Parameters: Adjust the spin speed and duration to achieve a more uniform film thickness. A two-step spin process (a slow spread followed by a fast spin) can improve uniformity. |
| Emission color is red-shifted in the film. | Formation of excimers or other low-energy aggregate states. | This is a strong indicator of ACQ. Follow the solutions for "Significantly lower fluorescence intensity." Additionally, consider blending this compound with a host material that can isolate the molecules. |
| Low Photoluminescence Quantum Yield (PLQY) despite optimization. | Intrinsic properties of the material in the solid state; presence of impurities. | 1. Material Purity: Ensure the this compound is of high purity. Impurities can act as quenching sites. 2. Consider a Host-Guest System: Doping this compound into a suitable host matrix (e.g., a polymer like PMMA or another wide-bandgap organic material) can physically separate the molecules and minimize ACQ.[3] |
Section 3: Data Presentation
Table 1: Photophysical Properties of Representative Carbazole Derivatives
Note: Direct experimental data for this compound is limited. The following table provides data for the parent compound, 9-phenylcarbazole, and a related fluorinated derivative to serve as a reference.
| Compound | State/Medium | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Photoluminescence Quantum Yield (ΦF) | Reference(s) |
| 9-phenylcarbazole | Dilute Solution (DCM) | ~293, ~325, ~338 | ~350, ~365 | High | [4] |
| 9-phenylcarbazole | Thin Film | - | - | Moderate | [4] |
| 9-(4-fluorophenyl)-9H-carbazole | Thin Film | - | - | 34% |
Table 2: Influence of Experimental Parameters on Film Properties (Qualitative)
| Parameter | Effect on Film Morphology | Impact on Aggregation | Potential Effect on PLQY |
| Increasing Solution Concentration | Denser film, potentially larger aggregates | Increased | Decrease |
| Increasing Spin Speed | Thinner, more uniform film | May decrease due to rapid drying | Potentially Increase |
| Using a "Good" Solvent (High Solubility) | Can lead to more ordered packing upon slow evaporation | Increased | Decrease |
| Using a "Poor" Solvent (Lower Solubility) | Can lead to rapid precipitation and amorphous morphology | Decreased | Potentially Increase |
| Thermal Annealing | Can increase crystallinity and grain size | Increased | Decrease |
Section 4: Experimental Protocols
Protocol 1: Preparation of this compound Thin Films by Spin Coating
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, toluene, or chlorobenzene) at a concentration range of 5-20 mg/mL.
-
Gently heat and/or sonicate the solution to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.
-
-
Substrate Cleaning:
-
Sequentially clean the substrates (e.g., glass or quartz slides) in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to enhance surface wettability.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and apply vacuum.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the surface.
-
Use a two-step spin process:
-
Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds.
-
-
The final film thickness can be controlled by adjusting the solution concentration and the spin speed of the second step.
-
-
Post-Deposition Annealing (Optional):
-
Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a glovebox).
-
Anneal at a temperature between 80-120°C for 10-30 minutes. Note: The optimal annealing temperature and time should be determined experimentally.
-
Protocol 2: Concentration-Dependent Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated stock solution of this compound in a spectroscopic grade solvent (e.g., THF or dichloromethane).
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., 10-7 M to 10-3 M).
-
-
Spectroscopic Measurement:
-
Using a fluorometer, measure the absorption and emission spectra for each concentration.
-
Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the emission intensity and the wavelength of the emission maximum for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity and the emission maximum wavelength as a function of concentration.
-
A decrease in intensity and a red-shift in the emission maximum with increasing concentration are indicative of ACQ.
-
Section 5: Visualizations
Caption: The process of aggregation-caused quenching (ACQ).
Caption: Workflow for optimizing film properties to minimize ACQ.
References
Validation & Comparative
Validating the Purity of 9-(3-Bromophenyl)-9H-carbazole for High-Performance Electronic Applications: A Comparative Guide
For researchers and scientists at the forefront of drug development and materials science, the purity of chemical compounds is a critical factor that dictates the reliability and performance of end applications. In the realm of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), the purity of host materials like 9-(3-Bromophenyl)-9H-carbazole is paramount. This guide provides a comprehensive comparison of this key carbazole (B46965) derivative with its alternatives, detailing experimental protocols for purity validation and presenting data to underscore the critical link between purity and device performance.
Introduction to this compound in Electronic Applications
This compound is a carbazole derivative that has garnered significant attention as a host material in the emissive layer of OLEDs. Its molecular structure provides a high triplet energy and good charge carrier mobility, which are essential properties for achieving high efficiency and long operational lifetimes in phosphorescent OLEDs (PhOLEDs). The presence of the bromophenyl group also offers a versatile handle for further chemical modifications, allowing for the fine-tuning of its electronic properties.
However, the performance of OLEDs is acutely sensitive to impurities in the organic materials used. Even trace amounts of contaminants can act as charge traps or quenching sites, leading to a significant reduction in device efficiency, brightness, and stability. Therefore, rigorous purity validation of this compound is not merely a quality control step but a crucial prerequisite for the development of next-generation electronic devices. Commercial suppliers often indicate a purity of >98.0% or ≥99.0% for this material, typically determined by Gas Chromatography (GC).[1][2]
Comparison with Alternative Host Materials
While this compound is a promising host material, several other carbazole derivatives are also widely used in OLEDs. A direct comparison of their performance is essential for material selection.
Table 1: Performance Comparison of Selected Carbazole-Based Host Materials in OLEDs
| Host Material | Emitter | Maximum External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Turn-on Voltage (V) |
| Carbazole-imidazole derivative | Fluorescent Emitter | 1.1 | ~0.8 | ~0.42 | 4.0 - 4.8 |
| N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) | Standard HTL | - | 3.27 | - | ~3.6 |
| 9,9’-(sulfonylbis(4,1-phenylene))bis(3-(naphthalen-1-yl)-9H-carbazole) (H1) | 4CzIPN (Green TADF) | 13.7 | 33.1 | 20.8 | - |
| 9,9’-(sulfonylbis(4,1-phenylene))bis(3-(4-(trifluoromethyl)phenyl)-9H-carbazole) (H2) | 4CzIPN (Green TADF) | 13.7 | 33.1 | 20.8 | - |
| p-CbzBiz | Ir(ppy)2(acac) (Green Phosphorescent) | 21.8 | - | - | - |
| o-CbzBiz | 4CzIPN (Green TADF) | 16.7 | - | - | - |
Experimental Protocols for Purity Validation
A multi-technique approach is essential for the comprehensive purity assessment of this compound. The following protocols outline the key analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The optimal ratio may require method development.
Analytical Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 293 nm (characteristic absorption of the carbazole chromophore)
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Dilute the stock solution to a working concentration suitable for analysis (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
GC system coupled with a Mass Spectrometer (MS)
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp to 300 °C at 15 °C/min
-
Hold at 300 °C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 500
Sample Preparation:
-
Dissolve the sample in a volatile solvent like dichloromethane (B109758) or toluene (B28343) to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST). Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation and can also be used for purity assessment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra. For quantitative measurements, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.
Data Analysis:
-
The purity can be determined by comparing the integral of the analyte's signals to the integral of the internal standard's signal. The presence of impurity signals can also be directly observed in the spectrum.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing effective purification and analytical methods. Common impurities can arise from the starting materials or as byproducts of the synthesis process. The Ullmann condensation or Buchwald-Hartwig amination are common synthetic routes.[6][7]
Potential Impurities:
-
Unreacted starting materials: Carbazole and 1,3-dibromobenzene.
-
Homocoupling products: Biphenyl derivatives from the coupling of the bromophenyl starting material.
-
Isomers: Positional isomers of the bromophenyl group on the carbazole nitrogen.
-
Residual catalysts: Palladium or copper catalysts used in the coupling reactions.
-
Solvents: Residual solvents from the reaction and purification steps.
Visualizing the Workflow
To ensure a systematic approach to purity validation, a clear workflow is essential.
Caption: Workflow for the synthesis, purification, and purity validation of this compound for electronic applications.
Signaling Pathway of Impurity Impact
Impurities within the organic semiconductor layers can significantly disrupt the desired electronic processes within an OLED.
Caption: Impact of impurities on the charge transport and emission processes within an OLED emissive layer.
Conclusion
The purity of this compound is a non-negotiable parameter for its successful application in high-performance electronic devices. A combination of chromatographic and spectroscopic techniques is essential for a thorough validation of its purity. While a direct quantitative comparison of purity and device performance with its alternatives is challenging based on publicly available data, the evidence strongly suggests that minimizing impurities is a key factor in achieving superior OLED efficiency and longevity. Researchers and developers must prioritize rigorous purification and analytical characterization of this and other carbazole-based materials to unlock their full potential in next-generation electronics.
References
- 1. 3-(3-Bromophenyl)-9-phenyl-9H-carbazole | 854952-59-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. China this compound Factory - Customized this compound [sharingtechcn.com]
- 3. benchchem.com [benchchem.com]
- 4. cct2021.ftmc.lt [cct2021.ftmc.lt]
- 5. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
Performance Analysis of OLEDs with 9-(3-Bromophenyl)-9H-carbazole as a Host Precursor
A Comparative Guide for Researchers in Organic Electronics
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and selection of the host material within the emissive layer are of paramount importance. 9-(3-Bromophenyl)-9H-carbazole has emerged as a critical building block in the synthesis of advanced host materials, offering a versatile platform for tuning the optoelectronic properties of the final compound. This guide provides a comprehensive performance analysis of OLEDs that utilize host materials derived from this compound and its isomers, comparing their performance with alternative carbazole-based hosts.
Overview of this compound in OLEDs
This compound is an organic compound featuring a carbazole (B46965) core linked to a bromophenyl group.[1] This structure provides excellent charge transport characteristics and thermal stability, which are crucial for OLED applications.[2] The bromine atom serves as a reactive site for various cross-coupling reactions, enabling the synthesis of a wide array of more complex host materials with tailored properties.[3] While not typically used as a host material in its own right, its derivatives are integral to the development of high-performance OLEDs, particularly for blue phosphorescent emitters.
Comparative Performance of Host Materials
To provide a clear comparison, this section details the performance of selected host materials synthesized from precursors structurally related to this compound. The data is compiled from various research articles and presented in a standardized format.
Green Phosphorescent OLEDs
| Host Material | Emitter | Max. EQE (%) | Power Eff. (lm/W) | Luminance (cd/m²) | Ref. |
| p-CbzBiz | Ir(ppy)₂(acac) | 21.8 | - | - | [4] |
| Host H2 | Ir(ppy)₃ | 9.4 (at 1000 cd/m²) | 34.1 | >28,390 | [1] |
| MS-OC | PO-01 | 27.1 | 113.0 | 142,464 | [5] |
Blue Phosphorescent OLEDs
| Host Material | Emitter | Max. EQE (%) | Power Eff. (lm/W) | Luminance (cd/m²) | Ref. |
| mDCzPF | PtNON | 18.3 | - | >5000 (at 13.3% EQE) | [6] |
| Host H2 | FIrpic | 10.3 (at 100 cd/m²) | 24.9 | >9,170 | [1] |
| BCzB-PPI | Non-doped | 4.43 | - | 11,364 | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a host material derived from a brominated carbazole precursor and the subsequent fabrication of an OLED device.
Synthesis of 9-(4'-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-[1,1'-biphenyl]-2-yl)-9H-carbazole (o-CbzBiz)[4]
-
Lithiation of 9-(2-bromophenyl)-9H-carbazole: In a nitrogen atmosphere, 9-(2-bromophenyl)-9H-carbazole (0.500 g, 1.551 mmol) is dissolved in dry THF (5 mL) and cooled to -78 °C. n-Butyllithium (1.900 mL, 3.040 mmol, 1.6 M in hexanes) is then added dropwise.
-
This protocol would continue with the subsequent reaction steps to synthesize the final host material.
OLED Fabrication by Thermal Evaporation[8][9]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function.
-
Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): e.g., HAT-CN (15 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (30 nm)
-
Emissive Layer (EML): The host material and the phosphorescent emitter are co-evaporated from separate sources. The doping concentration of the emitter is typically between 5-15 wt%. (e.g., 10 wt% Ir(ppy)₂(acac) in p-CbzBiz, 30 nm)
-
Electron Transport Layer (ETL): e.g., B3PyMPM (50 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
Cathode: Aluminum (100 nm) is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Visualizing Device Architecture and Synthesis
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical OLED device structure and a general synthetic pathway for carbazole-based host materials.
Caption: A typical multilayered OLED device structure.
Caption: A general synthetic route to carbazole-based host materials.
Conclusion
Host materials derived from this compound and its isomers have demonstrated significant potential in achieving high-performance OLEDs. The ability to readily modify the core carbazole structure through reactions at the bromine site allows for the fine-tuning of electronic properties to optimize charge transport, energy level alignment, and device stability. The comparative data presented in this guide highlights the impressive efficiencies and luminances that have been achieved with these materials, particularly in green and blue phosphorescent devices. The provided experimental protocols offer a foundational understanding of the synthesis and fabrication processes involved, enabling researchers to further innovate in the design of next-generation OLED host materials.
References
- 1. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromophenyl-Substituted Carbazole Isomers for Research and Development
Guide Overview: This document provides a comparative analysis of 9-(3-Bromophenyl)-9H-carbazole and its positional isomers, 9-(2-Bromophenyl)-9H-carbazole and 9-(4-Bromophenyl)-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide details the physicochemical properties, synthesis protocols, and key applications of these compounds, supported by experimental data and procedural diagrams.
Physicochemical Properties
The carbazole (B46965) core structure provides excellent charge transport characteristics and thermal stability, making its derivatives fundamental building blocks in organic electronics.[1] The introduction of a bromophenyl group at the 9-position (the nitrogen atom) creates versatile intermediates. The bromine atom serves as a reactive site for further functionalization, typically through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored optoelectronic or pharmacological properties.[2][3] While the three positional isomers share the same molecular formula and weight, the position of the bromine atom (ortho, meta, or para) influences their physical properties, such as melting point and crystal packing, which can affect solubility and film-forming characteristics in device fabrication.[4][5]
Below is a summary of the key physicochemical data for the three isomers.
| Property | 9-(2-Bromophenyl)-9H-carbazole | This compound | 9-(4-Bromophenyl)-9H-carbazole |
| CAS Number | 94994-62-4[3] | 185112-61-2[6] | 36804-63-4[4] |
| Molecular Formula | C18H12BrN[3] | C18H12BrN[7] | C18H12BrN[5] |
| Molecular Weight | ~322.20 g/mol | 322.20 g/mol [8] | ~322.20 g/mol |
| Appearance | White Powder (>97% purity)[3] | White to light yellow crystalline solid[9] | White solid[4] |
| Melting Point | Not specified | 69-70 °C[10] | Not specified |
| Solubility | Not specified | Soluble in non-polar solvents (ether, chloroform); less soluble in polar solvents (ethanol, water).[9] | Not specified |
Synthesis and Experimental Protocols
The synthesis of N-aryl carbazoles, including bromophenyl isomers, is commonly achieved through transition metal-catalyzed cross-coupling reactions. Methods like the Ullmann condensation or Buchwald-Hartwig amination are effective.[11] A prevalent laboratory-scale synthesis involves the reaction of carbazole with a dibromobenzene isomer in the presence of a copper catalyst and a base at elevated temperatures.[4]
Generalized Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of bromophenyl-carbazole isomers via a copper-catalyzed Ullmann condensation reaction.
Caption: Generalized workflow for synthesizing bromophenyl-carbazole isomers.
Detailed Experimental Protocol: Synthesis of 9-(4-Bromophenyl)-9H-carbazole
This protocol is adapted from a documented synthesis and serves as a representative example.[4]
-
Reactant Charging: A fused silica (B1680970) ampoule is charged with 9H-carbazole (1.00 eq.), 1,4-dibromobenzene (B42075) (1.20 eq.), copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.05 eq.), and potassium carbonate (K₂CO₃, 1.00 eq.).[4]
-
Reaction Execution: The ampoule is sealed under vacuum and heated to 250 °C for approximately 68 hours.[4]
-
Workup: After cooling to room temperature, the solid residue is partitioned between toluene (B28343) and water. The aqueous phase is extracted multiple times with toluene.[4]
-
Isolation: The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[4]
-
Purification: The crude product is purified by column chromatography using a solvent system such as a 75:25 mixture of light petroleum and dichloromethane (B109758) to yield the final product as a white solid.[4]
Comparative Applications
9-(Bromophenyl)-9H-carbazole isomers are primarily used as key intermediates or building blocks in the synthesis of more complex functional molecules.[6][12] Their utility spans organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and the development of pharmacologically active compounds.[2][6][13]
-
Organic Electronics (OLEDs): The carbazole moiety is an excellent hole-transporting scaffold.[14] The bromophenyl group allows for the attachment of other functional groups via cross-coupling reactions to create host materials, dopants, and charge-transporting molecules.[3][6] These final materials are critical for defining the efficiency, color purity, and operational lifetime of OLED devices.[1][6] The specific isomer used can influence the final molecule's morphology and electronic properties.
-
Pharmaceutical Research: The carbazole nucleus is a pharmacophore found in many biologically active compounds, exhibiting potential anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[13][15][16][17] The bromophenyl-carbazole structure provides a robust scaffold that can be functionalized to generate diverse molecular libraries for screening and development of new therapeutic agents.[9][12]
Role as Synthetic Intermediates
The diagram below illustrates the central role of bromophenyl-carbazole isomers as precursors for advanced materials.
Caption: Application pathways for bromophenyl-carbazole isomers.
Conclusion
This compound and its 2- and 4-isomers are structurally similar yet distinct chemical intermediates of significant value in materials science and medicinal chemistry. Their shared carbazole core provides desirable electronic properties and a rigid scaffold, while the positionally varied bromine atom offers a versatile reactive handle for synthetic diversification. Researchers can select a specific isomer based on desired steric and electronic properties for subsequent reactions to develop novel materials for high-performance OLEDs or to explore new classes of therapeutic agents. The synthesis protocols are well-established, allowing for reliable access to these important building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. This compound [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. echemi.com [echemi.com]
- 11. Carbazole synthesis [organic-chemistry.org]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. echemcom.com [echemcom.com]
- 16. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrpc.com [ijrpc.com]
Benchmarking the performance of 9-(3-Bromophenyl)-9H-carbazole in perovskite solar cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a critical role in achieving high power conversion efficiencies (PCE) and long-term stability. Among the myriad of organic molecules explored for this purpose, carbazole (B46965) derivatives have emerged as a promising class of materials. This guide provides a comparative benchmark of 9-(3-Bromophenyl)-9H-carbazole, a representative carbazole-based HTM, against the well-established benchmark, Spiro-OMeTAD.
Due to the limited availability of direct experimental data for this compound in perovskite solar cells within publicly accessible research, this guide will utilize performance data from a closely related carbazole derivative, SFXDAnCBZ, as a proxy to provide a meaningful comparison against Spiro-OMeTAD. This allows for an objective analysis based on available experimental findings for a similar carbazole-based HTM.
Performance Comparison of Hole Transport Materials
The efficacy of an HTM is primarily evaluated by the key photovoltaic parameters of the resulting solar cell. The following table summarizes the performance metrics of perovskite solar cells fabricated with the carbazole-based HTM (SFXDAnCBZ) and the conventional Spiro-OMeTAD.
| Hole Transport Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] |
| Carbazole-based (SFXDAnCBZ) | 20.87 | 1.09 | 23.1 | 83 |
| Spiro-OMeTAD | 21.30 | - | - | - |
Note: The data for the carbazole-based HTM (SFXDAnCBZ) and Spiro-OMeTAD are sourced from a comparative study to ensure consistency in fabrication and measurement conditions. Specific Voc, Jsc, and FF values for the Spiro-OMeTAD device in this direct comparison were not detailed in the source material.
Experimental Protocols
To ensure the reproducibility of the results and provide a clear understanding of the device fabrication process, a detailed experimental protocol for the fabrication of planar perovskite solar cells is outlined below. This protocol is a representative example and may require optimization based on specific laboratory conditions and materials.
Substrate Preparation and ETL Deposition
-
Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove any organic residues.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrates via spin-coating of a precursor solution, followed by annealing at high temperatures to form a crystalline anatase phase. This layer serves to selectively transport electrons and block holes.
Perovskite Layer Deposition
-
Precursor Solution: A precursor solution for the perovskite active layer (e.g., a mixed-cation lead halide perovskite) is prepared by dissolving the respective salts in a solvent mixture, such as DMF and DMSO.
-
Spin-Coating: The perovskite precursor solution is spin-coated onto the ETL-coated substrates in a nitrogen-filled glovebox. A two-step spin-coating process is often employed to achieve a uniform and pinhole-free film.
-
Anti-Solvent Dripping: During the second step of the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization and form a dense perovskite film.
-
Annealing: The substrates are then annealed on a hotplate to complete the crystallization process and remove any residual solvent.
Hole Transport Layer (HTL) Deposition
-
HTM Solution: A solution of the hole transport material (either this compound or Spiro-OMeTAD) is prepared in a suitable solvent, such as chlorobenzene. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are often included to improve the conductivity and performance of the HTL.
-
Spin-Coating: The HTM solution is spin-coated on top of the perovskite layer.
Electrode Deposition
-
Back Contact: Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.
Visualizing the Experimental Workflow and Performance Logic
To further clarify the experimental process and the interplay of performance parameters, the following diagrams have been generated.
Caption: Experimental workflow for perovskite solar cell fabrication.
A Comparative Guide to Analytical Techniques for Assessing the Stability of 9-(3-Bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for evaluating the stability of 9-(3-Bromophenyl)-9H-carbazole, a crucial step in its development for pharmaceutical or materials science applications. Understanding the degradation pathways and establishing a robust stability profile are paramount for ensuring product quality, safety, and efficacy. This document outlines key analytical methodologies, presents comparative data from related compounds, and provides detailed experimental protocols to aid in the design and execution of stability studies.
Introduction to Stability Challenges
This compound, as a halogenated aromatic and nitrogen-containing heterocyclic compound, is susceptible to various degradation pathways. The primary stability concerns for carbazole (B46965) derivatives include:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For halogenated carbazoles, this often involves dehalogenation (loss of the bromine atom) and hydroxylation of the aromatic rings.[1][2]
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule. Carbazole derivatives generally exhibit high thermal stability, but the specific substitution pattern influences the decomposition temperature.
-
Oxidative Degradation: The electron-rich carbazole nucleus can be susceptible to oxidation, leading to the formation of various oxidized byproducts.
A thorough stability testing program, employing a suite of analytical techniques, is essential to identify and quantify potential degradation products and to determine the intrinsic stability of the molecule.
Comparative Analysis of Analytical Techniques
A multi-faceted approach employing chromatographic, thermal, and spectroscopic techniques is recommended for a comprehensive stability assessment. The following table summarizes the key analytical methods and their specific applications in the stability testing of this compound.
| Analytical Technique | Application in Stability Assessment | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Primary technique for the separation and quantification of the parent compound and its degradation products. Essential for developing stability-indicating methods. | High resolution, sensitivity, and specificity for non-volatile and thermally labile compounds. Can be coupled with various detectors (UV, DAD, MS) for enhanced identification. | Method development can be time-consuming. May require different methods for polar and non-polar degradants. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile and semi-volatile degradation products. Particularly useful for identifying products of thermal degradation. | Excellent separation efficiency for volatile compounds. Mass spectrometry provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Thermal Analysis (TGA/DSC) | Assessment of thermal stability, including decomposition temperature (TGA) and phase transitions (DSC). | Provides quantitative data on thermal events. Relatively fast and requires small sample amounts. | Does not provide structural information on degradation products. |
| Spectroscopy (UV-Vis, FT-IR, NMR) | Monitoring changes in the chemical structure. UV-Vis can track the loss of the parent compound. FT-IR can detect changes in functional groups. NMR is invaluable for the structural elucidation of isolated degradation products. | Provides information on the overall chemical structure and specific functional groups. NMR is the gold standard for structural confirmation. | Generally used for qualitative or semi-quantitative analysis in stability studies. NMR requires higher concentrations and pure samples of degradation products. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of non-volatile degradation products by coupling the separation power of HPLC with the identification capabilities of mass spectrometry. | Provides molecular weight and fragmentation data for the identification of unknown degradation products directly from the chromatogram. | Higher cost and complexity compared to HPLC-UV. Ionization efficiency can vary between compounds. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following sections provide representative experimental protocols for key analytical techniques.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring an accurate assessment of the API's purity and stability.
Forced Degradation Study:
To develop and validate a stability-indicating method, forced degradation studies are performed to generate potential degradation products.[3][4][5]
-
Acid Hydrolysis: 1 mg/mL of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound heated at 105°C for 24 hours.
-
Photodegradation: The solid compound and a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile/water) are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Acetonitrile, B: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid. Gradient elution is recommended to separate polar and non-polar degradants. |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis Diode Array Detector (DAD) at a wavelength of maximum absorbance (e.g., around 295 nm for carbazoles) and for peak purity analysis. |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products, particularly those that may form during thermal stress studies.
Sample Preparation:
Degraded samples from thermal stress studies can be dissolved in a suitable volatile solvent like dichloromethane (B109758) or hexane (B92381) before injection.
GC-MS Method Parameters:
| Parameter | Recommended Condition |
| Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS). |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes. |
| Carrier Gas | Helium at a constant flow rate. |
| MS Detector | Electron Ionization (EI) at 70 eV. |
| Mass Range | 50-500 amu. |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information on the thermal stability of the compound.
TGA Protocol:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10°C/min.
-
Temperature Range: 30°C to 600°C.
-
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
DSC Protocol:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Size: 2-5 mg in a sealed aluminum pan.
-
Heating Rate: 10°C/min.
-
Temperature Range: Dependent on the expected transitions, but a range from room temperature to above the melting point is typical.
-
Atmosphere: Nitrogen.
-
Data Analysis: Determine melting point (Tm) and glass transition temperature (Tg).
Visualization of Workflows and Relationships
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Logical Relationship of Analytical Techniques
The interplay between different analytical techniques is crucial for a comprehensive stability assessment. The following diagram illustrates these relationships.
Conclusion
A comprehensive stability assessment of this compound requires a combination of chromatographic, thermal, and spectroscopic analytical techniques. High-Performance Liquid Chromatography is the cornerstone for quantitative analysis and the development of a stability-indicating method. Forced degradation studies are essential to generate potential degradation products and to elucidate degradation pathways, which for this class of compound are likely to include dehalogenation and hydroxylation. Thermal analysis provides critical data on the material's robustness to heat, while spectroscopic techniques, particularly when coupled with chromatography, are indispensable for the definitive identification of degradation products. By following the outlined experimental protocols and employing the described analytical workflows, researchers can establish a thorough and reliable stability profile for this compound, ensuring its quality and suitability for its intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. asianjpr.com [asianjpr.com]
- 6. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. public.pensoft.net [public.pensoft.net]
Comparative Analysis of Hole Mobility in 9-(3-Bromophenyl)-9H-carbazole and CBP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic electronics, the selection of materials with optimal charge transport properties is paramount for the development of high-performance devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This guide provides a comparative analysis of the hole mobility of two carbazole-based organic semiconductors: 9-(3-Bromophenyl)-9H-carbazole and the widely utilized 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).
While both molecules feature the carbazole (B46965) moiety, known for its excellent hole-transporting characteristics, their distinct molecular structures influence their charge transport capabilities. This comparison aims to provide researchers with the necessary data and experimental context to make informed decisions in material selection and device design.
Quantitative Comparison of Hole Mobility
The hole mobility (μh) is a critical parameter that quantifies the ease with which holes can move through a material under an applied electric field. The following table summarizes the experimentally determined hole mobility values for CBP and a representative N-phenylcarbazole derivative, which serves as an analogue for this compound due to the limited availability of direct experimental data for the latter.
| Material | Measurement Technique | Hole Mobility (cm²/Vs) | Reference |
| CBP | Time-of-Flight (TOF) | ~ 2 x 10⁻³ | [1] |
| N-phenylcarbazole derivative | Time-of-Flight (TOF) | 10⁻⁶ - 10⁻⁵ | [2] |
Note: The hole mobility of organic materials can be influenced by factors such as film morphology, purity, and the specific measurement conditions. The data for the N-phenylcarbazole derivative is presented as a range to reflect the potential variability within this class of compounds.
Experimental Protocols: Time-of-Flight (TOF) Method
The Time-of-Flight (TOF) technique is a widely used method for directly measuring the drift mobility of charge carriers in organic semiconductors.[3][4] The fundamental principle involves generating a sheet of charge carriers near one electrode using a short pulse of light and measuring the time it takes for these carriers to drift across the material's thickness to the collecting electrode under an applied electric field.
Device Fabrication for TOF Measurement
A typical device structure for TOF measurement is a sandwich configuration:
-
Substrate: A transparent conducting oxide (TCO) coated glass substrate, such as Indium Tin Oxide (ITO), is thoroughly cleaned using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.
-
Organic Layer: The organic semiconductor (e.g., this compound or CBP) is deposited onto the TCO-coated substrate. For amorphous thin films, thermal evaporation under high vacuum (typically < 10⁻⁶ Torr) is a common deposition technique. The thickness of the organic layer is crucial and is typically in the range of 1-10 µm to ensure a clear transit time measurement.
-
Top Electrode: A semi-transparent metal electrode (e.g., aluminum or gold) is deposited on top of the organic layer via thermal evaporation. This electrode serves as the charge-collecting electrode and allows for the optical generation of charge carriers.
Measurement Procedure
-
Sample Mounting: The fabricated device is mounted in a light-tight, electrically shielded sample holder. The measurements are often performed under vacuum or in an inert atmosphere to prevent degradation of the organic material.
-
Electrical Connection: A DC voltage source is connected across the device to create a uniform electric field. The polarity of the applied voltage determines whether holes or electrons are drifted across the sample. For hole mobility measurements, the transparent electrode (anode) is biased positively with respect to the top electrode (cathode).
-
Charge Carrier Generation: A short laser pulse (typically a few nanoseconds) with a wavelength that is strongly absorbed by the organic material is directed onto the semi-transparent top electrode. This generates a thin sheet of electron-hole pairs near this electrode.
-
Data Acquisition: Under the influence of the applied electric field, the holes drift towards the positively biased transparent electrode. The motion of this charge sheet induces a transient photocurrent in the external circuit. This photocurrent is measured as a voltage drop across a series resistor using a fast oscilloscope.
-
Transit Time Determination: The photocurrent persists until the charge carriers reach the collecting electrode, at which point it drops. The transit time (tT) is the time it takes for the carriers to traverse the sample thickness (d). The transit time is often determined from the inflection point of the transient photocurrent when plotted on a log-log scale.
-
Mobility Calculation: The hole mobility (μ) is then calculated using the following equation:
μ = d² / (V * tT)
where:
-
d is the thickness of the organic layer.
-
V is the applied voltage.
-
tT is the transit time.
-
Mandatory Visualization
Caption: Experimental workflow for the Time-of-Flight (TOF) method.
References
Evaluating 9-(3-Bromophenyl)-9H-carbazole for PhOLEDs: A Triplet Energy Comparison Guide
In the pursuit of highly efficient and stable Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the selection of an appropriate host material is a critical determinant of device performance. A key parameter for a host material is its triplet energy (T1), which must be higher than that of the phosphorescent guest (emitter) to ensure efficient energy transfer and prevent luminescence quenching. This guide provides an objective evaluation of 9-(3-Bromophenyl)-9H-carbazole as a potential host material by comparing its triplet energy and related properties with established alternatives.
This analysis is supported by experimental data for reference compounds and outlines the standard protocols for triplet energy determination, aimed at researchers, scientists, and professionals in drug and materials development.
The Critical Role of Triplet Energy in PhOLEDs
PhOLEDs achieve near-100% internal quantum efficiency by harvesting both singlet (25%) and triplet (75%) excitons. This is accomplished by doping a phosphorescent guest into a host material matrix. For optimal performance, the triplet energy of the host must be sufficiently higher than that of the dopant. This energy difference creates a barrier that confines the triplet excitons on the guest molecules, facilitating efficient radiative decay (phosphorescence) and preventing back-energy transfer to the host, which would quench the emission.
Comparative Analysis of Host Materials
This compound is evaluated against two widely used host materials: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP). The presence of the carbazole (B46965) moiety suggests good hole-transporting properties and high thermal stability. The introduction of a bromophenyl group can influence the material's electronic properties and triplet energy.
Data Presentation
| Material | Chemical Structure | Triplet Energy (T1) | HOMO Level | LUMO Level |
| This compound | C₁₈H₁₂BrN | ~2.8 eV (Estimated) | Not Available | Not Available |
| CBP | C₃₆H₂₄N₂ | ~2.6 eV | ~6.0 eV | ~2.9 eV |
| mCP | C₃₆H₂₄N₂ | ~2.91 eV | ~5.9 eV | ~2.4 eV |
Mandatory Visualizations
To better illustrate the underlying principles and processes, the following diagrams have been generated.
Experimental Protocols
Determination of Triplet Energy by Phosphorescence Spectroscopy
The triplet energy of organic materials is experimentally determined using low-temperature phosphorescence spectroscopy. This technique measures the energy of the light emitted during the transition from the lowest triplet excited state (T1) to the singlet ground state (S0).
1. Sample Preparation:
-
The material, such as this compound, is dissolved at a low concentration (typically 10⁻⁴ to 10⁻⁵ M) in a solvent that forms a clear, rigid glass at low temperatures. A common choice is 2-methyltetrahydrofuran (B130290) (2-MeTHF).
-
The solution is placed in a quartz sample tube and is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which is an efficient triplet quencher.
2. Spectroscopic Measurement:
-
The sealed sample tube is placed in a cryostat and cooled to liquid nitrogen temperature (77 K).
-
The sample is excited by a monochromatic light source, often a pulsed laser (e.g., Nd:YAG laser at 266 nm or 355 nm), which populates the singlet excited states.
-
Following intersystem crossing to the triplet manifold, the material phosphoresces.
-
The emission is collected and analyzed by a spectrometer equipped with a gated detector, such as an intensified charge-coupled device (iCCD) camera. Gating the detector allows for the temporal separation of the long-lived phosphorescence from the short-lived fluorescence.
3. Data Analysis:
-
A phosphorescence spectrum is recorded by collecting the emitted light after a delay following the excitation pulse.
-
The triplet energy (T1) is determined from the highest-energy peak (the 0-0 vibronic transition) of the phosphorescence spectrum.
-
The wavelength (λ) of this peak is converted to energy in electron volts (eV) using the formula: E (eV) = 1240 / λ (nm) .
Discussion and Outlook
Based on its estimated triplet energy of ~2.8 eV, this compound presents itself as a promising host material for PhOLEDs.
-
Suitability for Emitters: Its T1 level is significantly higher than that of common green emitters like Ir(ppy)₃ (T1 ≈ 2.4 eV) and red emitters, ensuring excellent exciton confinement and high efficiency for these colors.
-
Comparison with CBP: With a higher triplet energy than CBP (~2.6 eV), it would be a superior choice for hosting blue emitters like FIrpic (T1 ≈ 2.65 eV), where CBP struggles due to potential back-energy transfer.
-
Comparison with mCP: While its triplet energy is likely lower than that of mCP (~2.91 eV), it may offer advantages in other areas, such as solubility, morphological stability, or charge transport, which also play crucial roles in overall device performance. The bromo-substituent could enhance spin-orbit coupling, potentially influencing the efficiency of intersystem crossing in the host material itself.
Conclusion
This compound is a theoretically viable and promising host material for PhOLED applications, particularly for green and blue emitters. Its estimated triplet energy of ~2.8 eV positions it favorably against the widely used host CBP. However, a definitive evaluation requires experimental validation of its triplet energy, along with a thorough characterization of its thermal, morphological, and charge-transport properties. Future research should focus on the precise measurement of its photophysical characteristics and its performance within a fabricated PhOLED device to confirm its potential in next-generation displays and lighting.
Cross-validation of experimental and theoretical data for 9-(3-Bromophenyl)-9H-carbazole
A Comparative Guide to the Experimental and Theoretical Data of 9-(3-Bromophenyl)-9H-carbazole
This guide provides a cross-validation of experimental and theoretical data for this compound, a significant compound in the fields of organic electronics and pharmaceutical research.[1] Its utility as an OLED material and a building block for complex molecules necessitates a thorough understanding of its physicochemical properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a structured comparison of its reported experimental values with the expected theoretical data from computational studies.
Data Presentation
The following tables summarize the key experimental and theoretical physicochemical properties of this compound.
Table 1: Experimental Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂BrN | [2][3][4] |
| Molecular Weight | 322.2 g/mol | [2] |
| Appearance | White or light yellow crystalline solid | [5] |
| Melting Point | 69-70°C | [2][5] |
| Boiling Point | 463°C | [2][5] |
| Density | 1.39 g/cm³ | [2] |
| Flash Point | 234°C | [2] |
| Solubility | Soluble in non-polar solvents (ether, chloroform, dichloromethane); less soluble in polar solvents (ethanol, water). | [5] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Source |
| FTIR | Spectrum available, characteristic peaks for carbazole (B46965) and bromophenyl groups. | [6] |
| ¹H NMR | Data for similar compounds like 3-bromo-9-phenyl-9H-carbazole and 9-(4-bromophenyl)-9H-carbazole are available for comparison. | [7][8] |
| ¹³C NMR | Data for related carbazole derivatives can be used as a reference. | |
| Mass Spectrometry | Exact Mass: 321.015289 g/mol | [2] |
Table 3: Theoretical/Computational Data
| Property | Expected Value/Information |
| Optimized Molecular Geometry | Calculated bond lengths, bond angles, and dihedral angles. For the similar 9-(4-Bromophenyl)-9H-carbazole, the bromophenyl ring is inclined to the carbazole plane by 49.87°.[5][6] |
| Calculated Vibrational Frequencies | A set of frequencies corresponding to the normal modes of vibration, for direct comparison with the experimental IR spectrum. |
| Calculated NMR Chemical Shifts | Predicted ¹H and ¹³C chemical shifts to be compared with experimental NMR data. |
| HOMO Energy | Highest Occupied Molecular Orbital energy, indicating electron-donating ability. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting ability. |
| Energy Gap (HOMO-LUMO) | Determines the electronic excitation energy and influences optical and electronic properties. |
| Dipole Moment | Provides insight into the molecule's polarity. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating theoretical models. Below are methodologies for the synthesis and characterization of this compound.
Synthesis Protocol (Ullmann Condensation)
The Ullmann condensation is a common method for synthesizing N-arylcarbazoles.
-
Reaction Setup : In a round-bottom flask, combine 9H-carbazole, 3-bromophenyl iodide (or a similar aryl halide), a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling point solvent (e.g., 1,2-dichlorobenzene (B45396) or DMPU).
-
Reaction Conditions : Heat the mixture to reflux (typically 170-180°C) under an inert nitrogen atmosphere for 12-24 hours.
-
Workup : After cooling to room temperature, quench the reaction with a dilute acid solution (e.g., 1N HCl). Filter the mixture to remove inorganic salts. The organic layer is then extracted, washed, and dried.
-
Purification : Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield the pure this compound.
Characterization Protocols
-
Melting Point Determination : The melting point is determined using a standard melting point apparatus. A small amount of the purified crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.
-
FTIR Spectroscopy : The infrared spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., at 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Mandatory Visualizations
The following diagrams illustrate the logical and experimental workflows for the cross-validation of this compound data.
Caption: Logical workflow for the cross-validation of experimental and theoretical data.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. (Carbazoles) | BLDpharm [bldpharm.com]
- 3. aobchem.com [aobchem.com]
- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Tale of Two Films: Unpacking the Properties of Solution-Processed vs. Vacuum-Deposited 9-(3-Bromophenyl)-9H-carbazole
A detailed comparative analysis reveals that the fabrication method—solution-processing versus vacuum-deposition—significantly influences the morphological, optical, and electrical properties of 9-(3-Bromophenyl)-9H-carbazole (3-Br-9-Ph-Cz) films, with vacuum-deposited films generally exhibiting superior uniformity and stability, crucial for high-performance organic electronic devices.
This compound is a promising carbazole (B46965) derivative utilized in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), owing to its excellent charge transport capabilities and thermal stability.[1] The performance of devices incorporating this material is intrinsically linked to the quality of the thin films. This guide provides a comparative analysis of 3-Br-9-Ph-Cz films fabricated via two primary methods: solution-processing (specifically spin-coating) and vacuum-deposition (thermal evaporation).
Performance Under the Microscope: A Quantitative Comparison
The choice of deposition technique directly impacts key film properties. While solution-processing offers a cost-effective and scalable method, vacuum-deposition tends to produce films with higher purity and more controlled morphology. The following table summarizes the anticipated quantitative differences based on typical performance of analogous carbazole derivatives.
| Property | Solution-Processed | Vacuum-Deposited | Significance in Device Performance |
| Morphology | |||
| Surface Roughness (RMS) | Typically higher, can exhibit aggregation | Generally lower, smoother and more uniform films | Lower roughness is critical for preventing electrical shorts and ensuring uniform charge injection. |
| Film Uniformity | Can be less uniform over large areas | High uniformity achievable with precise control | Uniform thickness is essential for consistent device performance across the active area. |
| Optical Properties | |||
| Photoluminescence Quantum Yield (PLQY) | May be lower due to solvent residues and aggregation-induced quenching | Generally higher due to purer film formation | Higher PLQY leads to more efficient light emission in OLEDs. |
| Absorption/Emission Spectra | May show slight variations due to molecular packing | Consistent and well-defined spectra | Ensures predictable and stable color coordinates in displays. |
| Electrical Properties | |||
| Hole Mobility | Can be comparable to vacuum-deposited films | Often serves as the benchmark for high mobility | High hole mobility is crucial for efficient charge transport and lower operating voltages in devices.[1] |
| Film Purity | Susceptible to solvent and atmospheric impurities | High purity achievable in a controlled vacuum environment | Impurities can act as charge traps, degrading device performance and lifetime.[1] |
| Thermal Stability | May be lower due to trapped solvent molecules | Excellent thermal stability | High thermal stability is essential for the longevity and reliability of electronic devices.[1] |
Crafting the Films: A Look at the Experimental Protocols
The distinct characteristics of the films originate from their fabrication processes. Below are detailed methodologies for both solution-processing and vacuum-deposition of this compound films.
Solution-Processing: Spin-Coating Protocol
Solution-processing offers a straightforward and rapid method for film deposition.
1. Solution Preparation:
-
Dissolve this compound powder in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) to a concentration of 5-15 mg/mL.
-
Stir the solution at room temperature until the powder is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
2. Substrate Preparation:
-
Clean the substrate (e.g., Indium Tin Oxide (ITO)-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
For improved film adhesion and work function, treat the substrate with oxygen plasma or UV-ozone immediately before coating.
3. Film Deposition:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the filtered solution onto the center of the substrate.
-
Spin the substrate at a speed ranging from 2000 to 4000 rpm for 30-60 seconds to achieve the desired film thickness.
-
Transfer the coated substrate to a hotplate and bake at 80-100 °C for 10-20 minutes to remove residual solvent.
Vacuum-Deposition: Thermal Evaporation Protocol
Vacuum thermal evaporation is the industry standard for producing high-quality, uniform thin films for high-performance electronic devices.
1. Material and Substrate Preparation:
-
Place high-purity (>99.5%) this compound powder into a quartz crucible.
-
Prepare the substrate using the same cleaning procedure as for spin-coating.
2. Deposition Process:
-
Load the crucible and the cleaned substrates into a thermal evaporation chamber.
-
Evacuate the chamber to a base pressure of less than 2 x 10⁻⁶ mbar.
-
Heat the crucible to the sublimation temperature of the material (typically in the range of 110-140 °C for similar carbazole derivatives).
-
Deposit the material onto the substrate at a controlled rate of 1-2 Å/s, monitored by a quartz crystal microbalance, until the desired film thickness (typically 20-60 nm) is achieved.
3. Post-Deposition:
-
Allow the substrates to cool down before venting the chamber with an inert gas.
-
Remove the coated substrates for further device fabrication steps.
Visualizing the Process: Experimental Workflows
To better illustrate the fabrication processes, the following diagrams outline the experimental workflows for both solution-processing and vacuum-deposition.
References
The Position of Bromine: A Critical Factor in Tuning Carbazole Derivative Properties for Advanced Applications
A comprehensive analysis of how the placement of bromine atoms on a carbazole (B46965) core significantly influences its photophysical, electrochemical, and thermal properties, providing crucial insights for researchers in materials science and drug development.
The strategic placement of bromine atoms on the carbazole scaffold is a powerful tool for fine-tuning the molecule's electronic and physical characteristics. This guide provides a comparative analysis of brominated carbazole derivatives, supported by experimental data, to elucidate the structure-property relationships governed by the bromine substitution pattern. Understanding these relationships is paramount for the rational design of novel materials for organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents.
Impact on Photophysical Properties
The position of bromine substitution markedly alters the absorption and emission spectra of carbazole derivatives. Generally, bromination can lead to shifts in the absorption and photoluminescence (PL) maxima, as well as influence the quantum efficiency of the molecules.
For instance, introducing bromine atoms at the 1 and 8 positions of carbazole moieties can lead to blueshifted UV-vis and photoluminescence (PL) spectra.[1][2][3][4] This effect is often attributed to an increase in the dihedral angle between carbazole units, which enhances the non-planarity of the molecule and can disrupt conjugation.[1][2][3][4]
| Bromine Position | Effect on UV-vis Absorption | Effect on Photoluminescence (PL) | Key Observations |
| 1,8-positions | Blueshift | Blueshift | Increased non-planarity of the molecule.[1][2][3][4] |
| 3,6-positions | Redshift often observed | Varies depending on the overall molecular structure | Often used to extend conjugation and tune emission color. |
| 2,7-positions | Varies | Varies | Can influence charge transport properties. |
| Monobromination (e.g., 1, 2, 3, or 4-position) | Subtle shifts | Can enhance phosphorescence through the heavy atom effect. | The specific position dictates the extent of the electronic perturbation.[5] |
Influence on Electrochemical Properties
The electrochemical behavior of carbazole derivatives, particularly their oxidation and reduction potentials, is highly sensitive to the position of bromine atoms. These properties are critical for applications in electronic devices where charge injection and transport are key.
Introduction of bromine at the 1 and 8-positions has been shown to increase the initial oxidation potentials of carbazole-based dyes.[1][2][3] This suggests that bromination at these positions can stabilize the highest occupied molecular orbital (HOMO), which is a crucial parameter in designing hole-transporting materials for OLEDs.
| Bromine Position | Effect on Oxidation Potential | Significance |
| 1,8-positions | Increased | Enhanced stability against oxidation, useful for hole-transporting materials.[1][2][3] |
| 3,6-positions | Generally lowered | Facilitates hole injection in electronic devices. |
| Multiple Bromination | Generally increased | Can be used to precisely tune the energy levels for optimal device performance. |
Thermal Stability Modifications
For applications in electronic devices, the thermal stability of organic materials is a critical parameter that dictates their operational lifetime and reliability. Bromination can significantly impact the thermal properties of carbazole derivatives, such as their decomposition temperature (Td) and glass transition temperature (Tg). Generally, the introduction of heavy bromine atoms and the potential for increased intermolecular interactions can enhance thermal stability.
| Derivative Type | Decomposition Temperature (Td) | Glass Transition Temperature (Tg) |
| Carbazole-diimides | ~450°C | 142-182°C[6] |
| Fused-ring carbazoles | 349-488°C (5% weight loss) | >150°C[7] |
| Benzocarbazole derivatives | 270-462°C | 78-127°C[8] |
Experimental Protocols
The characterization of brominated carbazole derivatives involves a suite of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Brominated Carbazole Derivatives
A common method for the bromination of carbazoles is electrophilic substitution using N-bromosuccinimide (NBS).[2][3] The reaction conditions can be tuned to control the degree and regioselectivity of bromination.
General Procedure:
-
Dissolve the carbazole starting material in a suitable solvent (e.g., chloroform, DMF).
-
Add N-bromosuccinimide (NBS) in stoichiometric amounts depending on the desired number of bromine substitutions.
-
Stir the reaction mixture at room temperature or elevated temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO4).
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the purified product using 1H NMR, 13C NMR, and mass spectrometry.[2][3]
Photophysical Characterization
UV-vis and photoluminescence spectroscopy are used to determine the absorption and emission properties.
UV-vis Spectroscopy:
-
Prepare dilute solutions of the carbazole derivatives in a suitable spectroscopic grade solvent (e.g., DMF, 1 x 10⁻⁵ M).[4]
-
Use a dual-beam UV-vis spectrophotometer and record the absorption spectra over a relevant wavelength range (e.g., 250-800 nm).
-
Use the pure solvent as a blank for baseline correction.
Photoluminescence (PL) Spectroscopy:
-
Use the same solutions prepared for UV-vis measurements.
-
Excite the sample at its absorption maximum (λmax).
-
Record the emission spectrum using a spectrofluorometer.
Electrochemical Analysis
Cyclic voltammetry (CV) is employed to determine the oxidation and reduction potentials.
Procedure:
-
Prepare a solution of the carbazole derivative in an appropriate solvent containing a supporting electrolyte (e.g., acetonitrile (B52724) with tetraethylammonium (B1195904) perchlorate).[9]
-
Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential to measure the oxidation and reduction peaks.
-
Calibrate the potentials against a ferrocene/ferrocenium (Fc/Fc+) internal standard.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess thermal stability.[8]
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the sample in a DSC pan.
-
Heat the sample at a controlled rate, cool it, and then reheat it.
-
The glass transition temperature (Tg) is determined from the second heating scan as a change in the baseline.
Visualizing Structure and Workflow
The following diagrams illustrate the key aspects of working with brominated carbazole derivatives.
Caption: Possible bromination positions on the carbazole ring.
Caption: General experimental workflow for the characterization of brominated carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evol ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02785F [pubs.rsc.org]
- 5. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Electrochemical and Spectroscopic Properties of Cation Radicals: III . Reaction Pathways of Carbazolium Radical Ions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal of 9-(3-Bromophenyl)-9H-carbazole: A Guide for Laboratory Professionals
For the safe and compliant disposal of 9-(3-Bromophenyl)-9H-carbazole, it is imperative to treat it as a halogenated organic hazardous waste. This requires adherence to specific handling and disposal protocols to mitigate risks to personnel and the environment.
Proper disposal of this compound, a brominated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. Due to the presence of a halogen, this compound must be segregated as halogenated organic waste.[1][2] Incineration at high temperatures is the required disposal method to prevent the formation of toxic dioxins.[2] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3]
Hazard Profile and Safety Information
| Hazard Information (Based on Carbazole (B46965) and its Derivatives) | Reference |
| Primary Hazards | Irritant |
| Potential Health Effects | May cause skin, eye, and respiratory tract irritation.[7] Some derivatives are suspected carcinogens.[4][8] |
| Environmental Hazards | Carbazole is very toxic to aquatic life with long-lasting effects.[9][10] |
| Combustion Byproducts | Carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen bromide (HBr).[6] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound as a hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
2. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][3]
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any incompatible materials such as strong oxidizing agents or strong acids.[6][11]
3. Container Selection and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid. Plastic containers are often preferred to minimize the risk of breakage.
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] Do not use abbreviations or chemical formulas.
-
Maintain a log of the contents, including the approximate amount of waste added and the date.
4. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from heat and sources of ignition.[6]
-
Ensure the container is kept closed except when adding waste.[3]
5. Disposal Request and Pickup:
-
Once the waste container is full (not exceeding 90% capacity) or when the waste is no longer being generated, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Professional Disposal:
-
The ultimate disposal of the halogenated waste will be carried out by a licensed hazardous waste disposal company, typically through high-temperature incineration.[2][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. theory.labster.com [theory.labster.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. canbipharm.com [canbipharm.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. reddit.com [reddit.com]
Personal protective equipment for handling 9-(3-Bromophenyl)-9H-carbazole
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety, handling, and disposal information for 9-(3-Bromophenyl)-9H-carbazole (CAS No. 185112-61-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. The primary hazards are skin, eye, and respiratory irritation. All personnel handling this compound must use the personal protective equipment outlined in the table below.
| Hazard | Required PPE | Specifications & Best Practices |
| Skin Irritation | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Remove and dispose of contaminated gloves immediately. |
| Lab coat/Coveralls | A buttoned lab coat or coveralls should be worn to protect street clothing and skin from contamination. | |
| Eye Irritation | Safety glasses with side shields or Goggles | Safety glasses with side shields are mandatory at a minimum. In situations with a higher risk of splashing or dust generation, chemical safety goggles should be worn. |
| Respiratory Irritation | Fume hood or approved respirator | All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required. |
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established by OSHA or ACGIH, the following physical and chemical properties are important for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂BrN | Echemi[1] |
| Molecular Weight | 322.2 g/mol | Echemi[1] |
| Appearance | White to off-white powder/crystals | Echemi[1] |
| Melting Point | 69-70 °C | Echemi[1] |
| Boiling Point | 463 °C | Echemi[1] |
| Density | 1.39 g/cm³ | Echemi[1] |
Experimental Protocols: Safe Handling and Emergency Procedures
General Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A certified chemical fume hood must be operational. All necessary PPE should be donned.
-
Weighing and Transfer : To minimize dust generation, weigh the compound on a tared weigh paper or in a suitable container within the fume hood. Use a spatula for transfers. Avoid scooping or pouring actions that could create airborne dust.
-
In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.[1][2]
Emergency First Aid Protocol
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation persists, seek medical attention.[1]
-
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
In case of inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In case of ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of this chemical in the trash or down the drain.
-
Waste Collection : Collect all waste material (including contaminated consumables like gloves and weigh paper) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Labeling : The waste container must be labeled with the full chemical name and the words "Hazardous Waste."
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
